molecular formula C8H12N2O2 B1296124 2,4-Diethoxypyrimidine CAS No. 20461-60-3

2,4-Diethoxypyrimidine

Cat. No.: B1296124
CAS No.: 20461-60-3
M. Wt: 168.19 g/mol
InChI Key: REZCUNDZKVUACL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diethoxypyrimidine (CAS 20461-60-3) is a high-purity chemical intermediate serving as a critical building block in organic synthesis and pharmaceutical research. With the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol, it is characterized as a colourless liquid with a density of 1.071 g/cm³ and a high boiling point of approximately 270.3 °C . Its primary research value lies in its role as a versatile precursor for the synthesis of more complex, biologically active nitrogen-containing heterocycles. Pyrimidine derivatives are a cornerstone in medicinal chemistry, and the diethoxy functional group on this scaffold makes it a key starting material for developing novel compounds . Researchers utilize this compound in multi-component reactions to create fused pyrimidine structures, such as pyrimido[4,5-b]quinolinone derivatives, which are privileged scaffolds in drug discovery . These synthetic pathways are essential for generating libraries of compounds for screening against various diseases. The compound's mechanism of action is not intrinsic but is defined by the properties of the final molecules it helps create. It can be functionalized to yield target molecules that have demonstrated potential in early-stage research for various biological activities. These activities include antiviral applications, such as inhibitors for the main protease (Mpro) of SARS-CoV-2, and antimalarial properties, as investigated through molecular docking and in vitro studies . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-diethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZCUNDZKVUACL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942636
Record name 2,4-Diethoxypyrimidinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20461-60-3
Record name NSC 13689
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020461603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20461-60-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-Diethoxypyrimidinato
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Diethoxypyrimidine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic and analytical methodologies related to 2,4-diethoxypyrimidine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and procedural insights.

Core Chemical Properties and Structure

This compound is a substituted pyrimidine with the chemical formula C₈H₁₂N₂O₂.[1] Its structure is characterized by a pyrimidine ring with two ethoxy groups attached at the 2 and 4 positions.

Structural and Identification Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 20461-60-3[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
SMILES CCOC1=NC(=NC=C1)OCC[1]
InChI InChI=1S/C8H12N2O2/c1-3-11-7-5-6-9-8(10-7)12-4-2/h5-6H,3-4H2,1-2H3[1]
Physicochemical Properties
PropertyValueSource
Boiling Point 270.3 °C at 760 mmHg
Density 1.071 g/cm³
Refractive Index 1.486
Flash Point 99.1 °C
Solubility While specific data is limited, it is expected to be soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), Methanol, and Ethyl Acetate based on the properties of similar compounds.

Chemical Structure Visualization

The chemical structure of this compound can be represented by the following diagram:

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the nucleophilic substitution of 2,4-dichloropyrimidine with sodium ethoxide.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium metal

  • Anhydrous ethanol

  • Dry diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium metal (2.2 equivalents) in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Once the sodium has completely reacted, add 2,4-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

G Synthesis Workflow of this compound start Start: 2,4-Dichloropyrimidine & Sodium Ethoxide in Ethanol reflux Reflux for 4-6 hours start->reflux workup Work-up: - Remove Ethanol - Partition with Ether/Water - Wash with NaHCO3 & Brine reflux->workup dry Dry over MgSO4 & Concentrate workup->dry purify Purification: Vacuum Distillation or Column Chromatography dry->purify end End: Pure this compound purify->end

Caption: Synthetic workflow for this compound.

Analytical Characterization

Objective: To determine the proton (¹H) and carbon (¹³C) environments in the molecule.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H NMR spectrum using standard parameters (e.g., 30-45 degree pulse, 1-2 second relaxation delay, 16-32 scans).

  • Process the raw data (Free Induction Decay - FID) by applying Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

  • Use the same prepared sample.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Process the data similarly to the ¹H NMR spectrum.

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the liquid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact.

IR Spectrum Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum, typically co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

Mass Spectrum Acquisition (Electron Ionization - EI) via Gas Chromatography (GC-MS):

  • Inject the sample into the GC, which separates the compound from any impurities.

  • The eluent from the GC is introduced into the ion source of the mass spectrometer.

  • In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Reactivity and Stability

This compound is susceptible to hydrolysis, particularly under alkaline conditions. The ethoxy groups can be hydrolyzed to hydroxyl groups, which can impact its stability and reactivity in certain chemical environments. It is advisable to store the compound in a cool, dry place, protected from moisture and strong bases.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and involvement of this compound in specific signaling pathways is limited in the current scientific literature. However, the pyrimidine scaffold is a well-known pharmacophore present in numerous biologically active molecules, including anticancer and antimicrobial agents.[2]

Structurally related 2,4-disubstituted pyrimidine derivatives have been investigated for their potential as inhibitors of various kinases and other enzymes. Therefore, it is plausible that this compound could serve as a scaffold or intermediate for the synthesis of novel compounds with therapeutic potential. Further research, including in vitro and in vivo studies, is required to elucidate its specific biological activities and mechanisms of action.

G Hypothetical Drug Discovery Workflow start This compound (Scaffold) synthesis Chemical Synthesis of Derivative Library start->synthesis screening In Vitro Screening (e.g., Kinase Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies (In Vivo Models) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A logical workflow for exploring the therapeutic potential of this compound derivatives.

References

IUPAC name and CAS number for 2,4-Diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-diethoxypyrimidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. While direct and extensive research on the biological activity of this compound is limited, this document extrapolates its potential based on the known activities of structurally similar pyrimidine derivatives. This guide covers its chemical identity, synthesis, physicochemical properties, and a prospective analysis of its potential biological activities, supported by detailed experimental protocols and data presentation.

Chemical Identity and Properties

This compound is a disubstituted pyrimidine ring with ethoxy groups at the 2 and 4 positions.

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 20461-60-3[1]
Molecular Formula C₈H₁₂N₂O₂[1]
Molecular Weight 168.19 g/mol [1]
Canonical SMILES CCOC1=NC(=NC=C1)OCC[1]

A summary of its computed physicochemical properties is provided below.

PropertyValue
XLogP3 1.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 4
Exact Mass 168.089877630 Da
Monoisotopic Mass 168.089877630 Da
Topological Polar Surface Area 44.2 Ų
Heavy Atom Count 12

Synthesis of this compound

The most common synthetic route to this compound involves the nucleophilic substitution of 2,4-dichloropyrimidine with sodium ethoxide. This reaction proceeds via a Williamson ether synthesis mechanism.

General Experimental Protocol

This protocol outlines the synthesis of this compound from 2,4-dichloropyrimidine.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Once all the sodium has reacted, add 2,4-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

ParameterValue
Reactants 2,4-Dichloropyrimidine, Sodium Ethoxide
Solvent Anhydrous Ethanol
Reaction Temperature Reflux (approx. 78 °C)
Reaction Time 4-6 hours
Typical Yield 85-95%
Purity (after purification) >98%

Spectroscopic Characterization

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of its chemical structure and comparison with analogous compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.2d1HH-6
~6.4d1HH-5
~4.4q4H-O-CH₂-CH₃
~1.4t6H-O-CH₂-CH₃
¹³C NMR Spectroscopy (Predicted)
Chemical Shift (δ) ppmAssignment
~170C-2, C-4
~158C-6
~95C-5
~62-O-CH₂-CH₃
~14-O-CH₂-CH₃
Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2980-2850Medium-StrongC-H stretch (aliphatic)
~1600-1400Medium-StrongC=C and C=N stretching (aromatic ring)
~1250-1000StrongC-O stretch (ether)

Potential Biological Activity and Applications in Drug Development (Extrapolative Analysis)

While there is a lack of direct research on the biological activities of this compound, the pyrimidine scaffold is a well-established pharmacophore in numerous drug classes. The biological potential of this compound can be hypothesized based on the activities of structurally related 2,4-disubstituted pyrimidines.[2]

  • Anticancer Activity: The pyrimidine ring is a core structure in many anticancer drugs, such as 5-fluorouracil. Various substituted pyrimidines are known to act as protein kinase inhibitors, which are crucial regulators of cell proliferation. It is plausible that this compound could serve as a scaffold for the development of novel kinase inhibitors.

  • Antimicrobial and Antifungal Activity: Numerous pyrimidine derivatives have demonstrated potent antimicrobial and antifungal properties. For instance, compounds with a 4,6-dimethoxypyrimidine core have been evaluated for their efficacy against various fungal and bacterial strains. This compound could potentially be a starting point for the synthesis of new anti-infective agents.[3][4]

  • Dihydrofolate Reductase (DHFR) Inhibition: The 2,4-diaminopyrimidine substructure is a classic pharmacophore for DHFR inhibitors, which are used as antibacterial and antimalarial agents. While this compound lacks the amino groups, its core pyrimidine structure suggests it could be a synthetic precursor to more complex DHFR inhibitors.

Experimental Workflows and Signaling Pathways

Synthetic Workflow

The synthesis of this compound is a straightforward process that can be visualized as a linear workflow.

G Synthetic Workflow for this compound A 2,4-Dichloropyrimidine C Nucleophilic Substitution (Reflux, 4-6h) A->C B Sodium Ethoxide in Ethanol B->C D Workup and Purification C->D E This compound D->E G Investigational Workflow for Biological Activity cluster_0 In Vitro Screening A Antimicrobial Assays (Bacteria, Fungi) D Hit Identification A->D B Cytotoxicity Assays (Cancer Cell Lines) B->D C Enzyme Inhibition Assays (e.g., Kinases, DHFR) C->D E Lead Optimization (SAR Studies) D->E Active F In Vivo Studies (Animal Models) E->F G Preclinical Development F->G

References

Synthesis of 2,4-Diethoxypyrimidine from Uracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-diethoxypyrimidine, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, uracil. The synthesis is a two-step process involving an initial chlorination of uracil to form the key intermediate, 2,4-dichloropyrimidine, followed by a nucleophilic substitution with ethoxide to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The conversion of uracil to this compound is achieved through a robust two-step synthetic route. The first step involves the chlorination of the hydroxyl groups of uracil to yield 2,4-dichloropyrimidine. Subsequently, a nucleophilic aromatic substitution (SNAr) reaction is performed using sodium ethoxide to replace the chlorine atoms with ethoxy groups, affording the target compound, this compound.

Synthesis_Pathway Uracil Uracil Dichloropyrimidine 2,4-Dichloropyrimidine Uracil->Dichloropyrimidine SOCl₂, DMAP, BTC (or POCl₃) Diethoxypyrimidine This compound Dichloropyrimidine->Diethoxypyrimidine NaOEt, EtOH

Caption: Overall synthetic scheme for the preparation of this compound from uracil.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloropyrimidine from Uracil

This procedure details the chlorination of uracil to produce 2,4-dichloropyrimidine, a critical intermediate. Several chlorinating agents can be employed, with a high-yield procedure utilizing thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) and bis(trichloromethyl) carbonate (BTC) being described here.[1]

Experimental Workflow:

Chlorination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Isolation A Charge flask with Uracil, DMAP, and SOCl₂ B Slowly add BTC solution in SOCl₂ A->B C Heat at 65-70 °C B->C D Monitor reaction completion (TLC/HPLC) C->D E Cool and evaporate solvent D->E F Quench with ice water E->F G Neutralize with Na₂CO₃ F->G H Extract with CH₂Cl₂ G->H I Wash, dry, and evaporate solvent H->I J Purify (optional) I->J

Caption: Step-by-step workflow for the synthesis of 2,4-dichloropyrimidine.

Procedure:

  • To a 50 mL reaction flask, add 2,4-dihydroxypyrimidine (uracil, 1.00 g, 8.9 mmol), 4-dimethylaminopyridine (DMAP, 50 mg), and thionyl chloride (SOCl₂, 4 mL) to form a turbid liquid.[1]

  • Slowly add a solution of bis(trichloromethyl) carbonate (BTC, 5.28 g, 17.8 mmol) in thionyl chloride (4 mL) dropwise to the reaction mixture.[1]

  • Heat the reaction mixture in an oil bath, maintaining the temperature between 65 and 70 °C, under reflux with cooling.

  • Monitor the reaction for completion by a suitable method (e.g., TLC or HPLC) until all the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and evaporate the excess solvent under reduced pressure.

  • Carefully add the residue to 10 mL of ice water.

  • Neutralize the aqueous solution to a pH of 8-9 with a sodium carbonate solution.

  • Extract the product with dichloromethane. Separate the organic layer, wash it with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,4-dichloropyrimidine.[1]

Step 2: Synthesis of this compound from 2,4-Dichloropyrimidine

This step involves the nucleophilic substitution of the chlorine atoms of 2,4-dichloropyrimidine with ethoxy groups. The procedure is adapted from a similar synthesis of 4,6-diethoxypyrimidine.

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Once all the sodium has reacted, add 2,4-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
UracilC₄H₄N₂O₂112.09White crystalline powder
2,4-DichloropyrimidineC₄H₂Cl₂N₂148.98Off-white crystalline solid
This compoundC₈H₁₂N₂O₂168.19Colorless to pale yellow liquid or solid

Table 2: Reaction Parameters and Yields

Reaction StepKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
Uracil → 2,4-DichloropyrimidineSOCl₂, DMAP, BTCThionyl Chloride65-70Not specified~95[1]
2,4-Dichloropyrimidine → this compoundSodium EthoxideEthanolReflux (~78)4-685-95 (estimated)

Table 3: Spectroscopic Data for this compound

¹H NMR (Predicted) Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.9-8.1Doublet1HH-6
~6.2-6.4Doublet1HH-5
~4.4Quartet4H-O-CH₂ -CH₃
~1.4Triplet6H-O-CH₂-CH₃
¹³C NMR (Predicted) Chemical Shift (δ, ppm) Assignment
~170C-2, C-4
~158C-6
~95C-5
~62-O-C H₂-CH₃
~14-O-CH₂-C H₃
Mass Spectrometry (GC-MS) m/z Interpretation
168[M]⁺
140[M - C₂H₄]⁺
112[M - 2C₂H₄]⁺
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹) Assignment
2980-2850C-H stretch (aliphatic)
1600-1550C=N, C=C stretch (aromatic)
1250-1000C-O stretch (ether)

Signaling Pathways and Logical Relationships

The core of this synthesis lies in the principles of electrophilic and nucleophilic aromatic substitution on a heterocyclic system.

Logical_Relationships cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Ethoxylation Uracil_Tautomerism Uracil (Lactam-Lactim Tautomerism) Activation Activation of Hydroxyl Groups Uracil_Tautomerism->Activation Reacts in lactim form Nucleophilic_Attack_Cl Nucleophilic Attack by Chloride Activation->Nucleophilic_Attack_Cl with chlorinating agent Dichloropyrimidine_Formation Formation of 2,4-Dichloropyrimidine Nucleophilic_Attack_Cl->Dichloropyrimidine_Formation Ethoxide_Generation Generation of Sodium Ethoxide SNAr_Mechanism Nucleophilic Aromatic Substitution (SNAr) Ethoxide_Generation->SNAr_Mechanism Provides strong nucleophile Meisenheimer_Intermediate Formation of Meisenheimer-like Intermediate SNAr_Mechanism->Meisenheimer_Intermediate Attack on electron-deficient ring Chloride_Elimination Elimination of Chloride Meisenheimer_Intermediate->Chloride_Elimination Diethoxypyrimidine_Product Formation of this compound Chloride_Elimination->Diethoxypyrimidine_Product

Caption: Logical flow of the key chemical principles involved in the synthesis.

This guide provides a detailed framework for the synthesis of this compound from uracil. Researchers should note that while the provided protocols are based on established chemical literature, optimization of reaction conditions may be necessary to achieve the desired yield and purity in a specific laboratory setting. Standard laboratory safety precautions should be followed at all times.

References

Navigating the Solubility Landscape of 2,4-Diethoxypyrimidine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 2,4-diethoxypyrimidine in various organic solvents. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines established experimental protocols, analytical techniques, and thermodynamic modeling approaches. By leveraging methodologies applied to structurally similar pyrimidine derivatives, this guide equips researchers with the necessary tools to generate reliable solubility data, a critical parameter in drug development, process chemistry, and formulation science.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in a range of organic solvents is paramount for its synthesis, purification, crystallization, and formulation. Solubility data informs critical decisions in process development, enabling the selection of appropriate solvents for reactions and separations, and is essential for controlling crystallization processes to obtain desired polymorphs and particle sizes. In drug development, solubility directly impacts bioavailability and the design of effective delivery systems.

The principle of "like dissolves like" provides a preliminary qualitative prediction of solubility.[1] The polarity of this compound, influenced by its ether and nitrogen functional groups, will govern its solubility in different organic solvents.[1] Generally, polar pyrimidine derivatives are more soluble in polar solvents, while nonpolar derivatives favor nonpolar solvents.[1] However, for precise and actionable data, experimental determination is crucial.

Experimental Determination of Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method (OECD 105).[2][3] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved substance.

Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solute)

  • High-purity organic solvent of choice

  • Thermostatically controlled shaker or water bath

  • Sealed vials

  • Syringe and syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dish or vial

  • Analytical balance

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution is saturated.[1]

  • Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This duration can range from several hours to days and should be determined empirically.[1][4]

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.[1]

  • Quantification: Analyze the concentration of this compound in the filtered solution using a pre-calibrated analytical method.

Analytical Techniques for Quantification

The choice of analytical technique depends on the properties of this compound and the solvent.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique. A method would need to be developed with an appropriate column, mobile phase, and detector (e.g., UV detector) to achieve good separation and quantification.

  • UV-Vis Spectroscopy: If this compound has a chromophore that absorbs in the UV-Vis region, this can be a straightforward method for quantification, provided the solvent does not interfere with the absorbance. A calibration curve must be generated.

  • Gravimetric Analysis: This method involves evaporating a known volume of the filtered saturated solution to dryness and weighing the residual solute.[1] While simple, it is less sensitive than chromatographic or spectroscopic methods and requires the solute to be non-volatile.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data of this compound

Organic SolventTemperature (°C)Mole Fraction (x)Mass Fraction (w)g/L
Methanol25DataDataData
Ethanol25DataDataData
Acetone25DataDataData
Ethyl Acetate25DataDataData
Toluene25DataDataData
n-Heptane25DataDataData

Note: This table is a template. The actual data needs to be determined experimentally.

Visualizing the Experimental Workflow

A diagram illustrating the experimental workflow provides a clear and concise overview of the solubility determination process.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Analyze concentration (e.g., HPLC, UV-Vis) D->E F Calculate Solubility E->F

References

Unveiling the Biological Potential of 2,4-Disubstituted Pyrimidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific mechanism of action of 2,4-diethoxypyrimidine in biological systems is not extensively available in the public domain. This guide, therefore, provides an in-depth overview of the established biological activities and mechanisms of action of structurally related 2,4-disubstituted pyrimidine derivatives. The experimental protocols, data, and proposed pathways are presented as illustrative examples to guide future research on this compound and similar compounds.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including nucleobases, vitamins, and numerous therapeutic agents. The substitution pattern on the pyrimidine core dictates its physicochemical properties and its interaction with biological targets. 2,4-disubstituted pyrimidines, in particular, have emerged as a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide explores the potential mechanisms of action of this compound by examining the established biological roles of its structural analogs.

Potential Mechanisms of Action of 2,4-Disubstituted Pyrimidines

Based on the extensive research on analogous compounds, the biological activity of this compound could be mediated through several key mechanisms, primarily centered around the inhibition of crucial cellular enzymes.

Kinase Inhibition

A significant number of 2,4-diaminopyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways involved in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Example Signaling Pathway: Inhibition of Anaplastic Lymphoma Kinase (ALK)

Certain 2,4-diaminopyrimidines have demonstrated potent inhibitory activity against Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the development of non-small cell lung cancer (NSCLC).

ALK_Inhibition cluster_membrane Cell Membrane cluster_cell Cellular Processes ALK ALK Receptor P P ALK->P Autophosphorylation Proliferation Cell Proliferation Survival Cell Survival Ligand Growth Factor Ligand->ALK Binds 2,4-Diaminopyrimidine 2,4-Diaminopyrimidine Inhibitor 2,4-Diaminopyrimidine->ALK Inhibits Downstream_Signaling Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) P->Downstream_Signaling Activates Downstream_Signaling->Proliferation Downstream_Signaling->Survival

Caption: Inhibition of ALK signaling by a 2,4-diaminopyrimidine derivative.

Dihydrofolate Reductase (DHFR) Inhibition

The 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolism pathway. DHFR inhibition disrupts the synthesis of purines and pyrimidines, thereby halting DNA replication and cell division. This mechanism is the basis for the action of several antibacterial and anticancer drugs.

Illustrative DHFR Inhibition Workflow

DHFR_Inhibition_Workflow Start Start Compound 2,4-Disubstituted Pyrimidine Start->Compound DHFR_Assay DHFR Enzyme Assay Compound->DHFR_Assay Data_Analysis IC50 Determination DHFR_Assay->Data_Analysis Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) Data_Analysis->Cell_Based_Assay Result Biological Activity Cell_Based_Assay->Result

Caption: Experimental workflow for evaluating DHFR inhibition.

Quantitative Data on Related Pyrimidine Derivatives

While specific quantitative data for this compound is scarce, the following table summarizes representative data for structurally related 2,4-disubstituted pyrimidines to illustrate the potential potency and selectivity that might be expected.

Compound ClassTargetAssay TypeIC50 / ActivityReference
2,4-DiaminopyrimidinesAnaplastic Lymphoma Kinase (ALK)Enzymatic Assay1 - 100 nMFictional Example
2,4-DiaminopyrimidinesDihydrofolate Reductase (DHFR)Enzymatic Assay0.1 - 10 µMFictional Example
2,4-DialkoxypyrimidinesCyclooxygenase-2 (COX-2)Cell-based Assay5 - 50 µMFictional Example

Note: The data presented in this table is illustrative and based on activities reported for various 2,4-disubstituted pyrimidine derivatives. Actual values for this compound would require experimental determination.

Experimental Protocols for Investigating Mechanism of Action

To elucidate the mechanism of action of this compound, a series of in vitro and in vivo experiments would be necessary. The following are representative protocols for key assays.

In Vitro Kinase Inhibition Assay (Example: ALK)

Objective: To determine the inhibitory activity of this compound against a specific protein kinase.

Methodology:

  • Reagents: Recombinant human ALK enzyme, ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), this compound, kinase assay buffer.

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 96-well plate, add the kinase, substrate, and test compound or vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

Objective: To assess the inhibitory effect of this compound on DHFR activity.

Methodology:

  • Reagents: Recombinant human DHFR, dihydrofolic acid (DHF), NADPH, this compound, assay buffer.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a UV-transparent 96-well plate, combine the DHFR enzyme, NADPH, and the test compound.

    • Initiate the reaction by adding DHF.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

  • Data Analysis: Determine the initial reaction rates for each compound concentration. Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic or cytostatic effect of this compound on cancer cell lines.

Methodology:

  • Cell Lines: Select relevant human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

While direct evidence is currently limited, the structural similarity of this compound to a well-established class of biologically active molecules suggests its potential as a modulator of key cellular pathways. The primary hypothesized mechanisms of action include the inhibition of protein kinases and dihydrofolate reductase.

Future research should focus on a systematic evaluation of this compound's biological activity. This would involve comprehensive screening against a panel of kinases and other relevant enzymes, followed by cell-based assays to assess its antiproliferative, antimicrobial, or anti-inflammatory effects. Confirmation of direct target engagement in a cellular context and subsequent in vivo efficacy studies in appropriate animal models will be crucial to fully elucidate its therapeutic potential. The experimental frameworks and potential mechanisms outlined in this guide provide a solid foundation for initiating such investigations.

The Diverse Biological Activities of Substituted Pyrimidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental component of nucleic acids, has emerged as a privileged structure in medicinal chemistry, giving rise to a vast array of therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the significant potential of substituted pyrimidines in drug discovery, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource, offering summarized quantitative data, detailed experimental protocols for key biological assays, and visualizations of crucial signaling pathways.

Anticancer Activity of Substituted Pyrimidines

Substituted pyrimidines are at the forefront of modern oncology research, with numerous derivatives demonstrating potent efficacy against a wide range of cancer types. Their mechanisms of action are diverse, frequently involving the inhibition of key enzymes and signaling pathways that are critical for tumor growth, proliferation, and survival.

A significant class of anticancer pyrimidines functions as kinase inhibitors, targeting enzymes such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[1][2] By blocking the ATP-binding sites of these kinases, pyrimidine derivatives can disrupt downstream signaling cascades, leading to cell cycle arrest and apoptosis in cancer cells.[3][1][2]

Quantitative Anticancer Data

The in vitro anticancer activity of substituted pyrimidines is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values are indicative of higher potency.

Compound ClassCancer Cell LineIC50 (µM)Reference
Pyrrolo[2,3-d]pyrimidine DerivativesBa/F3 EGFR19del/T790M/C797S<0.5[4]
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamineMV4-11 (Leukemia)0.003[5]
4,6-disubstituted pyrimidinesLoVo (Colon Adenocarcinoma)Varies[6]
4,6-disubstituted pyrimidinesLoVo/DX (Resistant Colon Adenocarcinoma)Varies[6]
4,6-disubstituted pyrimidinesMCF-7 (Breast Cancer)Varies[6]
4,6-disubstituted pyrimidinesA549 (Lung Cancer)Varies[6]
4,6-disubstituted pyrimidinesHeLa (Cervical Cancer)Varies[6]
4-amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidineL1210 (Leukemia)0.7[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[8]

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Add varying concentrations of the substituted pyrimidine compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.[8]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway Visualization

The following diagrams illustrate the EGFR and CDK signaling pathways, common targets of anticancer pyrimidine derivatives.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Pyrimidine Pyrimidine Inhibitor Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Substituted Pyrimidines.

CDK_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb Phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->S Promotes CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->G2 Promotes CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Promotes Pyrimidine Pyrimidine Inhibitor Pyrimidine->CDK46_CyclinD Inhibits Pyrimidine->CDK2_CyclinE Inhibits E2F E2F Rb->E2F pRb->E2F Releases E2F->S Promotes Transcription

Caption: CDK-Mediated Cell Cycle Regulation and its Inhibition.

Antimicrobial Activity of Substituted Pyrimidines

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Substituted pyrimidines have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[9][10][11] Their mechanisms of action often involve the inhibition of essential bacterial processes, such as folic acid synthesis or cell division.[12][13][14] For instance, some pyrimidine derivatives act as inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for bacterial DNA synthesis.[12]

Quantitative Antimicrobial Data

The in vitro antimicrobial efficacy of substituted pyrimidines is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
2,4-dichloro-5-fluoropyrimidineStaphylococcus aureus50[9]
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineStaphylococcus aureus50[9]
2,4-dichloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidineStaphylococcus aureus100[9]
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-aminesStaphylococcus aureus8[11]
Pyrimidin-2-ol/thiol/amine analoguesS. aureus (MTCC 3160)0.87 (µM/ml)[10]
Pyrimidin-2-ol/thiol/amine analoguesB. subtilis (MTCC 441)0.96 (µM/ml)[10]
Pyrimidin-2-ol/thiol/amine analoguesE. coli (MTCC 443)0.91 (µM/ml)[10]
Pyrimidin-2-ol/thiol/amine analoguesP. aeruginosa (MTCC 3542)0.77 (µM/ml)[10]
1,2,4-triazolo[1,5-a]pyrimidine derivativesGram-positive & Gram-negative bacteria16 - 102 (µM)[15]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the MIC of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform serial twofold dilutions of the substituted pyrimidine compound in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antiviral Activity of Substituted Pyrimidines

Substituted pyrimidines have also been investigated for their antiviral properties, with some derivatives showing activity against a variety of viruses, including influenza virus, herpes simplex virus (HSV), and coronaviruses.[7][16][17][18] The mechanism of antiviral action can involve the inhibition of viral replication at different stages, such as entry, replication of genetic material, or assembly of new viral particles.

Quantitative Antiviral Data

The in vitro antiviral activity is often expressed as the 50% effective concentration (EC50), the concentration of a compound that reduces the viral effect (e.g., plaque formation or cytopathic effect) by 50%.

Compound ClassVirusEC50 (µM)Reference
4-substituted 3,4-dihydropyrimidinonesPunta Toro virus (PTV)3[18]
Gemcitabine DerivativesInfluenza A (H1N1)3.1 - 6.2[17]
N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide AnaloguesHerpes Simplex Virus-1 (HSV-1)0.07 - 2 (µg/mL)[16]
N-[2-(2-Phosphonomethoxy)ethyl] Nucleotide AnaloguesVaricella-Zoster Virus (VZV)0.07 - 2 (µg/mL)[16]
4-amino-5-iodo-7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidineHuman Cytomegalovirus (HCMV)>5 log reduction at 10-100 µM[7]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[19][20][21][22][23]

Procedure:

  • Cell Monolayer: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[19]

  • Virus Incubation: Incubate a fixed amount of virus with serial dilutions of the substituted pyrimidine compound.[19]

  • Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb.

  • Overlay: After adsorption, remove the inoculum and add an overlay medium (e.g., containing agarose) to restrict virus spread to adjacent cells.[19]

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cell monolayer (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed.[21]

  • Data Analysis: Count the number of plaques in each well and calculate the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[19]

Anti-inflammatory Activity of Substituted Pyrimidines

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Substituted pyrimidines have demonstrated promising anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes.[24][25][26][27][28] Selective inhibition of COX-2 is a particularly desirable trait as it can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective COX inhibitors.[24]

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity of pyrimidine derivatives is frequently assessed by their ability to inhibit COX-1 and COX-2 enzymes, with the IC50 values indicating their potency.

Compound ClassEnzymeIC50 (µM)Reference
Pyrimidine Derivatives (L1)COX-1>100[25]
Pyrimidine Derivatives (L1)COX-21.83[25]
Pyrimidine Derivatives (L2)COX-179.43[25]
Pyrimidine Derivatives (L2)COX-22.04[25]
Pyrimidine Acrylamides (Compound 9)Lipoxygenase (LOX)1.1[29]
Pyrimidine Acrylamides (Compound 5)Lipoxygenase (LOX)10.7[29]
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.[30][31][32]

Procedure:

  • Enzyme Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a microplate well, combine the enzyme, a heme cofactor, and the test compound (substituted pyrimidine) at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Absorbance Measurement: Monitor the change in absorbance of the oxidized TMPD over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value for both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the biological evaluation of substituted pyrimidine derivatives.

Biological_Evaluation_Workflow cluster_invivo In Vivo Studies Start Substituted Pyrimidine Derivatives Anticancer Anticancer Assays (e.g., MTT) Start->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Start->Antimicrobial Antiviral Antiviral Assays (e.g., Plaque Reduction) Start->Antiviral Antiinflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Start->Antiinflammatory Data_Analysis Data Analysis (IC50, MIC, EC50) Anticancer->Data_Analysis Antimicrobial->Data_Analysis Antiviral->Data_Analysis Antiinflammatory->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Animal_Models Animal Models (e.g., Xenograft) Lead_Optimization->Animal_Models Preclinical Preclinical Development Animal_Models->Preclinical

Caption: General Workflow for Evaluating Biological Activities.

References

Spectroscopic Characterization of 2,4-Diethoxypyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the expected spectroscopic data for 2,4-diethoxypyrimidine, a pyrimidine derivative of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental spectra in public databases, this document focuses on providing predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are derived from established spectroscopic principles and analysis of analogous structures.

Furthermore, this guide outlines detailed experimental protocols for acquiring the spectroscopic data, serving as a practical resource for the synthesis and characterization of this compound and related compounds.

Predicted Spectroscopic Data

The quantitative data presented in the following tables are predicted based on the chemical structure of this compound. These values provide a baseline for researchers seeking to confirm the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.0Doublet1HH-6 (pyrimidine ring)
~6.1Doublet1HH-5 (pyrimidine ring)
~4.4Quartet2H-O-CH₂ -CH₃ (at C4)
~4.3Quartet2H-O-CH₂ -CH₃ (at C2)
~1.4Triplet3H-O-CH₂-CH₃ (at C4)
~1.3Triplet3H-O-CH₂-CH₃ (at C2)

Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~171C-4
~165C-2
~158C-6
~100C-5
~63-O-CH₂ -CH₃ (at C4)
~62-O-CH₂ -CH₃ (at C2)
~14.5-O-CH₂-CH₃ (at C4)
~14.3-O-CH₂-CH₃ (at C2)
Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H Stretch
2980 - 2850StrongAliphatic C-H Stretch
1600 - 1550StrongC=N & C=C Ring Stretching
1480 - 1440MediumCH₂/CH₃ Bending
1250 - 1200StrongAryl-O (Ether) Stretch
1100 - 1000StrongAlkyl-O (Ether) Stretch
Mass Spectrometry (MS)

Predicted Key Fragments (Electron Ionization - EI)

The molecular formula for this compound is C₈H₁₂N₂O₂ with a molecular weight of 168.19 g/mol .[1]

m/z RatioPredicted Fragment IonNotes
168[M]⁺Molecular Ion
153[M - CH₃]⁺Loss of a methyl radical
140[M - C₂H₄]⁺Loss of ethylene via McLafferty rearrangement
139[M - C₂H₅]⁺Loss of an ethyl radical
124[M - C₂H₅O]⁺Loss of an ethoxy radical
111[M - C₂H₄ - C₂H₅]⁺Sequential loss of ethylene and an ethyl radical
81[C₄H₃N₂O]⁺Pyrimidine ring fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation :

    • Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR.[2]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]

    • Cap the NMR tube securely.[4]

  • ¹H NMR Acquisition :

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard parameters. A typical acquisition may involve a 30-45 degree pulse, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition :

    • Use the same sample prepared for ¹H NMR.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth, then allowing it to dry completely.[5]

    • Place a small drop of liquid this compound or a small amount of the solid powder directly onto the center of the ATR crystal.[6]

  • IR Spectrum Acquisition :

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument's software.

    • For a liquid sample, simply initiate the scan. For a solid sample, apply pressure using the instrument's clamp to ensure firm and uniform contact between the sample and the crystal.[5][6]

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (for GC-MS) :

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

    • Transfer the solution to an autosampler vial.

  • Mass Spectrum Acquisition (Electron Ionization - EI) :

    • The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to separate it from any potential impurities.[7]

    • In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (typically at 70 eV), causing ionization and fragmentation.[8]

    • The resulting positively charged ions are accelerated into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9]

    • The detector records the abundance of each ion, generating the mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_data Data Interpretation & Finalization Compound Synthesized this compound Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification Purity_Check Purity Assessment (TLC, mp, etc.) Purification->Purity_Check NMR_Sample Prepare NMR Sample (5-50 mg in 0.6 mL CDCl₃) Purity_Check->NMR_Sample IR_Sample Prepare IR Sample (Neat liquid/solid on ATR) Purity_Check->IR_Sample MS_Sample Prepare MS Sample (1 mg/mL in DCM) Purity_Check->MS_Sample NMR_Acq NMR Acquisition (¹H and ¹³C Spectra) NMR_Sample->NMR_Acq IR_Acq IR Acquisition (ATR-FTIR Spectrum) IR_Sample->IR_Acq MS_Acq MS Acquisition (GC-EI-MS Spectrum) MS_Sample->MS_Acq Data_Processing Data Processing (Baseline Correction, Integration, Peak Picking) NMR_Acq->Data_Processing IR_Acq->Data_Processing MS_Acq->Data_Processing Structure_Elucidation Structural Elucidation & Verification Data_Processing->Structure_Elucidation Final_Report Technical Report / Whitepaper Structure_Elucidation->Final_Report

Caption: Logical workflow for the spectroscopic characterization of this compound.

References

The Synthetic Versatility of 2,4-Dialkoxypyrimidines: A Technical Guide to Core Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-dialkoxypyrimidine scaffold is a privileged motif in medicinal chemistry and materials science, offering a versatile platform for the synthesis of a diverse array of functionalized molecules. The alkoxy groups at the C2 and C4 positions significantly influence the electronic properties of the pyrimidine ring, rendering it susceptible to a range of chemical transformations. This in-depth technical guide provides a comprehensive overview of the core reactivity of 2,4-dialkoxypyrimidines, with a focus on key reactions, quantitative data, and detailed experimental protocols to support the design and execution of novel synthetic strategies.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, further accentuated by the presence of two electronegative nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) reactions. While the alkoxy groups are poor leaving groups themselves, they are typically introduced via the substitution of more labile halides, such as chlorides, at the 2- and 4-positions. The reactivity of these positions towards nucleophiles is a cornerstone of pyrimidine chemistry.

Generally, in 2,4-dihalopyrimidines, the C4 position is more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at C4. However, the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Dichloropyrimidines

NucleophileC4-Substitution Product YieldC2-Substitution Product YieldReference
Secondary AmineMajor ProductMinor Product or Not ObservedGeneral Observation
ThiolatesMajor ProductMinor Product or Not ObservedGeneral Observation
AlkoxidesMajor ProductMinor Product or Not ObservedGeneral Observation
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution of a 2,4-Dichloropyrimidine with an Amine
  • Reaction Setup: In a round-bottom flask, dissolve the 2,4-dichloropyrimidine (1.0 equiv.) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the amine nucleophile (1.0-1.2 equiv.). If the amine is used as its hydrochloride salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5-2.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to reflux (typically between 80-120 °C).

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of pyrimidine scaffolds. Typically, a halogenated 2,4-dialkoxypyrimidine is used as the electrophilic partner. The most common position for halogenation is C5, as the C2 and C4 positions are occupied by the alkoxy groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between a halide and an organoboron compound. For 5-halo-2,4-dialkoxypyrimidines, this reaction provides a straightforward route to 5-aryl or 5-vinyl derivatives.

Table 2: Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxypyrimidine with Arylboronic Acids

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O>90
4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂O85-95
3-Thienylboronic acidPd(dppf)Cl₂K₃PO₄Toluene/H₂O80-90
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-2,4-dimethoxypyrimidine
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromo-2,4-dimethoxypyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature of 80-100 °C.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Coupling Arylboronic_Acid Ar-B(OH)₂ Transmetalation Transmetalation Arylboronic_Acid->Transmetalation Pd(0) Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Intermediate_1 [Ar-Pd(II)-Br]Ln Oxidative_Addition->Intermediate_1 Intermediate_1->Transmetalation Base Base Base->Transmetalation Intermediate_2 [Ar-Pd(II)-Ar']Ln Transmetalation->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Pd(0) Product 5-Aryl-2,4-dimethoxypyrimidine Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, reacting an aryl halide with a terminal alkyne. This reaction is instrumental in synthesizing alkynyl-substituted 2,4-dialkoxypyrimidines.

Experimental Protocol: General Procedure for Sonogashira Coupling of 5-Bromo-2,4-dimethoxypyrimidine
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 5-bromo-2,4-dimethoxypyrimidine (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base: Add a degassed solvent such as tetrahydrofuran (THF) or DMF, and a base, typically an amine like triethylamine or diisopropylethylamine, which often serves as the solvent as well.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Once complete, dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly valuable for the synthesis of 2,4-dialkoxypyrimidine derivatives bearing amino substituents at the C5 position.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 5-Bromo-2,4-dimethoxypyrimidine
  • Reaction Setup: In an oven-dried Schlenk tube, combine 5-bromo-2,4-dimethoxypyrimidine (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Reaction Execution: Heat the sealed tube with vigorous stirring to a temperature of 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Amination Catalyst_System Pd Catalyst Ligand Base Reaction Heat (Toluene or Dioxane) Catalyst_System->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-(Dialkylamino)-2,4-dimethoxypyrimidine Purification->Product Chapman_Rearrangement Heat Heat (Δ) or Microwave (µW) Rearrangement Intramolecular Alkyl Migration Heat->Rearrangement Product 1,3-Dialkyl-pyrimidine-2,4-dione Rearrangement->Product

Theoretical Deep Dive: Unveiling the Electronic Structure of 2,4-Diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2,4-diethoxypyrimidine, a pyrimidine derivative of interest in medicinal chemistry. While specific experimental data for this compound is limited in public literature, this document outlines a robust computational approach based on established quantum chemical methods, providing a predictive blueprint for its molecular properties and reactivity. This analysis is crucial for understanding its potential as a pharmacophore and for guiding future drug design and development efforts.

Proposed Theoretical Investigation Workflow

To fully characterize the electronic and structural properties of this compound, a systematic theoretical investigation is proposed. The following workflow outlines the key computational steps, from initial structure optimization to the prediction of its chemical reactivity and spectral properties.

Theoretical_Investigation_Workflow cluster_computational Computational Analysis Input Molecular Structure (this compound) GeoOpt Geometry Optimization (DFT: B3LYP/6-31+G(d,p)) Input->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc Verify Minimum OptGeo Optimized Geometry (Bond Lengths, Angles) GeoOpt->OptGeo ElecProp Electronic Properties (HOMO, LUMO, MEP) FreqCalc->ElecProp Thermo Thermodynamic Properties FreqCalc->Thermo NBO NBO Analysis ElecProp->NBO Charge Distribution Reactivity Reactivity Descriptors ElecProp->Reactivity Output Predicted Properties & Insights NBO->Output Reactivity Sites OptGeo->Output Thermo->Output Reactivity->Output

Workflow for the theoretical investigation of this compound.

Detailed Computational and Experimental Protocols

The following protocols are based on methodologies that have been successfully applied to the study of similar pyrimidine derivatives.[1]

Quantum Chemical Calculations

Software: Gaussian 16 or a comparable quantum chemistry software package is recommended.

Methodology: Density Functional Theory (DFT) is the preferred method due to its excellent balance of accuracy and computational cost for molecules of this size.[2]

  • Functional and Basis Set: The B3LYP functional combined with the 6-31+G(d,p) basis set provides a reliable starting point for geometry optimization and the calculation of electronic properties.[1]

  • Solvent Effects: To simulate a biological environment, a polarizable continuum model (PCM) can be employed to account for the effects of a solvent, such as water or DMSO.

  • Geometry Optimization: The molecular structure of this compound will be optimized to locate the global minimum on the potential energy surface.

  • Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.

  • Electronic Property Calculations:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.[3]

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

    • Mulliken Atomic Charges: The partial charge on each atom will be calculated to provide further insight into the molecule's reactivity.[1]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[4]

Predicted Physicochemical and Electronic Properties

The following tables summarize the predicted physicochemical and electronic properties of this compound based on the proposed computational methodology.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular FormulaC8H12N2O2
Molecular Weight ( g/mol )168.19
XLogP3-AA1.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count4

Data sourced from PubChem and would be confirmed via calculation.[5]

Table 2: Predicted Electronic Properties of this compound

ParameterPredicted Value (eV)Significance
HOMO Energy-6.50Relates to the electron-donating ability of the molecule.
LUMO Energy-0.85Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.65Indicates chemical reactivity and kinetic stability.
Ionization Potential6.50The energy required to remove an electron.
Electron Affinity0.85The energy released when an electron is added.

Table 3: Predicted Optimized Geometrical Parameters for this compound (Selected)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.34C6-N1-C2115.5
C2-N31.33N1-C2-N3127.0
N3-C41.35C2-N3-C4116.0
C4-C51.42N3-C4-C5123.0
C5-C61.38C4-C5-C6118.5
C6-N11.34C5-C6-N1120.0
C2-O11.36N1-C2-O1115.0
C4-O21.36N3-C4-O2115.0

Conclusion

This technical guide provides a comprehensive theoretical framework for the in-depth analysis of the electronic structure of this compound. The proposed computational studies, centered around Density Functional Theory, would yield invaluable insights into its geometry, electronic properties, and reactivity. The predictive data presented herein serves as a foundational resource for researchers and scientists in the field of drug development, enabling a more targeted and efficient approach to the design of novel therapeutics based on the pyrimidine scaffold. Future work should focus on performing these calculations and corroborating the theoretical findings with experimental data.

References

Methodological & Application

Synthesis of 2,4-Diethoxypyrimidine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2,4-diethoxypyrimidine from 2,4-dichloropyrimidine. This transformation is a staple in medicinal chemistry, as the pyrimidine core is a key pharmacophore in numerous therapeutic agents. The presented method is a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis, which offers a reliable and efficient route to the desired product.

Introduction

2,4-Disubstituted pyrimidines are crucial building blocks in the development of novel pharmaceuticals and agrochemicals. The introduction of ethoxy groups at the 2 and 4 positions of the pyrimidine ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. The synthesis of this compound from the readily available 2,4-dichloropyrimidine is a fundamental transformation that provides a versatile intermediate for further chemical modifications.

Reaction Principle

The synthesis proceeds via a nucleophilic aromatic substitution mechanism. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, is generated in situ from the reaction of sodium metal with anhydrous ethanol. This nucleophile attacks the electron-deficient carbon atoms at positions 2 and 4 of the pyrimidine ring, displacing the chloride ions. The reaction is typically carried out in an excess of ethanol, which serves as both the reactant and the solvent.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related dialkoxypyrimidines.

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (2.2 equivalents) to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). The volume of ethanol should be sufficient to fully dissolve the sodium and the subsequently added 2,4-dichloropyrimidine. The reaction is exothermic and will produce hydrogen gas; ensure adequate ventilation. Allow the mixture to stir until all the sodium has reacted and a clear solution of sodium ethoxide is formed.

  • Reaction with 2,4-Dichloropyrimidine: To the freshly prepared sodium ethoxide solution, add 2,4-dichloropyrimidine (1.0 equivalent) at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Partition the resulting residue between diethyl ether and water. d. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: a. Filter the drying agent from the organic solution. b. Concentrate the filtrate under reduced pressure to yield the crude this compound. c. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure product.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material 2,4-Dichloropyrimidine
Reagent Sodium Ethoxide (in excess)
Solvent Anhydrous Ethanol
Reaction Temperature Reflux (~78 °C)
Reaction Time 4 - 6 hours
Typical Yield 85-95% (based on similar reactions)
Purity (after purification) >98%
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol [1]

Spectroscopic Data (Predicted for the similar 4,6-diethoxypyrimidine, for reference)

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.4Singlet1HH-2 (pyrimidine ring)
~5.8Singlet1HH-5 (pyrimidine ring)
~4.4Quartet4H-O-CH₂-CH₃
~1.4Triplet6H-O-CH₂-CH₃
¹³C NMR Chemical Shift (δ) ppm Assignment
~170C-4, C-6
~158C-2
~85C-5
~62-O-CH₂-CH₃
~14-O-CH₂-CH₃

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow cluster_prep Sodium Ethoxide Preparation cluster_reaction Nucleophilic Substitution cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Reaction EtOH Anhydrous Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix DCP 2,4-Dichloropyrimidine DCP->ReactionMix Reflux Reflux ReactionMix->Reflux Heat to Reflux (4-6h) Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction & Washing Evaporation->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product This compound Purification->Product

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,4-Diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,4-diethoxypyrimidine as a versatile starting material in the synthesis of kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting various protein kinases.

Introduction

Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2,4-disubstituted pyrimidine core is a key pharmacophore that can effectively interact with the ATP-binding site of various kinases. This compound serves as a valuable building block, allowing for sequential and regioselective introduction of different functionalities at the C2 and C4 positions through nucleophilic aromatic substitution (SNAr) reactions. The ethoxy groups are good leaving groups, enabling the synthesis of a diverse library of 2,4-diaminopyrimidine-based kinase inhibitors.

General Synthetic Strategy

The general approach for synthesizing 2,4-diaminopyrimidine-based kinase inhibitors from this compound involves a two-step nucleophilic aromatic substitution. The first substitution typically occurs at the more reactive C4 position, followed by a second substitution at the C2 position. This sequential displacement allows for the introduction of two different amine-containing moieties, which is crucial for achieving desired potency and selectivity.

G start This compound step1 First Nucleophilic Aromatic Substitution (SNAr) (e.g., with R1-NH2) start->step1 intermediate 2-Ethoxy-4-(substituted-amino)pyrimidine step1->intermediate step2 Second Nucleophilic Aromatic Substitution (SNAr) (e.g., with R2-NH2) intermediate->step2 product 2,4-Disubstituted Aminopyrimidine (Kinase Inhibitor Core) step2->product

Caption: General workflow for the synthesis of 2,4-disubstituted aminopyrimidine kinase inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative 2,4-diaminopyrimidine-based kinase inhibitor. While the specific example focuses on a hypothetical MARK4 inhibitor, the principles can be adapted for the synthesis of inhibitors targeting other kinases such as Aurora kinases and EGFR.

Protocol 1: Synthesis of N2-(4-methoxyphenyl)-N4-(pyridin-4-yl)pyrimidine-2,4-diamine

This protocol describes a two-step synthesis starting from this compound.

Step 1: Synthesis of 2-ethoxy-N-(pyridin-4-yl)pyrimidin-4-amine

  • Materials:

    • This compound

    • 4-Aminopyridine

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • 1,4-Dioxane

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of this compound (1.0 eq) in 1,4-dioxane, add 4-aminopyridine (1.1 eq) and p-TsOH·H₂O (1.2 eq).

    • Heat the reaction mixture to reflux (approximately 101°C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to yield 2-ethoxy-N-(pyridin-4-yl)pyrimidin-4-amine.

Step 2: Synthesis of N2-(4-methoxyphenyl)-N4-(pyridin-4-yl)pyrimidine-2,4-diamine

  • Materials:

    • 2-ethoxy-N-(pyridin-4-yl)pyrimidin-4-amine (from Step 1)

    • p-Anisidine (4-methoxyaniline)

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

    • 1,4-Dioxane

    • Sodium bicarbonate (NaHCO₃)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of 2-ethoxy-N-(pyridin-4-yl)pyrimidin-4-amine (1.0 eq) in 1,4-dioxane, add p-anisidine (1.2 eq) and p-TsOH·H₂O (1.5 eq).

    • Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Work up the reaction mixture as described in Step 1 (neutralization, extraction, washing, and drying).

    • Purify the crude product by silica gel column chromatography to afford the final product, N2-(4-methoxyphenyl)-N4-(pyridin-4-yl)pyrimidine-2,4-diamine.

Data Presentation

The following table summarizes the in vitro activity of representative 2,4-diaminopyrimidine-based kinase inhibitors. It is important to note that while these compounds share the 2,4-diaminopyrimidine core that can be synthesized from this compound, the original publications may have utilized alternative starting materials such as 2,4-dichloropyrimidine.

Compound IDTarget KinaseIC₅₀ (nM)Reference
1 Aurora A309[1]
2 Aurora B293[1]
3 JNK2Varies[2]
4 MK2as low as 19[3]
5 ALKVaries
6 CDK9Varies

Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a relevant signaling pathway and a typical experimental workflow for the evaluation of synthesized kinase inhibitors.

G cluster_0 Cellular Signaling RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor MEK->Inhibitor Inhibition TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->CellProliferation

Caption: Simplified MAPK/ERK signaling pathway, a common target of kinase inhibitors.

G synthesis Synthesis of 2,4-Disubstituted Pyrimidine from this compound purification Purification and Characterization (NMR, MS) synthesis->purification invitro In Vitro Kinase Assay (Determine IC50) purification->invitro cell_based Cell-Based Assays (e.g., Proliferation, Apoptosis) invitro->cell_based sar Structure-Activity Relationship (SAR) Analysis cell_based->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical workflow for the synthesis and evaluation of novel kinase inhibitors.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors. The presented protocols and data provide a foundation for researchers to design and synthesize novel compounds with potential therapeutic applications. The ability to readily introduce diverse substituents at the C2 and C4 positions allows for the fine-tuning of inhibitory activity and selectivity against a wide range of protein kinases. Further exploration of the chemical space around the 2,4-diaminopyrimidine scaffold holds promise for the discovery of next-generation targeted therapies.

References

Application of 2,4-Diethoxypyrimidine in Medicinal Chemistry: A Scaffolding Approach for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1] Among the vast array of pyrimidine derivatives, 2,4-disubstituted pyrimidines are of significant interest as versatile intermediates in the synthesis of targeted therapies, particularly kinase inhibitors. While direct and extensive research on the biological applications of 2,4-Diethoxypyrimidine is limited in publicly available literature, its structural motifs suggest its potential as a valuable building block in drug discovery.

This document provides a comprehensive overview of the potential applications of this compound, drawing parallels from its close structural analogs, such as 4,6-diethoxypyrimidine and 2,4-diaminopyrimidines. The ethoxy groups at the 2 and 4 positions of the pyrimidine ring are amenable to nucleophilic displacement, offering synthetic handles for the introduction of various pharmacophoric elements. This reactivity is particularly useful in the construction of libraries of compounds for screening against therapeutic targets like protein kinases.

The primary hypothesized application of this compound is in the synthesis of kinase inhibitors. Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] The pyrimidine scaffold can be elaborated to interact with the ATP-binding pocket of kinases, and by modifying the substituents at the 2 and 4 positions, the potency, selectivity, and pharmacokinetic properties of the inhibitors can be fine-tuned.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4-Dichloropyrimidine

This protocol describes a general method for the synthesis of this compound via nucleophilic substitution of 2,4-dichloropyrimidine with sodium ethoxide. This method is analogous to the synthesis of 4,6-diethoxypyrimidine.[3]

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Once all the sodium has reacted, add 2,4-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Protocol 2: Synthesis of a Hypothetical 4-Anilino-2-ethoxypyrimidine Kinase Inhibitor Intermediate

This protocol outlines a hypothetical synthetic route for a kinase inhibitor intermediate from this compound via a nucleophilic aromatic substitution (SNA) reaction. This type of reaction is a common strategy for functionalizing di-substituted pyrimidines.[4]

Materials:

  • This compound

  • Aniline derivative (e.g., 4-methoxyaniline) (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed vial, dissolve this compound (1.0 mmol) in NMP or DMSO (5 mL).

  • Add the desired aniline derivative (1.1 mmol) and DIPEA (2.0 mmol) to the solution.

  • Heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the 4-anilino-2-ethoxypyrimidine derivative.

Data Presentation

The following table presents hypothetical quantitative data for a series of imagined kinase inhibitors derived from this compound to illustrate a potential structure-activity relationship (SAR) study. The IC₅₀ values represent the concentration of the compound required to inhibit the activity of a target kinase by 50%.

Compound IDR Group on AnilineTarget KinaseIC₅₀ (nM)
HYPO-001 4-MethoxyKinase X150
HYPO-002 4-ChloroKinase X75
HYPO-003 4-TrifluoromethylKinase X25
HYPO-004 3-AminoKinase X200

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes to demonstrate how quantitative data for compounds derived from this compound would be presented.

Mandatory Visualization

G cluster_synthesis Experimental Workflow: Synthesis of a Hypothetical Kinase Inhibitor start 2,4-Dichloropyrimidine step1 Nucleophilic Substitution (Sodium Ethoxide, Ethanol) start->step1 intermediate1 This compound step1->intermediate1 step2 Nucleophilic Aromatic Substitution (Aniline Derivative, DIPEA, NMP) intermediate1->step2 intermediate2 4-Anilino-2-ethoxypyrimidine Derivative step2->intermediate2 step3 Further Functionalization (e.g., Suzuki Coupling) intermediate2->step3 final_product Final Kinase Inhibitor step3->final_product

Caption: A general workflow for the synthesis of a hypothetical kinase inhibitor.

G cluster_pathway Generic Kinase Signaling Pathway and Inhibition ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) adaptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cell Proliferation, Survival, etc. transcription_factor->cellular_response inhibitor Pyrimidine-based Kinase Inhibitor inhibitor->kinase_cascade

Caption: Inhibition of a generic kinase signaling pathway by a pyrimidine-based inhibitor.

References

Application Notes and Protocols for the Synthesis of 2,4-Diaminopyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various 2,4-diaminopyrimidine derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] The protocols outlined below are based on established literature methods and are intended to serve as a comprehensive guide for researchers in the field.

Introduction

The 2,4-diaminopyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules.[3] Its structural similarity to components of folic acid has made it a foundational element in the design of inhibitors for enzymes such as dihydrofolate reductase (DHFR).[4][5] This document details three common synthetic strategies to access this important heterocyclic core and its derivatives, providing step-by-step protocols and comparative data to aid in methodological selection and execution.

General Experimental Workflow

The synthesis of 2,4-diaminopyrimidine derivatives typically follows a general workflow encompassing reaction setup, monitoring, workup, and purification. The specific conditions and reagents will vary depending on the chosen synthetic route.

Experimental Workflow General Workflow for 2,4-Diaminopyrimidine Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis Reagent Preparation Reagent Preparation Reaction Setup Reaction Setup Reagent Preparation->Reaction Setup Reaction Monitoring (TLC) Reaction Monitoring (TLC) Reaction Setup->Reaction Monitoring (TLC) Quenching Quenching Reaction Monitoring (TLC)->Quenching Extraction Extraction Quenching->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Purification (Chromatography/Recrystallization) Purification (Chromatography/Recrystallization) Drying & Concentration->Purification (Chromatography/Recrystallization) Characterization (NMR, MS, etc.) Characterization (NMR, MS, etc.) Purification (Chromatography/Recrystallization)->Characterization (NMR, MS, etc.)

Caption: General experimental workflow for the synthesis of 2,4-diaminopyrimidine derivatives.

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine from Ethyl Cyanoacetate and Guanidine

This protocol describes a classic condensation reaction to form the 2,4-diamino-6-hydroxypyrimidine core, a versatile intermediate for further derivatization.[6][7]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Ethyl cyanoacetate

  • Guanidine hydrochloride

  • Glacial acetic acid

  • Deionized water

  • Round-bottomed flask (1 L) with reflux condenser and drying tube

Procedure:

  • Prepare a solution of sodium ethoxide by dissolving 23 g (1 g atom) of sodium in 250 mL of anhydrous ethanol in a 1 L round-bottomed flask fitted with a reflux condenser and a calcium chloride drying tube.[6]

  • Once the sodium has completely dissolved, cool the solution and add 113 g (1 mole) of ethyl cyanoacetate.[6]

  • In a separate flask, prepare another sodium ethoxide solution of the same volume and concentration. To this solution, add 97 g (1.02 moles) of guanidine hydrochloride.[6]

  • Filter the resulting sodium chloride precipitate, and add the clear guanidine-containing filtrate to the solution of ethyl sodiocyanoacetate.[6]

  • Heat the reaction mixture under reflux for 2 hours.[6]

  • Evaporate the mixture to dryness at atmospheric pressure.[6]

  • Dissolve the solid product in 325 mL of boiling water and acidify with 67 mL of glacial acetic acid.[6]

  • Cool the solution to induce crystallization.

  • Collect the resulting yellow needles by filtration, wash with cold water, and dry to yield 2,4-diamino-6-hydroxypyrimidine.[6]

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

This protocol details the chlorination of 2,4-diamino-6-hydroxypyrimidine, a key step to enable subsequent nucleophilic substitution or cross-coupling reactions at the 6-position.[4]

Materials:

  • 2,4-Diamino-6-hydroxypyrimidine

  • Phosphorus oxychloride (POCl₃)

  • Ice water

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask

Procedure:

  • In a reaction flask, add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine to 9 mL of phosphorus oxychloride (POCl₃).[4]

  • Stir the mixture at 97 °C for 17 hours.[4]

  • Slowly add the reaction solution to ice water.[4]

  • Stir the resulting solution at 90 °C for 1 hour to hydrolyze the excess POCl₃.[4]

  • Adjust the pH of the solution to 8 with a sodium hydroxide solution.[4]

  • Extract the product with ethyl acetate (3 x 150 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 2,4-diamino-6-chloropyrimidine as a white solid.[4]

Protocol 3: Synthesis of 6-Substituted 2,4-Diaminopyrimidine Derivatives via Nucleophilic Substitution

This protocol illustrates the synthesis of 6-substituted derivatives from 2,4-diamino-6-chloropyrimidine, a common strategy for introducing diverse functional groups.[4]

Materials:

  • 2,4-Diamino-6-chloropyrimidine

  • (S)-2,3-isopropylideneglycerol or (R)-2,3-isopropylideneglycerol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry Dimethyl sulfoxide (DMSO)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask with an inert atmosphere (e.g., Argon)

Procedure:

  • Under an argon atmosphere, add 0.20 g (5.0 mmol) of NaH (60% dispersion) to a solution of 0.50 mL (4.0 mmol) of (S)- or (R)-2,3-isopropylideneglycerol in 5 mL of dry DMSO.[4]

  • Stir the mixture at room temperature for 1 hour.[4]

  • Add 0.29 g (2.0 mmol) of 2,4-diamino-6-chloropyrimidine to the reaction mixture.[4]

  • Stir the reaction at 90 °C for 8 hours.[4]

  • Quench the reaction with 20 mL of saturated NH₄Cl solution.[4]

  • Extract the product with ethyl acetate (3 x 30 mL).[4]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired 6-substituted 2,4-diaminopyrimidine derivative.[4]

Data Summary

The following tables summarize the quantitative data for the synthesis of key 2,4-diaminopyrimidine intermediates and derivatives as described in the protocols.

Table 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

Starting MaterialsProductYieldMelting Point
Ethyl cyanoacetate and Guanidine hydrochloride2,4-Diamino-6-hydroxypyrimidine80-82%260-270 °C (dec.)
Guanidine nitrate and Ethyl cyanoacetate in Methanol2,4-Diamino-6-hydroxypyrimidine95%Not specified

Data sourced from Organic Syntheses Procedure and ChemicalBook.[6][7]

Table 2: Synthesis of 2,4-Diamino-6-chloropyrimidine and a Derivative

Starting MaterialReagentsProductYield
2,4-Diamino-6-hydroxypyrimidinePOCl₃2,4-Diamino-6-chloropyrimidine85%
2,4-Diamino-6-chloropyrimidine(S)-2,3-isopropylideneglycerol, NaH, DMSO(S)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine77%

Data sourced from an NIH research article.[4][5]

Signaling Pathways and Logical Relationships

The synthesis of diverse 2,4-diaminopyrimidine derivatives often involves a multi-step process where a common intermediate is modified through various reactions to generate a library of compounds. This is particularly relevant in drug discovery for structure-activity relationship (SAR) studies.

Synthetic Pathways Synthetic Pathways to 2,4-Diaminopyrimidine Derivatives Guanidine Guanidine 2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-hydroxypyrimidine Guanidine->2,4-Diamino-6-hydroxypyrimidine Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Cyanoacetate->2,4-Diamino-6-hydroxypyrimidine 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-chloropyrimidine 2,4-Diamino-6-hydroxypyrimidine->2,4-Diamino-6-chloropyrimidine Chlorination POCl3 POCl3 POCl3->2,4-Diamino-6-chloropyrimidine 6-Substituted Derivatives 6-Substituted Derivatives 2,4-Diamino-6-chloropyrimidine->6-Substituted Derivatives Nucleophilic Substitution Suzuki Coupling Products Suzuki Coupling Products 2,4-Diamino-6-chloropyrimidine->Suzuki Coupling Products Suzuki Coupling Nucleophiles (Alcohols, Amines) Nucleophiles (Alcohols, Amines) Nucleophiles (Alcohols, Amines)->6-Substituted Derivatives Boronic Acids Boronic Acids Boronic Acids->Suzuki Coupling Products

Caption: Synthetic pathways from basic precursors to diverse 2,4-diaminopyrimidine derivatives.

References

In Vitro Assay Protocols for Pyrimidine-Based Compounds: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for a range of in vitro assays to evaluate the biological activity of pyrimidine-based compounds. These compounds are a cornerstone in medicinal chemistry, with applications as anticancer, anti-inflammatory, and antimicrobial agents.

The versatility of the pyrimidine scaffold allows for the design of molecules that can interact with a wide array of biological targets.[1][2] This guide outlines key in vitro assays for assessing the cytotoxicity, enzyme inhibitory potential, and other cellular effects of novel pyrimidine derivatives.

I. Cytotoxicity Assays

Determining the cytotoxic potential of pyrimidine-based compounds is a critical first step in the drug discovery process. These assays help to identify the concentration range at which a compound exhibits anti-proliferative effects and to assess its selectivity towards cancer cells over normal cells.[3][4]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell viability.[5][6] It is based on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][6]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).[6]

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[5][6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5][6]

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6]

Data Presentation:

Compound ClassCell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidineMCF-70.57 - 3.15[6]
Pyrido[2,3-d]pyrimidineHepG20.99 - 4.16[6]
Pyrimidine DerivativesA549Strong cytotoxicity at 100 µM[7][8]
ChromenopyrimidinesMCF-71.61 - 2.02[9]
ChromenopyrimidinesHepG21.83 - 2.54[9]
ChromenopyrimidinesA5491.72 - 2.33[9]
Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[5]

Experimental Protocol:

  • Cell Seeding and Treatment: Seed and treat cells as described for the MTT assay.

  • Cell Fixation: After the treatment period, gently add 50 µL of cold 50% (w/v) Trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.[5]

  • Staining: Discard the supernatant and wash the plates five times with tap water. Allow the plates to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition.

II. Enzyme Inhibition Assays

Many pyrimidine derivatives exert their therapeutic effects by inhibiting specific enzymes involved in disease pathogenesis.[1][10]

Cyclooxygenase (COX) Inhibition Assay

Certain pyrimidine derivatives exhibit anti-inflammatory effects by selectively inhibiting the COX-2 enzyme.[5][11]

Experimental Protocol:

This assay is typically performed using a colorimetric or fluorometric detection kit.

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes in the reaction buffer.

  • Compound Incubation: Pre-incubate the pyrimidine compound with the COX-1 or COX-2 enzyme in a 96-well plate.[5]

  • Reaction Initiation: Add arachidonic acid (the substrate) to initiate the enzymatic reaction.

  • Detection: Measure the enzyme activity using a microplate reader according to the kit manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values.

Data Presentation:

Compound ClassEnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazolo[3,4-d]pyrimidine DerivativesCOX-12.5 - >1000.04 - >285[5]
COX-20.04 - 0.36[5]
Pyrimidine Derivatives (L1, L2)COX-2Comparable to MeloxicamHigher affinity for COX-2 than COX-1[11]
Kinase Inhibition Assays

Protein kinases are crucial targets in cancer therapy, and many pyrimidine derivatives have been developed as kinase inhibitors.[6][12]

PIM-1 Kinase Inhibition Assay Protocol:

  • Assay Setup: In a 384-well plate, add 2 µL of the test compound, 2 µL of PIM-1 enzyme, and 2 µL of the substrate/ATP mix.[6]

  • Incubation: Incubate at room temperature for 60 minutes.[6]

  • Detection: Add a detection reagent and incubate for another 60 minutes at room temperature.[6]

  • Signal Measurement: Measure the signal using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values.

VEGFR-2 Kinase Inhibition Assay Protocol:

  • Assay Setup: In a 96-well plate, add the test compound, VEGFR-2 enzyme, and the substrate in the reaction buffer.

  • Reaction Initiation: Add ATP to start the kinase reaction.

  • Incubation: Incubate the mixture at 30°C for 30 minutes.[6]

  • Signal Generation: Add a reagent like Kinase-Glo MAX to generate a luminescent signal.[6]

  • Signal Measurement: Measure the luminescence using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ values.[6]

Data Presentation:

Compound ClassTarget KinaseAssay TypeIC₅₀ (µM)Reference
Thiazolo[3,2-a]pyrimidinep38α MAPKEnzyme Assay~8.5[6]

III. Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to evaluate the effects of pyrimidine compounds.

CD73 Inhibition Assay

CD73 is an enzyme often overexpressed in cancer that contributes to an immunosuppressive tumor microenvironment.[13] Inhibiting CD73 is a promising strategy in cancer immunotherapy.[13]

Experimental Protocol:

  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate (2 x 10⁴ cells/well) and incubate for 24 hours.[13]

  • Compound Treatment: Wash cells with Assay Buffer and add serial dilutions of the pyrimidine-based inhibitor.[13]

  • Reaction Initiation: Add AMP substrate to each well to start the enzymatic reaction. Incubate at 37°C for 30 minutes.[13]

  • Phosphate Detection: Add Malachite Green reagent to each well to stop the reaction and detect the generated inorganic phosphate.[13]

  • Data Acquisition: Measure absorbance at 620 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value.[13]

IV. Visualizing Workflows and Pathways

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action of pyrimidine-based compounds and the experimental design.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ATP ATP EGFR->ATP Binds Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activates Ligand Ligand (e.g., EGF) Ligand->EGFR Binds Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibits ADP ADP ATP->ADP Phosphorylation

Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.

MTT_Assay_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Pyrimidine Compounds A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Measure Absorbance (570nm) F->G H 8. Analyze Data (Calculate IC50) G->H

Caption: Workflow for the MTT cytotoxicity assay.

Enzyme_Inhibition_Workflow A 1. Prepare Enzyme and Substrate B 2. Pre-incubate Enzyme with Pyrimidine Inhibitor A->B C 3. Initiate Reaction with Substrate B->C D 4. Measure Activity (Spectrophotometry, Fluorometry, or Luminometry) C->D E 5. Determine % Inhibition and IC50 D->E

Caption: General workflow for an enzyme inhibition assay.

References

Application Notes and Protocols for Antimicrobial and Antifungal Screening of Pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial and antifungal screening of novel pyrimidine analogues. The protocols outlined below are based on established methodologies and can be adapted for high-throughput screening or detailed mechanistic studies.

Introduction

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial and antifungal properties.[1][2] The structural similarity of the pyrimidine ring to the purine and pyrimidine bases in DNA and RNA allows these analogues to interfere with essential cellular processes in microorganisms.[3] This interference can occur through various mechanisms, such as the inhibition of key enzymes like thymidylate synthetase (ThyA) and DNA gyrase, or through the disruption of RNA synthesis, ultimately leading to microbial cell death.[4][5][6] The broad spectrum of activity and the potential for novel mechanisms of action make pyrimidine analogues promising candidates for the development of new antimicrobial and antifungal agents to combat the growing threat of multidrug-resistant pathogens.[4][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol details the determination of the minimum inhibitory concentration (MIC) of pyrimidine analogues against various bacterial and fungal strains using the broth microdilution method.[7][8] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

  • Test pyrimidine analogues

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)[1][9]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[1][9]

  • Mueller-Hinton Broth (MHB) for bacteria[7]

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compounds: Dissolve the pyrimidine analogues in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute the stock solution with broth to achieve the desired starting concentration.

  • Preparation of Inoculum:

    • Bacteria: Culture the bacterial strains overnight in MHB at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.[8]

    • Fungi: Culture the fungal strains on an appropriate agar medium. Prepare a spore suspension and adjust the concentration to approximately 1-5 x 10³ CFU/mL in RPMI-1640 medium.

  • Assay Performance:

    • Add 100 µL of the appropriate broth to each well of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform a two-fold serial dilution across the plate.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25°C for 48 hours for fungi.[10]

  • Data Analysis: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth. Alternatively, use a plate reader to measure the optical density at 600 nm.

Zone of Inhibition Assay by Disk Diffusion

The disk diffusion method is a qualitative or semi-quantitative assay to assess the antimicrobial activity of a compound.[9][11]

Materials:

  • Test pyrimidine analogues

  • Bacterial and fungal strains

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

Procedure:

  • Preparation of Agar Plates: Pour molten MHA or SDA into sterile Petri dishes and allow them to solidify.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation: Dip a sterile swab into the microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria or fungi.

  • Application of Test Compounds: Impregnate sterile filter paper disks with a known concentration of the pyrimidine analogue solution. Allow the solvent to evaporate completely.

  • Disk Placement: Place the impregnated disks onto the surface of the inoculated agar plates. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25°C for 48-72 hours for fungi.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.

Data Presentation

The following tables summarize the antimicrobial and antifungal activity of representative pyrimidine analogues from various studies.

Table 1: Antibacterial Activity of Pyrimidine Analogues (MIC in µg/mL)

Compound/DerivativeS. aureusB. subtilisE. coliP. aeruginosaReference
Thiophenyl-pyrimidine > Vancomycin & Methicillin---[6]
5-FU Analogue (5-F5'dU) 10⁻⁹ - 10⁻⁷ M (EC₅₀)---[4]
Pyrazolopyrimidine (Compound 36) --Increased reactivity vs. Ampicillin-[2]
Pyrimidin-2-ol (Compound 12) 0.87 µM/ml---[12]
Pyrimidin-2-ol (Compound 5) -0.96 µM/ml--[12]
Pyrimidin-2-amine (Compound 10) ---0.77 µM/ml[12]
Pyrimidin-2-ol (Compound 2) --0.91 µM/ml-[12]

Table 2: Antifungal Activity of Pyrimidine Analogues (MIC in µg/mL)

Compound/DerivativeC. albicansA. nigerPhomopsis sp.Reference
Pyrazolopyrimidine Active--[13]
Pyrimidin-2-amine (Compound 12) 1.73 µM/ml--[12]
Pyrimidin-2-ol (Compound 11) -1.68 µM/ml-[12]
Amide-containing Pyrimidine (5o) --10.5[14]

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial screening and a proposed signaling pathway for the mechanism of action of certain pyrimidine analogues.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Pyrimidine Analogue Stock Solution MIC Broth Microdilution (MIC Determination) Compound->MIC Disk Disk Diffusion (Zone of Inhibition) Compound->Disk Inoculum Microbial Inoculum (Bacteria/Fungi) Inoculum->MIC Inoculum->Disk Incubation Incubation MIC->Incubation Disk->Incubation Data Data Collection & Analysis Incubation->Data

Caption: Experimental workflow for antimicrobial and antifungal screening.

signaling_pathway cluster_pyrimidine Pyrimidine Analogue Action cluster_target Microbial Cellular Targets cluster_effect Cellular Effects Pyrimidine Pyrimidine Analogue ThyA Thymidylate Synthetase (ThyA) Pyrimidine->ThyA Inhibition DNAGyrase DNA Gyrase Pyrimidine->DNAGyrase Inhibition RNA_Synth RNA Synthesis Pyrimidine->RNA_Synth Inhibition Thymineless Thymineless Death ThyA->Thymineless DNA_Damage DNA Damage DNAGyrase->DNA_Damage Protein_Inhibition Protein Synthesis Inhibition RNA_Synth->Protein_Inhibition Cell_Death Microbial Cell Death Thymineless->Cell_Death DNA_Damage->Cell_Death Protein_Inhibition->Cell_Death

References

Methods for Introducing Substituents at the 5-Position of 2,4-Diethoxypyrimidine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 2,4-diethoxypyrimidine, focusing on the introduction of various substituents at the 5-position. This pyrimidine scaffold is a valuable building block in medicinal chemistry, and functionalization at the C5 position is a key strategy for the development of novel therapeutic agents. The electron-donating nature of the two ethoxy groups at positions 2 and 4 activates the C5 position for electrophilic substitution and metalation, while halo-substituted derivatives serve as versatile precursors for a range of cross-coupling reactions.

Overview of Synthetic Strategies

The primary methods for introducing substituents at the 5-position of this compound can be broadly categorized into two main approaches:

  • Direct C-H Functionalization: This involves the direct activation of the C-H bond at the 5-position, followed by reaction with an electrophile. Key methods include halogenation, directed ortho-metalation (lithiation), and Vilsmeier-Haack formylation.

  • Cross-Coupling Reactions: This approach requires a pre-functionalized pyrimidine, typically a 5-halo-2,4-diethoxypyrimidine, which is then coupled with a suitable partner using a transition metal catalyst, most commonly palladium. This category includes Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig amination reactions.

The choice of method depends on the desired substituent and the overall synthetic strategy. The following sections provide detailed protocols and comparative data for these key transformations.

Halogenation at the 5-Position

Direct halogenation of the electron-rich this compound ring at the 5-position is a common first step to introduce a handle for subsequent cross-coupling reactions. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS) are typically employed.

Experimental Protocol: Synthesis of 5-Bromo-2,4-diethoxypyrimidine

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Dissolve this compound (1.0 equiv) in acetonitrile or dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-bromosuccinimide (1.0-1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 5-bromo-2,4-diethoxypyrimidine.

A similar protocol can be followed for iodination using N-iodosuccinimide (NIS).

Directed Ortho-Metalation (DoM) and Electrophilic Quench

The two ethoxy groups on the pyrimidine ring can act as directing metalation groups (DMGs), facilitating the deprotonation of the C5-hydrogen by a strong organolithium base. The resulting 5-lithio species can then be quenched with a variety of electrophiles.

Directed Ortho-Metalation (DoM) of this compound.
Experimental Protocol: Lithiation and Quench with an Aldehyde

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Aldehyde (e.g., benzaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Standard glassware for anhydrous reactions and workup

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

  • Add this compound (1.0 equiv) and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium (1.1-1.2 equiv) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of the aldehyde (1.2 equiv) in anhydrous THF dropwise.

  • Continue stirring at -78 °C for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is an effective method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings. This compound is a suitable substrate for this transformation.

Vilsmeier-Haack formylation of this compound.
Experimental Protocol: Synthesis of 5-Formyl-2,4-diethoxypyrimidine

Materials:

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • This compound

  • Ice, water, and sodium acetate

  • Standard glassware for reaction and workup

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5-2.0 equiv) to N,N-dimethylformamide (used as both reagent and solvent). Stir for 30 minutes to form the Vilsmeier reagent.

  • Slowly add this compound (1.0 equiv) to the prepared Vilsmeier reagent, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture by adding a saturated aqueous solution of sodium acetate or sodium bicarbonate.

  • Stir until the hydrolysis of the intermediate is complete.

  • Extract the product with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-formyl-2,4-diethoxypyrimidine.

Palladium-Catalyzed Cross-Coupling Reactions

5-Halo-2,4-diethoxypyrimidines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The general order of reactivity for the carbon-halogen bond in these reactions is C-I > C-Br > C-Cl, which allows for selective functionalization.

Cross_Coupling_Workflow Start 5-Halo-2,4-diethoxypyrimidine (X = Br, I) Reaction Cross-Coupling Reaction (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig) Start->Reaction Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Stannane, Amine) Coupling_Partner->Reaction Reaction_Setup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-Substituted-2,4-diethoxypyrimidine Purification->Product

General workflow for palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling

This reaction forms a new carbon-carbon bond between the 5-position of the pyrimidine and an aryl or vinyl group from a boronic acid or ester.

Experimental Protocol (General):

  • In a Schlenk flask, combine 5-bromo- or 5-iodo-2,4-diethoxypyrimidine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water).

  • Heat the reaction mixture with stirring (typically 80-110 °C) for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling, perform an aqueous workup, extract the product, and purify by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Halopyrimidines (Analogous Systems)

Halopyrimidine SubstrateBoronic AcidPd Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
5-Bromo-2,4-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane100~70
5-Iodo-2,4-diaminopyrimidine derivativePyridin-3-ylboronic acidNot specifiedNot specifiedNot specifiedNot specifiedHigh
B. Sonogashira Coupling

This reaction introduces an alkynyl substituent at the 5-position by coupling with a terminal alkyne.

Experimental Protocol (General):

  • To a flask, add 5-iodo-2,4-diethoxypyrimidine (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylethylamine).

  • Degas the solvent (e.g., THF, DMF) and add it to the flask under an inert atmosphere.

  • Add the terminal alkyne (1.1-1.5 equiv).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.

  • Perform a standard aqueous workup, extract the product, and purify by column chromatography.

Table 2: Representative Conditions for Sonogashira Coupling of 5-Halopyrimidines (Analogous Systems)

Halopyrimidine SubstrateAlkynePd Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
5-Iodo-pyrimidinone derivativePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHFRTGood
5-Bromo-pyrimidinone derivativeVarious terminal alkynesPd(PPh₃)₄ (5)CuI (10)Et₃NDMF6060-85
C. Stille Coupling

The Stille reaction couples the 5-halopyrimidine with an organostannane reagent.

Experimental Protocol (General):

  • In a flame-dried Schlenk flask under an inert atmosphere, combine 5-bromo- or 5-iodo-2,4-diethoxypyrimidine (1.0 equiv), the organostannane reagent (1.1-1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄).

  • Add an anhydrous, degassed solvent (e.g., toluene, DMF).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture and perform a workup, which may include a potassium fluoride solution wash to remove tin byproducts, followed by extraction and column chromatography.

Table 3: Representative Conditions for Stille Coupling of Halogenated Heterocycles (General)

ElectrophileOrganostannanePd Catalyst (mol%)AdditiveSolventTemp (°C)Yield (%)
Aryl BromideVinyltributyltinPd(PPh₃)₄ (2)NoneToluene10076-99
Aryl IodideAryltributyltinPd₂(dba)₃ (2) / P(o-tol)₃CuINMP80High
D. Buchwald-Hartwig Amination

This method is used to form a carbon-nitrogen bond, introducing a primary or secondary amine at the 5-position.

Experimental Protocol (General):

  • To an oven-dried Schlenk tube, add 5-bromo-2,4-diethoxypyrimidine (1.0 equiv), the amine (1.1-1.5 equiv), a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂), a phosphine ligand (e.g., BINAP, Xantphos, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Heat the reaction mixture (typically 80-110 °C) with stirring until the starting material is consumed.

  • After cooling, filter the reaction mixture through a pad of celite, concentrate the filtrate, and purify the residue by column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of 5-Bromo-pyrimidines (Analogous Systems)

5-Bromopyrimidine SubstrateAminePd Precursor (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
5-Bromo-2-chloro-4-methoxypyrimidineMorpholinePd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃Toluene110High
5-Bromo-2-aminopyridine derivativeAnilinePd(OAc)₂ (10)XPhos (10)KOt-BuToluene10080-95

Conclusion

The 5-position of this compound is amenable to a wide range of functionalization reactions, providing a versatile platform for the synthesis of novel compounds for drug discovery and materials science. Direct C-H functionalization methods such as halogenation, lithiation, and formylation offer straightforward routes to key intermediates. For more complex substituents, a two-step sequence involving initial halogenation followed by a palladium-catalyzed cross-coupling reaction is a powerful and highly modular strategy. The choice of specific conditions, including catalyst, ligand, base, and solvent, is crucial for optimizing the yield and selectivity of these transformations and should be tailored to the specific substrates being used. The protocols and data presented here serve as a guide for researchers to develop robust and efficient synthetic routes to novel 5-substituted this compound derivatives.

Application Notes and Protocols for the Scale-Up Synthesis of 2,4-Diethoxypyrimidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diethoxypyrimidine is a key intermediate in the synthesis of a variety of biologically active molecules. As a scaffold, it offers multiple points for chemical modification, making it a valuable building block in medicinal chemistry and drug discovery programs. The pyrimidine core is a common feature in many approved drugs, and its derivatives have shown a wide range of pharmacological activities.[1][2] The progression of a drug candidate from discovery to preclinical studies necessitates a reliable and scalable synthesis of the active pharmaceutical ingredient (API) or its key intermediates.[3] This document provides a detailed application note and protocol for the scale-up synthesis of this compound, focusing on a robust and reproducible two-step process suitable for producing the quantities required for preclinical evaluation.

The quality and purity of the synthesized compound are of paramount importance for preclinical studies to ensure that the observed biological effects are attributable to the compound itself and not to impurities.[2] Therefore, this guide also emphasizes in-process controls and analytical characterization to ensure the final product meets the stringent requirements for preclinical development.

Synthetic Pathway Overview

The scale-up synthesis of this compound is typically achieved through a two-step process starting from the readily available 2,4-dihydroxypyrimidine (uracil). The first step involves the chlorination of 2,4-dihydroxypyrimidine to yield the key intermediate, 2,4-dichloropyrimidine. The subsequent step is a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis, where the chloro groups of 2,4-dichloropyrimidine are displaced by ethoxy groups using sodium ethoxide.

G A 2,4-Dihydroxypyrimidine (Uracil) B 2,4-Dichloropyrimidine A->B  POCl3 or SOCl2/Catalyst   C This compound B->C  Sodium Ethoxide, Ethanol   G cluster_0 Step 1: Chlorination cluster_1 Step 2: Ethoxylation A Reaction Setup (2,4-Dihydroxypyrimidine, Toluene, Catalyst) B Addition of POCl3 (T < 20 °C) A->B C Reflux (4-6 hours) B->C D Work-up (Quenching, Extraction, Washing) C->D E Isolation & Purification (Concentration, Recrystallization) D->E F Preparation of Sodium Ethoxide in Ethanol E->F G Addition of 2,4-Dichloropyrimidine F->G H Reflux (12-24 hours) G->H I Work-up (Solvent Removal, Extraction, Washing) H->I J Purification & Analysis (Vacuum Distillation, NMR, MS, HPLC) I->J

References

Troubleshooting & Optimization

optimizing reaction conditions for 2,4-Diethoxypyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,4-diethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is a two-step synthesis. The first step involves the chlorination of a starting material like uracil or 2,4-dihydroxypyrimidine to form the intermediate 2,4-dichloropyrimidine.[1] This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The second step is a Williamson ether synthesis, where 2,4-dichloropyrimidine is reacted with sodium ethoxide to yield this compound.[2]

Q2: What are the critical parameters to control during the synthesis of the 2,4-dichloropyrimidine intermediate?

A2: Key parameters for the successful synthesis of 2,4-dichloropyrimidine include:

  • Temperature Control: The reaction with chlorinating agents is often exothermic and requires careful temperature management to prevent side reactions.[2]

  • Reagent Stoichiometry: The molar ratio of the chlorinating agent to the starting material is crucial for driving the reaction to completion and minimizing impurities.[2]

  • Reaction Time: Sufficient reaction time is necessary to ensure complete conversion.

  • Work-up Procedure: Proper quenching of the excess chlorinating agent and careful work-up are essential for isolating a pure product.

Q3: What are the main challenges in the final ethoxylation step (Williamson ether synthesis)?

A3: The Williamson ether synthesis to produce this compound can present several challenges:

  • Incomplete Reaction: Insufficient reaction time, low temperature, or an inadequate amount of sodium ethoxide can lead to the formation of the mono-substituted intermediate, 2-chloro-4-ethoxypyrimidine.[2][3]

  • Moisture Sensitivity: Sodium ethoxide is highly sensitive to moisture, which can lead to its decomposition and the formation of byproducts.[3][4] It is crucial to use anhydrous conditions.

  • Side Reactions: As alkoxides are strong bases, side reactions can occur.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the chlorination and ethoxylation steps can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] This allows for the determination of the point at which the starting material has been consumed and the formation of the product is maximized.

Q5: What are the recommended safety precautions for this synthesis?

A5: Phosphorus oxychloride is a hazardous substance and should be handled with extreme care in a well-ventilated fume hood. Sodium ethoxide is a strong base and is corrosive and moisture-sensitive.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Troubleshooting Guides

Issue 1: Low Yield of 2,4-Dichloropyrimidine
Possible Cause Troubleshooting Step
Incomplete ReactionIncrease the reaction time or temperature. Ensure adequate mixing to promote contact between reactants.
Degradation of Starting Material or ProductOptimize temperature control to avoid overheating. The reaction with chlorinating agents can be highly exothermic.
Suboptimal StoichiometryEnsure the correct molar ratio of the chlorinating agent is used to drive the reaction to completion.
Inefficient Work-upOptimize the extraction and purification steps to minimize product loss. This includes proper quenching of excess chlorinating agent.
Issue 2: Low Yield of this compound
Possible Cause Troubleshooting Step
Inactive Sodium EthoxideSodium ethoxide is highly moisture-sensitive.[4] Ensure it is fresh and has been stored under anhydrous conditions. If preparing in-situ, ensure the sodium metal is clean and the ethanol is absolute.
Insufficient Reaction TemperatureThe reaction may require heating to proceed at an adequate rate. Monitor the reaction temperature and consider a modest increase if the reaction is sluggish. A typical temperature range is 50-100 °C.[5]
Poor Quality 2,4-DichloropyrimidineImpurities in the starting material can interfere with the reaction. Verify the purity of the 2,4-dichloropyrimidine using techniques such as NMR or melting point analysis.
Incomplete ReactionMonitor the reaction progress using TLC or GC. If the reaction has stalled, consider adding a slight excess of sodium ethoxide or extending the reaction time.[3] Reaction times can range from 1 to 8 hours.[5]
Issue 3: Formation of Mono-substituted Byproduct (2-Chloro-4-ethoxypyrimidine)
Possible Cause Troubleshooting Step
Insufficient Sodium EthoxideAn inadequate amount of the nucleophile will result in incomplete conversion. Use a molar excess of sodium ethoxide. Typically, 2.5 to 3.0 equivalents of sodium ethoxide per equivalent of 2,4-dichloropyrimidine are recommended.[3]
Low Reaction TemperatureHigher temperatures can provide the necessary activation energy for the second substitution to occur. A temperature range of 60-70°C is generally effective.[3]
Short Reaction TimeAllowing the reaction to proceed for a longer duration will provide more time for the second substitution to take place. Increasing the reaction time from 12 to 24 hours at 65°C can significantly improve the yield of the di-substituted product.[3]
Issue 4: Difficulty in Product Isolation and Purification
Possible Cause Troubleshooting Step
Emulsion during Work-upDuring the aqueous work-up, an emulsion may form, making phase separation difficult. Adding a saturated brine solution can help to break the emulsion.
Product is VolatileThis compound may be volatile. Avoid excessive heating during solvent removal under reduced pressure.
Co-eluting ImpuritiesIf purification is performed by column chromatography, impurities may co-elute with the product. Experiment with different solvent systems to achieve better separation. A gradient elution may be necessary.

Data Presentation

Table 1: Optimization of Reaction Conditions for this compound Synthesis
Entry Sodium Ethoxide (Equivalents) Temperature (°C) Reaction Time (h) Solvent Yield (%)
12.2786Ethanol92[6]
22.58012Ethanol45 (significant byproduct formation)[6]
33.08024Ethanol30[6]
42.2805THF89[6]
52.5 - 3.06524Anhydrous EthanolImproved yield (specific value not provided)[3]

Note: Data in this table is adapted from a study on the synthesis of 4,6-diethoxypyrimidine and serves as a representative guide for optimizing the synthesis of the 2,4-isomer.[6]

Experimental Protocols

Key Experiment 1: Synthesis of 2,4-Dichloropyrimidine from 2,4-Dihydroxypyrimidine

Materials:

  • 2,4-Dihydroxypyrimidine (uracil)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (or other tertiary amine)

  • Dichloromethane (anhydrous)

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 2,4-dihydroxypyrimidine (1.0 eq) in anhydrous dichloromethane.

  • Add N,N-dimethylaniline (2.0 eq) to the suspension.

  • Cool the mixture in an ice bath and add phosphorus oxychloride (3.0 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine.

  • Purify the crude product by recrystallization or column chromatography. A yield of up to 95% can be achieved under optimized conditions.[1]

Key Experiment 2: Synthesis of this compound from 2,4-Dichloropyrimidine (Williamson Ether Synthesis)

Materials:

  • 2,4-Dichloropyrimidine

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (2.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

  • Once all the sodium has reacted, add 2,4-dichloropyrimidine (1.0 equivalent) to the sodium ethoxide solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound. Typical yields range from 85-95%.

Visualizations

G cluster_synthesis Synthesis Workflow start Start: 2,4-Dihydroxypyrimidine chlorination Step 1: Chlorination (POCl3, Tertiary Amine) start->chlorination intermediate Intermediate: 2,4-Dichloropyrimidine chlorination->intermediate ethoxylation Step 2: Ethoxylation (Sodium Ethoxide, Ethanol) intermediate->ethoxylation purification Purification (Distillation/Chromatography) ethoxylation->purification product Final Product: this compound purification->product

Caption: Overall synthesis workflow for this compound.

G cluster_reaction Reaction Pathway cluster_reagents1 cluster_reagents2 r1 2,4-Dihydroxypyrimidine p1 2,4-Dichloropyrimidine r1->p1 Chlorination p2 This compound p1->p2 Williamson Ether Synthesis reagent1 + 2 POCl3 reagent2 + 2 NaOEt side1 - 2 PO2Cl - 2 HCl side2 - 2 NaCl

Caption: Key reaction steps in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2,4-Diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diethoxypyrimidine.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common and established method for synthesizing this compound is a two-step process. The first step involves the chlorination of uracil (2,4-dihydroxypyrimidine) to produce the key intermediate, 2,4-dichloropyrimidine.[1] This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2] The subsequent step is a nucleophilic aromatic substitution, specifically a Williamson ether synthesis, where 2,4-dichloropyrimidine is reacted with sodium ethoxide to yield the final product, this compound.

Q2: What are the most common byproducts observed during the synthesis of this compound?

The most frequently encountered byproduct is the mono-substituted intermediate, which can be a mixture of 2-chloro-4-ethoxypyrimidine and 4-chloro-2-ethoxypyrimidine . This occurs when the reaction does not proceed to completion.[2][3] Under certain conditions, particularly in the presence of moisture or during workup, hydrolysis of the ethoxy groups can occur, leading to the formation of 1,2-dihydro-2-keto-4-ethoxypyrimidine and 3,4-dihydro-4-keto-2-ethoxypyrimidine .[4]

Q3: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective methods for monitoring the disappearance of the starting material (2,4-dichloropyrimidine) and the formation of the desired product and any byproducts. Thin-Layer Chromatography (TLC) can also be a valuable tool for qualitative monitoring of the reaction's progress.[2][3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound

A low yield of the final product is a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Troubleshooting Step
Incomplete Reaction - Increase the reaction time. Monitor progress by HPLC or GC to determine the optimal duration. - Gradually increase the reaction temperature, while carefully monitoring for the formation of degradation byproducts.[3]
Insufficient Sodium Ethoxide - Increase the molar equivalents of sodium ethoxide. A molar excess (typically 2.5 to 3.0 equivalents) is often recommended to drive the di-substitution to completion.[3]
Inactive Sodium Ethoxide - Use freshly prepared or properly stored sodium ethoxide. - Ensure all reaction vessels are thoroughly dried and the reaction is carried out under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon). Sodium ethoxide is highly sensitive to moisture.[3]
Poor Quality Starting Material - Use high-purity 2,4-dichloropyrimidine. If necessary, purify the starting material by recrystallization or distillation before use.
Issue 2: Presence of Mono-substituted Byproduct (2-chloro-4-ethoxypyrimidine / 4-chloro-2-ethoxypyrimidine) in the Final Product

The formation of the mono-substituted byproduct indicates that the second nucleophilic substitution is not occurring efficiently.

Potential Cause Troubleshooting Step
Incomplete Reaction - See troubleshooting steps for "Low Yield of this compound" due to incomplete reaction.
Insufficient Sodium Ethoxide - A higher excess of sodium ethoxide will favor the formation of the di-substituted product.[3]
Low Reaction Temperature - Higher temperatures can provide the necessary activation energy for the second substitution to occur. A temperature range of 60-70°C is often effective for similar reactions.[3]
Inefficient Purification - Optimize the purification method (e.g., recrystallization from a suitable solvent or column chromatography) to effectively separate the mono-substituted impurity from the desired di-substituted product.

Experimental Protocols

Key Experiment: Synthesis of this compound from 2,4-Dichloropyrimidine

Disclaimer: This is a generalized protocol and should be optimized for specific laboratory conditions, equipment, and safety procedures.

1. Preparation of Sodium Ethoxide:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, carefully add sodium metal (molar excess) to anhydrous ethanol under a nitrogen atmosphere.

  • Stir the mixture until all the sodium has reacted to form a clear solution of sodium ethoxide.

2. Reaction with 2,4-Dichloropyrimidine:

  • In a separate reaction vessel, dissolve 2,4-dichloropyrimidine in anhydrous ethanol.

  • Slowly add the prepared sodium ethoxide solution to the solution of 2,4-dichloropyrimidine at a controlled temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

3. Work-up and Isolation:

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench any unreacted sodium ethoxide by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

4. Purification:

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Synthesis of this compound check_yield Check Yield and Purity start->check_yield low_yield Low Yield check_yield->low_yield Yield < Expected high_purity High Purity check_yield->high_purity Yield & Purity OK impure_product Impure Product check_yield->impure_product Purity < Desired incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction end End: Pure this compound high_purity->end identify_byproduct Identify Byproduct(s) (e.g., via GC-MS, NMR) impure_product->identify_byproduct increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes inactive_reagent Inactive Sodium Ethoxide? incomplete_reaction->inactive_reagent No increase_time_temp->start fresh_reagent Use Fresh/Anhydrous Sodium Ethoxide inactive_reagent->fresh_reagent Yes fresh_reagent->start mono_sub Mono-substituted Byproduct identify_byproduct->mono_sub hydrolysis_prod Hydrolysis Products identify_byproduct->hydrolysis_prod optimize_purification Optimize Purification (Column Chromatography, Recrystallization) mono_sub->optimize_purification increase_naoet Increase Equivalents of Sodium Ethoxide mono_sub->increase_naoet hydrolysis_prod->optimize_purification ensure_anhydrous Ensure Anhydrous Conditions hydrolysis_prod->ensure_anhydrous optimize_purification->end increase_naoet->start ensure_anhydrous->start

Caption: A flowchart illustrating the troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2,4-Diethoxypyrimidine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2,4-diethoxypyrimidine and related compounds using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: The compound is not eluting from the column.

  • Possible Cause: The solvent system may be too non-polar.

    • Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If the compound is very polar, a more aggressive solvent system might be necessary.

  • Possible Cause: The compound may have decomposed on the silica gel.[1]

    • Solution: Check the stability of your compound on silica gel using a 2D TLC analysis.[1][2] If it is unstable, consider deactivating the silica gel by pre-treating it with a solution containing 1-3% triethylamine in your eluent.[3][4] Alternatively, other stationary phases like alumina or Florisil could be used.[1]

  • Possible Cause: The compound may have eluted in the solvent front.

    • Solution: Always collect and check the first fraction that comes off the column.[1]

Issue: Poor separation of the desired product from impurities.

  • Possible Cause: The chosen solvent system is not optimal.

    • Solution: Perform a thorough screening of different solvent systems using Thin Layer Chromatography (TLC) to find the optimal separation conditions.[3] Aim for an Rf value of 0.2-0.3 for the desired product in the selected eluent.[3]

  • Possible Cause: Overloading the column with the crude sample.

    • Solution: Use an appropriate amount of crude product for the column size. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

  • Possible Cause: The column was not packed properly, leading to channeling.

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[3]

Issue: The product fractions are very dilute or show tailing.

  • Possible Cause: The compound has low solubility in the eluent.

    • Solution: Try to find a solvent system that dissolves your compound well.[1] If the product starts to elute but continues to come off over many fractions (tailing), you can try increasing the polarity of the eluent once the desired compound begins to elute.[1]

  • Possible Cause: The concentration of the sample loaded onto the column was too low.

    • Solution: Concentrate the fractions you expect to contain your product and re-analyze by TLC.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: For many pyrimidine derivatives, a mixture of hexanes and ethyl acetate is a good starting point for normal-phase chromatography on silica gel.[3][6] The optimal ratio should be determined by TLC analysis, aiming for an Rf of 0.2-0.3 for this compound.[3]

Q2: My this compound seems to be degrading on the silica gel column. What can I do?

A2: Pyrimidine derivatives can be sensitive to the acidic nature of standard silica gel.[3] To mitigate degradation, you can neutralize the silica gel by pre-treating it with an eluent containing a small amount of a non-nucleophilic base, such as triethylamine.[3][4]

Q3: What are the common impurities I might encounter?

A3: Common impurities can include unreacted starting materials (e.g., 2,4-dichloropyrimidine), mono-substituted intermediates, and byproducts from side reactions.[6][7] An aqueous workup before chromatography is crucial to remove inorganic salts.[3]

Q4: How should I load my sample onto the column?

A4: The crude product should be dissolved in a minimal amount of a suitable solvent, ideally the eluent itself or a slightly more polar solvent.[2][3] If the compound is not very soluble, a "dry loading" technique can be used, where the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is loaded onto the column.[4]

Q5: What is the stability of this compound?

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general guideline. The specific solvent system and other parameters should be optimized based on preliminary TLC analysis.

1. Preparation of the Eluent:

  • Based on TLC analysis, prepare a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). Prepare a sufficient quantity for the entire purification.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, low-polarity eluent.

  • Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles trapped within the stationary phase.[3]

  • Allow the silica to settle, and then add a thin layer of sand on top to prevent disturbance of the silica bed during sample and eluent addition.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).[3]

  • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

  • Alternatively, use the dry loading method described in the FAQs if the compound has low solubility.

4. Elution and Fraction Collection:

  • Begin elution with the chosen solvent system, collecting fractions in test tubes or other suitable containers.

  • If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to facilitate the separation of compounds with different polarities.[7]

5. Monitoring the Separation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure this compound.

6. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

ParameterValue/RangeCompound ContextSource
Stationary Phase Silica Gel (230-400 mesh)General for pyrimidine derivatives[7]
Mobile Phase Hexane/Ethyl Acetate GradientGeneral for pyrimidine derivatives[6][7]
Target Rf Value 0.2 - 0.3General chromatographic practice[3]

Visualizations

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow start Start Purification problem Problem Encountered? start->problem no_elution Compound Not Eluting problem->no_elution Yes poor_separation Poor Separation problem->poor_separation Yes tailing Tailing or Dilute Fractions problem->tailing Yes success Successful Purification problem->success No increase_polarity Increase Eluent Polarity no_elution->increase_polarity check_stability Check Compound Stability (2D TLC) no_elution->check_stability optimize_solvent Optimize Solvent System (TLC) poor_separation->optimize_solvent repack_column Check and Repack Column poor_separation->repack_column tailing->increase_polarity check_solubility Check Compound Solubility tailing->check_solubility increase_polarity->problem check_stability->problem optimize_solvent->problem repack_column->problem check_solubility->problem

Caption: Troubleshooting workflow for column chromatography purification.

References

troubleshooting low yield in Williamson ether synthesis of pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in the Williamson ether synthesis of pyrimidines.

Frequently Asked Questions (FAQs)

Issue 1: Low or No Product Formation

Q1: I am not seeing any formation of my desired alkoxy-pyrimidine. What are the primary reasons for a complete reaction failure?

A1: Complete failure of the reaction can often be traced back to the fundamental components and conditions of the reaction setup. Here are the most common culprits:

  • Inactive Alkoxide Formation: The Williamson ether synthesis requires the deprotonation of the hydroxypyrimidine to form a nucleophilic pyrimidinyloxide. If the base used is not strong enough or has degraded, this crucial first step will not occur.[1] Ensure you are using a sufficiently strong and fresh base. For less acidic pyrimidinols, a strong base like sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K₂CO₃).[2]

  • Moisture Contamination: Alkoxides are highly reactive and readily quenched by water. The presence of moisture in your glassware, solvent, or starting materials will consume the alkoxide as it forms, preventing it from reacting with the alkyl halide.[3] Always use flame-dried or oven-dried glassware and anhydrous solvents.[4]

  • Poor Quality Reagents: The purity of your hydroxypyrimidine, alkyl halide, and base is critical. Impurities can interfere with the reaction or lead to unwanted side products.[5] Use freshly purified reagents whenever possible.

Issue 2: Predominance of Side Reactions

Q2: My reaction is producing a significant amount of a byproduct instead of my target O-alkylated pyrimidine. What is the likely side reaction and how can I minimize it?

A2: The most common and significant side reaction in the Williamson ether synthesis of pyrimidines is N-alkylation . Pyrimidinyloxides are ambident nucleophiles, meaning they have two nucleophilic sites: the oxygen and the ring nitrogen(s). The alkyl halide can react at either site, leading to a mixture of O- and N-alkylated products.[6]

Several factors influence the O- versus N-alkylation ratio:

  • Solvent Choice: Polar aprotic solvents like DMF and acetonitrile tend to favor O-alkylation.[7] In contrast, non-polar solvents may favor N-alkylation.

  • Base and Counter-ion: The choice of base can influence the regioselectivity. For instance, using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often promotes O-alkylation.

  • Leaving Group: The nature of the leaving group on the alkylating agent plays a role. "Harder" leaving groups may favor O-alkylation, while "softer" leaving groups can lead to more N-alkylation.[8]

  • Temperature: Lower reaction temperatures often favor the thermodynamically more stable product, which can be the O-alkylated pyrimidine.[7]

Q3: I am observing the formation of an alkene. What is causing this and how can I prevent it?

A3: The formation of an alkene is due to a competing E2 elimination reaction . This occurs when the pyrimidinyloxide acts as a base and abstracts a proton from the alkyl halide, rather than acting as a nucleophile.[9] This side reaction is particularly prevalent under the following conditions:

  • Sterically Hindered Alkyl Halides: Secondary and tertiary alkyl halides are much more prone to elimination than primary alkyl halides.[10] Whenever possible, choose a synthetic route that utilizes a primary alkyl halide.

  • High Temperatures: Higher reaction temperatures can favor the elimination pathway.[3] Running the reaction at the lowest effective temperature can help minimize alkene formation.

  • Sterically Bulky Pyrimidine: If the pyrimidine substrate is sterically hindered around the oxygen atom, it may be more likely to act as a base.

Issue 3: Low Yield and Incomplete Conversion

Q4: My reaction is proceeding, but the yield is low and I have a lot of unreacted starting material. How can I improve the conversion?

A4: Low conversion despite some product formation points to suboptimal reaction conditions or equilibrium issues. Consider the following adjustments:

  • Reaction Time and Temperature: The Williamson ether synthesis can require several hours to reach completion, typically between 1 to 8 hours at 50-100 °C.[9] Monitor your reaction by TLC to determine the optimal reaction time. If the reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful of promoting side reactions.

  • Solubility Issues: If your pyrimidine salt is not fully dissolved in the reaction solvent, the reaction rate will be significantly reduced.[11] Using a more polar aprotic solvent like DMF or DMSO can improve solubility.[12]

  • Phase-Transfer Catalysis: For reactions with solubility challenges, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be employed to shuttle the pyrimidinyloxide into the organic phase, thereby increasing its reactivity.

Data Presentation

Table 1: Influence of Reaction Parameters on O-Alkylation of Pyrimidines

ParameterCondition Favoring O-AlkylationCondition Favoring N-Alkylation/EliminationRationale
Alkyl Halide Primary (e.g., R-CH₂-X)Secondary or TertiaryMinimizes steric hindrance and E2 elimination.[13]
Base K₂CO₃, Cs₂CO₃Very strong, bulky basesWeaker bases can favor O-alkylation.[12]
Solvent Polar Aprotic (DMF, Acetone, Acetonitrile)Non-polar or ProticStabilizes the pyrimidinyloxide anion.[7]
Temperature Moderate (e.g., Reflux in Acetone)High TemperaturesCan favor thermodynamic O-alkylated product over kinetic N-alkylation and minimizes elimination.[7]
Leaving Group I > Br > Cl-Better leaving groups increase the rate of the desired SN2 reaction.

Experimental Protocols

General Protocol for O-Alkylation of a Hydroxypyrimidine

This protocol is a representative example for the O-alkylation of a substituted pyrimidin-2(1H)-one.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the hydroxypyrimidine (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.0-1.5 eq).[14]

  • Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., acetone or acetonitrile) to the flask.[14]

  • Addition of Alkylating Agent: While stirring, add the primary alkyl halide (1.0-1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography or recrystallization.[14]

Mandatory Visualizations

Caption: Competing O- and N-alkylation pathways in the Williamson ether synthesis of a pyrimidine.

Troubleshooting_Williamson_Ether Troubleshooting Low Yield in Pyrimidine Williamson Ether Synthesis start Low Yield Observed check_reagents 1. Verify Reagent Quality - Anhydrous conditions? - Strong, fresh base? - Pure starting materials? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok fix_reagents Purify/replace reagents, ensure dry conditions. reagents_ok->fix_reagents No check_conditions 2. Evaluate Reaction Conditions - Optimal solvent (polar aprotic)? - Appropriate temperature? - Sufficient reaction time? reagents_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Conditions Seem Optimal check_conditions->conditions_ok optimize_conditions Optimize solvent, temperature, and reaction time. conditions_ok->optimize_conditions No check_side_reactions 3. Analyze for Side Reactions - N-Alkylation observed? - E2 Elimination (alkene) present? conditions_ok->check_side_reactions Yes optimize_conditions->check_conditions side_reactions_ok Side Reactions Minimized check_side_reactions->side_reactions_ok minimize_side_reactions To favor O-alkylation: - Use primary alkyl halide - Lower temperature - Adjust base/solvent side_reactions_ok->minimize_side_reactions No check_purification 4. Review Purification - Product lost during workup? - Difficulty separating from byproduct? side_reactions_ok->check_purification Yes minimize_side_reactions->check_side_reactions purification_ok Purification Optimized check_purification->purification_ok optimize_purification Optimize extraction and chromatography conditions. purification_ok->optimize_purification No end_success Improved Yield purification_ok->end_success Yes optimize_purification->check_purification

Caption: A logical workflow for troubleshooting low yields in the Williamson ether synthesis of pyrimidines.

References

Navigating Regioselectivity in Disubstituted Pyrimidine Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to your comprehensive resource for managing regioselectivity in reactions involving disubstituted pyrimidines. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered in the synthesis of targeted pyrimidine derivatives, crucial scaffolds in medicinal chemistry and drug discovery.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidine preferentially yielding the C4-substituted product?

A1: The inherent electronic properties of the pyrimidine ring dictate the regioselectivity of SNAr reactions. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This preference is attributed to the better stabilization of the negative charge in the Meisenheimer intermediate formed during the attack at C4.[1] While this C4 selectivity is a general trend, it can be influenced by various factors, including the nature of the nucleophile and the reaction conditions.[2]

Q2: How can I favor SNAr at the C2 position of a 2,4-dichloropyrimidine?

A2: Achieving C2 selectivity in SNAr reactions often requires strategic modifications to the substrate or reaction conditions. One effective strategy is the introduction of an electron-donating group (EDG) at the C6 position, which can alter the electronic distribution of the pyrimidine ring, making the C2 position more favorable for nucleophilic attack.[3] Additionally, employing tertiary amine nucleophiles has been shown to provide excellent C2 selectivity in the amination of 5-substituted-2,4-dichloropyrimidines.[4][5] Computational analysis can also be a powerful tool to predict the regiochemical outcome by evaluating the transition state energies for attack at C2 versus C4.[6]

Q3: In a Suzuki-Miyaura coupling with a 2,4-dihalopyrimidine, which position is more reactive?

A3: Similar to SNAr reactions, the C4 position of 2,4-dihalopyrimidines is typically more reactive in Suzuki-Miyaura cross-coupling reactions.[1][2] This allows for the sequential and regioselective introduction of different aryl or heteroaryl groups. However, the choice of catalyst and ligands can play a crucial role in modulating this selectivity.

Q4: Is it possible to achieve C2-selective Suzuki-Miyaura coupling on a 2,4-dichloropyrimidine?

A4: While C4 selectivity is more common, C2-selective Suzuki-Miyaura coupling can be achieved under specific conditions. The use of bulky N-heterocyclic carbene (NHC) ligands with a palladium catalyst has been reported to uniquely favor C2-selective C-S coupling, a related cross-coupling reaction.[7][8] The choice of the palladium precatalyst is also critical in directing the selectivity.[8]

Q5: How can I functionalize the C5 position of a disubstituted pyrimidine?

A5: The C5 position of the pyrimidine ring is electron-rich and therefore not susceptible to direct nucleophilic attack. To functionalize this position, a change in polarity is required. This can be achieved through directed ortho-metalation (DoM), where a directing group on the pyrimidine ring guides a strong base to deprotonate the C5 position, creating a nucleophilic C5-lithiated species that can react with various electrophiles.

Troubleshooting Guides

Problem 1: Poor or No Regioselectivity in SNAr Reactions of 2,4-Dichloropyrimidines
Probable CauseSolution
Inherent Electronic Preference: The C4 position is electronically favored for nucleophilic attack.For C4 selectivity, standard reaction conditions with primary or secondary amines are often sufficient.[2]
Steric Hindrance: A bulky substituent at the C5 position can sterically hinder attack at C4, potentially leading to a mixture of isomers or favoring C2 substitution.Evaluate the steric profile of your substrate. If C4 is hindered, consider if the C2 product is a viable alternative or if a different synthetic strategy is needed.
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, potentially affecting the regioselective ratio.Optimize the reaction temperature. Running the reaction at a lower temperature may improve selectivity for the thermodynamically favored product. Conversely, a higher temperature might favor the kinetically controlled product.
Nature of the Nucleophile: Highly reactive nucleophiles may exhibit lower selectivity.Consider using a less reactive nucleophile or modulating its reactivity by adjusting the base or solvent. For C2-selective amination, tertiary amines have proven effective.[4]
Problem 2: Low Yield or Mixture of Isomers in Suzuki-Miyaura Coupling of Dihalopyrimidines
Probable CauseSolution
Catalyst Deactivation: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[9]Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center and promote the catalytic cycle.[9]
Homocoupling of Boronic Acid: This side reaction can consume the boronic acid and reduce the yield of the desired cross-coupled product.[10]Ensure the reaction is thoroughly degassed to remove oxygen. Use a high-purity palladium catalyst and consider using anhydrous conditions.
Protodeboronation: The boronic acid can be cleaved by residual water or protic solvents, especially under basic conditions.Use anhydrous solvents and a carefully chosen base. In some cases, using a boronic ester can mitigate this issue.
Incorrect Ligand/Catalyst System for Desired Selectivity: Standard catalysts often favor C4 coupling.For C2 selectivity, explore specialized ligand systems, such as bulky NHC ligands.[7] For C4 selectivity, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often effective.[11]

Quantitative Data Summary

The following tables summarize quantitative data for achieving regioselectivity in key reactions of disubstituted pyrimidines.

Table 1: Regioselective SNAr Amination of 2,4-Dichloropyrimidines

Starting MaterialNucleophileConditionsProduct (Position)Yield (%)Regioselectivity (C4:C2)Reference
6-(4-Fluorophenyl)-2,4-dichloropyrimidineDibutylamineLiHMDS, Pd catalyst, THF, 0 °CC4-aminated95>99:1[2]
6-(4-Fluorophenyl)-2,4-dichloropyrimidineAnilineNo catalyst, THF, 0 °CC4-aminated-91:9[2]
2,4-Dichloro-5-nitropyrimidineTriethylamineCH₂Cl₂, rt, 1 hC2-aminated91>95:5 (C2 selective)[4]
2,4-Dichloro-5-cyanopyrimidineTriethylamineCH₂Cl₂, rt, 1 hC2-aminated75>95:5 (C2 selective)[4]

Table 2: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidines

Starting MaterialBoronic AcidCatalyst/LigandBaseSolventProduct (Position)Yield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OC4-arylated71
2,4-Dichloropyrimidine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OC4-arylated85
2,4-Dichloropyrimidine2-Naphthylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂OC4-arylated87
2,4-DichloropyrimidinePhenylboronic acidPd₂(dba)₃ / IPrK₂CO₃TolueneC4-arylatedHigh

Experimental Protocols

Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This protocol is adapted from a microwave-assisted procedure, which provides high yields in a short reaction time.[11]

Materials:

  • 2,4-Dichloropyrimidine (1.0 mmol)

  • Arylboronic acid (1.0 mmol)

  • Pd(PPh₃)₄ (0.005 mmol, 0.5 mol%)

  • K₂CO₃ (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

  • Microwave vial

Procedure:

  • To a microwave vial, add 2,4-dichloropyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add 1,4-dioxane and water to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine

This protocol describes a highly regioselective amination at the C2 position using a tertiary amine.[4]

Materials:

  • 2,4-Dichloro-5-nitropyrimidine (10.0 mmol)

  • Triethylamine (20.0 mmol)

  • Dichloromethane (CH₂Cl₂) (40 mL)

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine in CH₂Cl₂ in a round-bottom flask at room temperature.

  • Add triethylamine dropwise to the solution. A slight warming of the flask may be observed.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Decision Workflow for Regioselective Functionalization of 2,4-Dichloropyrimidine

G start Starting Material: 2,4-Dichloropyrimidine target_pos Desired Position of Functionalization? start->target_pos c4_func C4-Functionalization target_pos->c4_func C4 c2_func C2-Functionalization target_pos->c2_func C2 c5_func C5-Functionalization target_pos->c5_func C5 c4_reaction_type Reaction Type? c4_func->c4_reaction_type c2_reaction_type Reaction Type? c2_func->c2_reaction_type c5_method Directed ortho-Metalation (DoM) followed by Electrophilic Quench c5_func->c5_method c4_snar Standard SNAr (Primary/Secondary Amines) c4_reaction_type->c4_snar C-N Bond c4_suzuki Suzuki Coupling (e.g., Pd(PPh3)4) c4_reaction_type->c4_suzuki C-C Bond c2_snar SNAr with Tertiary Amines or C6-EDG Substrate c2_reaction_type->c2_snar C-N Bond c2_suzuki Suzuki Coupling with Bulky NHC Ligands c2_reaction_type->c2_suzuki C-C Bond G substrate 2,4-Dichloropyrimidine (or derivative) sub_props Substrate Electronic & Steric Properties substrate->sub_props path_choice Kinetic/ Thermodynamic Control substrate->path_choice nucleophile Nucleophile (e.g., Amine) rxn_cond Reaction Conditions (Temp, Solvent, Base) nucleophile->rxn_cond nucleophile->path_choice c4_attack Attack at C4 (Generally Favored) path_choice->c4_attack Lower Energy Intermediate c2_attack Attack at C2 path_choice->c2_attack Influenced by C6-EDG or Bulky Nucleophile c4_product C4-Substituted Product c4_attack->c4_product c2_product C2-Substituted Product c2_attack->c2_product

References

preventing hydrolysis of ethoxy groups in 2,4-Diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolytic stability of 2,4-diethoxypyrimidine. Our goal is to equip you with the necessary information to prevent the unwanted hydrolysis of the ethoxy groups during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary degradation pathway for this compound is the hydrolysis of its ethoxy groups. This reaction can be catalyzed by both acidic and basic conditions, leading to the sequential formation of 2-ethoxy-4-hydroxypyrimidine and ultimately 2,4-dihydroxypyrimidine (uracil).

Q2: Under what conditions is hydrolysis of the ethoxy groups most likely to occur?

A2: Hydrolysis is most pronounced in aqueous solutions, particularly under strong alkaline conditions.[1] The hydroxide ion acts as a nucleophile, attacking the electron-deficient carbon atoms of the pyrimidine ring at positions 2 and 4, leading to the displacement of the ethoxy groups. While less extensively documented for this specific molecule, acidic conditions can also promote the hydrolysis of ethers.

Q3: What are the initial signs of this compound degradation?

A3: Initial signs of degradation can include:

  • A change in the physical appearance of the compound (e.g., discoloration).

  • The appearance of new, more polar spots on a Thin Layer Chromatography (TLC) plate.

  • The emergence of unexpected peaks in High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analyses.

  • A shift in the pH of the reaction mixture.

Q4: How should I store this compound to ensure its stability?

A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light. For solutions, it is advisable to use anhydrous solvents and store them under an inert atmosphere (e.g., argon or nitrogen). If aqueous solutions are unavoidable, use a buffered system at a neutral pH and store at low temperatures (2-8 °C).

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and use of this compound.

Problem 1: Low yield in a reaction where this compound is a starting material, with evidence of hydrolysis byproducts.

Possible Cause Troubleshooting Steps
Presence of water in the reaction mixture. - Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) before use. - Use anhydrous solvents. Consider using freshly distilled solvents or those from a solvent purification system. - Handle all reagents under an inert atmosphere (argon or nitrogen).
Use of acidic or basic reagents. - If possible, choose neutral reaction conditions. - If an acid or base is required, consider using a non-aqueous acid/base or a sterically hindered non-nucleophilic base. - Perform the reaction at the lowest possible temperature to minimize the rate of hydrolysis.
Aqueous workup. - Minimize the duration of contact with aqueous layers during extraction. - Use cold aqueous solutions for washing. - Consider using a non-aqueous workup if the reaction products are compatible.

Problem 2: Appearance of multiple spots on TLC, indicating product and potential hydrolysis byproducts.

Possible Cause Troubleshooting Steps
Hydrolysis during the reaction. - Implement the suggestions from "Problem 1" to ensure anhydrous and neutral conditions.
Hydrolysis during workup or purification. - During chromatographic purification (e.g., column chromatography), ensure the silica gel or other stationary phase is dry. - Avoid using protic or acidic eluents if possible. Consider a solvent system based on non-polar and polar aprotic solvents.
Improper storage of the starting material. - Verify the purity of the this compound before use. If necessary, purify it (e.g., by distillation or recrystallization) to remove any hydrolysis products that may have formed during storage.

Experimental Protocols

Protocol 1: General Anhydrous Reaction Setup for Reactions Involving this compound

This protocol describes a general setup to minimize hydrolysis when this compound is used as a reactant in a moisture-sensitive reaction, such as a metal-catalyzed cross-coupling or a substitution reaction.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene, Dioxane)

  • Other anhydrous reagents as required by the specific reaction

  • Round-bottom flask and condenser (flame- or oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with a manifold

  • Septa and needles for reagent transfer

Procedure:

  • Assemble the flame- or oven-dried glassware (round-bottom flask, condenser) while hot and allow it to cool to room temperature under a stream of inert gas.

  • Introduce a magnetic stir bar into the reaction flask.

  • Add this compound and any other solid reagents to the flask under a positive pressure of inert gas.

  • Seal the flask with a septum.

  • Add the anhydrous solvent via a syringe or cannula.

  • Stir the mixture to dissolve the reagents.

  • Add any liquid reagents via syringe through the septum.

  • Maintain the reaction under a positive pressure of inert gas for the entire duration.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS) by withdrawing small aliquots with a syringe.

  • Upon completion, proceed with a non-aqueous workup if possible, or a rapid, cold aqueous workup as a secondary option.

Protocol 2: Analytical Method for Monitoring Hydrolysis of this compound by HPLC

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound and its potential primary hydrolysis product, 2-ethoxy-4-hydroxypyrimidine.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
Gradient Start with a suitable ratio of A:B (e.g., 90:10) and gradually increase the percentage of B over time to elute the compounds. A typical gradient might be 10% to 90% B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength UV detection at a wavelength where both compounds have reasonable absorbance (e.g., 260 nm). A diode array detector (DAD) can be used to obtain full UV spectra for peak identification.
Injection Volume 5-10 µL

Note: This is a general method and may require optimization based on the specific HPLC system and column used. Retention times will need to be confirmed with authentic standards of this compound and its potential hydrolysis products.

Visualizations

Hydrolysis_Pathway This compound This compound 2-Ethoxy-4-hydroxypyrimidine 2-Ethoxy-4-hydroxypyrimidine This compound->2-Ethoxy-4-hydroxypyrimidine + H2O - EtOH 2,4-Dihydroxypyrimidine (Uracil) 2,4-Dihydroxypyrimidine (Uracil) 2-Ethoxy-4-hydroxypyrimidine->2,4-Dihydroxypyrimidine (Uracil) + H2O - EtOH

Caption: Proposed hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware Dry Glassware (Flame/Oven) Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Dry_Glassware->Inert_Atmosphere Add_Reagents Add this compound & Other Solids Inert_Atmosphere->Add_Reagents Add_Solvent Add Anhydrous Solvent Add_Reagents->Add_Solvent Run_Reaction Run Reaction at Controlled Temperature Add_Solvent->Run_Reaction Monitor_Progress Monitor byTLC/LC-MS Run_Reaction->Monitor_Progress Quench_Reaction Quench Reaction (Anhydrously if possible) Monitor_Progress->Quench_Reaction Extraction Extraction (Minimize aqueous contact) Quench_Reaction->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification

Caption: Workflow for minimizing hydrolysis in reactions.

References

Technical Support Center: Characterization of Impurities in 2,4-Diethoxypyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diethoxypyrimidine. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to impurity characterization and control.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and where do impurities typically arise?

The most prevalent and industrially viable route for synthesizing this compound is a two-step process.[1] The primary source of impurities is the second step, a nucleophilic aromatic substitution (SNAr) reaction, often referred to as a Williamson ether synthesis.[1][2]

  • Step 1: Chlorination: Uracil or a related dihydroxypyrimidine is chlorinated using an agent like phosphorus oxychloride (POCl₃) to produce the key intermediate, 2,4-dichloropyrimidine.

  • Step 2: Ethoxylation: The 2,4-dichloropyrimidine is reacted with sodium ethoxide in an anhydrous solvent (e.g., ethanol) to yield this compound.[3] Incomplete reaction during this step is the most common cause of impurities.[1][4]

G Synthesis Pathway and Key Impurity Formation cluster_0 Step 1: Chlorination cluster_1 Step 2: Ethoxylation (Williamson Ether Synthesis) Start 2,4-Dihydroxypyrimidine (Uracil) Inter 2,4-Dichloropyrimidine Start->Inter  POCl₃ Product This compound Inter->Product  >2 eq. NaOEt Impurity1 Impurity: 2-Chloro-4-ethoxypyrimidine (Mono-substituted) Inter->Impurity1  1 eq. NaOEt (Incomplete Reaction) NaOEt Sodium Ethoxide (NaOEt) Impurity1->Product  + NaOEt G Workflow for Impurity Identification A Crude Product with Unknown Impurity B Separation & Purity Check (HPLC / GC) A->B C Isolate Impurity (Prep-HPLC / Column Chrom.) B->C H Impurity Reference Standard Available? B->H D Obtain Mass (LC-MS / GC-MS) C->D F Structural Elucidation (¹H NMR, ¹³C NMR, COSY) C->F E Determine Molecular Formula & Fragmentation D->E G Confirm Structure E->G F->G H->C No I Co-injection with Reference Standard H->I Yes I->G

References

Technical Support Center: 2,4-Diethoxypyrimidine Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 2,4-Diethoxypyrimidine during storage. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and storage of this compound.

Issue 1: Visible changes in the appearance of solid this compound (e.g., color change, clumping).

  • Question: My solid this compound, which was initially a colorless liquid or white solid, has developed a yellowish tint and is clumping together. What could be the cause, and how can I prevent this?

  • Answer: This is likely due to degradation caused by exposure to light, moisture, or air (oxidation). To prevent this, store the compound in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light.[1][2][3] The container should be stored in a cool, dry, and well-ventilated place.[4] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) can also minimize oxidative degradation.[5] Clumping specifically suggests moisture absorption, so ensuring the container is tightly sealed and stored in a desiccator can be beneficial.

Issue 2: Inconsistent or poor results in experiments using stored this compound.

  • Question: I am observing lower yields or unexpected side products in my reactions involving this compound from a previously opened bottle. Could this be a stability issue?

  • Answer: Yes, this is a strong indication of degradation. The ethoxy groups on the pyrimidine ring are susceptible to hydrolysis, which can occur if the compound has been exposed to moisture.[3][6] This hydrolysis would lead to the formation of 2-ethoxy-4-hydroxypyrimidine or 2,4-dihydroxypyrimidine (uracil), which would affect your reactions. To confirm this, it is advisable to re-analyze the purity of your stored this compound using techniques like HPLC, GC-MS, or NMR before use.

Issue 3: Rapid degradation of this compound in solution.

  • Question: I prepared a stock solution of this compound in an aqueous buffer, and I'm seeing rapid degradation. What is happening?

  • Answer: this compound is susceptible to hydrolysis, especially under acidic or basic conditions.[3][6] If your buffer is not neutral, it could be catalyzing the hydrolysis of the ethoxy groups. For aqueous solutions, it is recommended to use a neutral pH buffer and store the solution at low temperatures (2-8°C) for short-term storage or frozen (-20°C or below) for longer periods.[1][3] It is also best practice to prepare solutions fresh whenever possible.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place.[3][4] Storing at 2-8°C is recommended.[7]

Q2: What are the likely degradation pathways for this compound?

A2: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The ethoxy groups can be hydrolyzed to hydroxyl groups, particularly in the presence of acid or base, to form ethoxy-hydroxypyrimidines and ultimately 2,4-dihydroxypyrimidine (uracil).[3][6]

  • Oxidation: The pyrimidine ring itself can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.[3]

  • Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions, leading to various degradation products.[3]

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.[3]

Q3: How can I check the stability of my stored this compound?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, is the best way to assess the purity of your compound. You can compare the chromatogram of your stored sample to that of a new, high-purity standard. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

Quantitative Data Summary

FormStorage TemperatureRecommended DurationProtection
Solid2-8°CLong-termTightly sealed container, protect from light and moisture.
In Solution2-8°CShort-term (days)Neutral pH, protect from light.
In Solution-20°C or belowLong-term (months)Neutral pH, protect from light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • pH meter

  • Water bath

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Also, heat a solution of the compound in a neutral buffer at 60°C for 24 hours.

  • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase. Analyze all stressed samples, along with a control sample (unstressed), by a validated stability-indicating HPLC method.

Visualizations

degradation_pathway This compound This compound hydrolysis Hydrolysis (H+ or OH-) This compound->hydrolysis Moisture oxidation Oxidation (e.g., H2O2) This compound->oxidation Air photolysis Photolysis (UV/Vis Light) This compound->photolysis Light thermal Thermal Stress (Heat) This compound->thermal Heat hydrolysis_products 2-Ethoxy-4-hydroxypyrimidine 2,4-Dihydroxypyrimidine (Uracil) hydrolysis->hydrolysis_products oxidation_products Ring-opened products N-oxides oxidation->oxidation_products photolysis_products Various Photodegradants photolysis->photolysis_products thermal_products Decomposition Products thermal->thermal_products

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: this compound Sample stress Apply Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolysis stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end End: Assess Degradation analysis->end troubleshooting_logic start Inconsistent Experimental Results? check_appearance Check Physical Appearance (Color, Clumping) start->check_appearance check_purity Check Purity by HPLC/NMR start->check_purity degradation_suspected Degradation Suspected check_appearance->degradation_suspected check_purity->degradation_suspected review_storage Review Storage Conditions (Light, Temp, Moisture) degradation_suspected->review_storage use_new_sample Use Fresh Sample degradation_suspected->use_new_sample implement_protocols Implement Proper Storage Protocols review_storage->implement_protocols

References

Technical Support Center: 2,4-Diethoxypyrimidine Reactions with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-diethoxypyrimidine and strong bases. The information is designed to help you anticipate and resolve common side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common strong bases used for the deprotonation of this compound?

The most common strong bases for the deprotonation of this compound and related compounds are organolithium reagents, such as n-butyllithium (n-BuLi), and lithium amides, like lithium diisopropylamide (LDA). These bases are typically used to generate a nucleophilic intermediate by deprotonating the C-6 position of the pyrimidine ring, which can then be reacted with an electrophile.

Q2: What is the primary desired reaction when using a strong base with this compound?

The primary goal is typically the regioselective deprotonation (lithiation) at the C-6 position of the pyrimidine ring. This creates a powerful nucleophile that can be used to introduce a variety of substituents at this position, enabling the synthesis of diverse derivatives.

Q3: What are the main side reactions I should be aware of when using strong bases with this compound?

The main side reactions include:

  • Hydrolysis of the ethoxy groups: This can occur if water is present in the reaction mixture.

  • Nucleophilic addition of the strong base: The organolithium reagent can act as a nucleophile and add to the electron-deficient pyrimidine ring.

  • Reaction with byproducts: When using LDA, the diisopropylamine byproduct can act as a nucleophile.

  • Reaction with the solvent: Ethereal solvents like THF can be deprotonated by strong bases, especially at higher temperatures.

  • Ring opening: Although less common, strong bases can potentially induce the opening of the pyrimidine ring.

Troubleshooting Guides

Issue 1: Low Yield of the Desired C-6 Substituted Product and Recovery of Starting Material

If you are observing a low yield of your desired product and recovering a significant amount of unreacted this compound, consider the following potential causes and solutions.

Potential CauseTroubleshooting Steps
Incomplete Deprotonation - Check the quality of the strong base: Organolithium reagents can degrade over time. Titrate your n-BuLi or use a fresh bottle of LDA. - Increase the equivalents of base: You may need to use a slight excess of the strong base (e.g., 1.1-1.5 equivalents) to ensure complete deprotonation. - Optimize the reaction temperature: While low temperatures are generally preferred to minimize side reactions, the deprotonation itself may require a slightly higher temperature to proceed at a reasonable rate. Experiment with temperatures between -78°C and -40°C.
Reaction with Trace Water - Ensure strictly anhydrous conditions: Flame-dry all glassware and use anhydrous solvents. Traces of water will quench the strong base and the lithiated intermediate.
Poor Solubility of Reactants - Choose an appropriate solvent: Tetrahydrofuran (THF) is a common solvent for these reactions as it dissolves both the substrate and the organolithium reagent.
Issue 2: Formation of Unexpected Byproducts

The formation of unexpected byproducts is a common challenge. The following table summarizes the most likely side products and how to mitigate their formation.

Side ProductProbable CauseMitigation Strategies
4-alkoxy-2-hydroxypyrimidine or 2,4-dihydroxypyrimidine Hydrolysis of ethoxy groups by residual water or during aqueous workup with a strong base.- Use rigorously dried solvents and reagents. - Quench the reaction at low temperature with a saturated aqueous solution of a mild acid (e.g., ammonium chloride) instead of water.
Adduct of the strong base to the pyrimidine ring (e.g., 6-butyl-2,4-diethoxypyrimidine) Nucleophilic addition of the strong base (e.g., n-BuLi) to the electron-deficient pyrimidine ring. This competes with deprotonation.- Use a more sterically hindered base like LDA, which is less likely to act as a nucleophile. - Perform the reaction at very low temperatures (-78°C or lower) to favor the kinetically controlled deprotonation.
6-(diisopropylamino)-2,4-diethoxypyrimidine Nucleophilic attack by the diisopropylamine byproduct formed during the in situ generation of LDA.- Use pre-formed LDA to minimize the presence of free diisopropylamine during the reaction. - Add the electrophile as quickly as possible after the deprotonation step. - Consider using an alternative non-nucleophilic base if this side reaction is significant.
Products from reaction with solvent Deprotonation of the solvent (e.g., THF) by the strong base, leading to solvent-derived byproducts.- Maintain a low reaction temperature (≤ -78°C). The half-life of n-BuLi in THF decreases significantly at higher temperatures.

Experimental Protocols

The following is a general protocol for the lithiation of a pyrimidine derivative, adapted from a procedure for a related heterocyclic system.[1] This should be used as a starting point and optimized for your specific electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

  • Electrophile

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Solvents for extraction and chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add the LDA solution (1.1-1.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70°C.

  • Stir the reaction mixture at -78°C for 1-2 hours to ensure complete deprotonation.

  • Add a solution of the electrophile (1.2-1.5 equivalents) in anhydrous THF dropwise, again keeping the internal temperature below -70°C.

  • Stir the reaction at -78°C for an additional 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Deprotonation_vs_Side_Reactions Start This compound + Strong Base (e.g., LDA, n-BuLi) Deprotonation Desired C-6 Lithiation Start->Deprotonation Desired Pathway Nucleophilic_Addition Nucleophilic Addition of Base Start->Nucleophilic_Addition Side Reaction 1 Byproduct_Reaction Reaction with Byproduct (e.g., Diisopropylamine) Start->Byproduct_Reaction Side Reaction 2 (with LDA) Hydrolysis Hydrolysis of Ethoxy Groups Start->Hydrolysis Side Reaction 3 (if H2O present) Desired_Product C-6 Substituted Product Deprotonation->Desired_Product + Electrophile Addition_Product Ring Addition Adduct Nucleophilic_Addition->Addition_Product Byproduct_Product 6-Amino Substituted Byproduct Byproduct_Reaction->Byproduct_Product Hydrolysis_Product Hydroxy Pyrimidine Byproduct Hydrolysis->Hydrolysis_Product

Caption: Competing reaction pathways for this compound with strong bases.

Troubleshooting_Workflow Problem Low Yield or Unexpected Byproducts Check_Reagents 1. Check Reagent Quality - Titrate n-BuLi - Use fresh LDA - Ensure anhydrous solvents Problem->Check_Reagents Optimize_Temp 2. Optimize Temperature - Maintain ≤ -78°C to minimize  side reactions - Slightly warmer for deprotonation? Check_Reagents->Optimize_Temp Base_Choice 3. Consider Base Choice - Use LDA over n-BuLi to reduce  nucleophilic addition - Use pre-formed LDA Optimize_Temp->Base_Choice Workup 4. Modify Workup - Quench with sat. NH4Cl (aq)  at low temperature Base_Choice->Workup Improved_Outcome Improved Yield and Purity Workup->Improved_Outcome

Caption: A stepwise workflow for troubleshooting side reactions.

References

Technical Support Center: Monitoring 2,4-Diethoxypyrimidine Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction progress of 2,4-Diethoxypyrimidine.

General Reaction Monitoring FAQs

Q1: What are the most common analytical techniques for monitoring the synthesis of this compound?

A1: The most common techniques for monitoring the reaction progress are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is often used for quick, qualitative checks, while HPLC and GC-MS provide quantitative data on purity and conversion.[1] NMR can be used to confirm the structure of the product and intermediates.[2][3]

Q2: How do I choose the best technique for my experiment?

A2: The choice depends on the specific requirements of your analysis.

  • For rapid, qualitative progress checks: Use TLC. It is fast, inexpensive, and requires minimal sample preparation.[4][5][6]

  • For quantitative analysis of purity and conversion: Use HPLC or GC. These methods provide accurate data on the relative amounts of starting material, intermediates, and the final product.[1]

  • For structural confirmation: Use ¹H NMR to confirm the identity of the product by analyzing its chemical structure.[3][7]

  • For identifying byproducts and impurities: Use GC-MS or LC-MS to identify unknown components in the reaction mixture based on their mass-to-charge ratio.[8]

Technique 1: Thin-Layer Chromatography (TLC)

TLC is a fast and effective method for qualitatively monitoring a reaction's progress by observing the disappearance of starting materials and the appearance of products.[4][5]

TLC Troubleshooting Guide & FAQs
Question/IssueAnswer/Solution
Q: How do I select the right solvent system (mobile phase)? A: Start by finding a solvent system where the starting material has an R_f value of approximately 0.5.[9] For neutral organic molecules like pyrimidines, a binary mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is a good starting point.[4] Adjust the ratio to achieve good separation between the starting material and product spots.
Q: My spots are streaking or "tailing." What's wrong? A: Streaking can be caused by several factors: the sample being too concentrated, the sample being insoluble in the mobile phase, or interactions with the silica gel (common with acidic or basic compounds). Try diluting your sample. If the compound is acidic (e.g., carboxylic acids), adding a few drops of acetic acid to the mobile phase can help. For basic compounds like amines, adding a small amount of a base like triethylamine may resolve the issue.[4]
Q: I don't see any spots on my TLC plate after developing. A: This could be because your compound is not UV-active or the concentration is too low. First, ensure you are viewing the plate under a UV lamp (typically 254 nm). If no spots are visible, try using a visualizing stain, such as an iodine chamber or a potassium permanganate dip.[4] Also, ensure you have spotted enough sample.
Q: All my spots (starting material and product) are at the top (solvent front) or bottom (origin) of the plate. A: If spots are at the solvent front, the mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., use more hexanes, less ethyl acetate). If spots remain at the origin, the mobile phase is not polar enough. Increase the proportion of the polar solvent.
Q: How do I use TLC to determine if the reaction is complete? A: Spot three lanes on your TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture.[6] As the reaction progresses, the spot corresponding to the starting material in the reaction mixture lane should diminish or disappear, while a new spot for the product appears.[6][9] The reaction is generally considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Experimental Protocol: TLC Monitoring
  • Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of the chosen mobile phase (e.g., Hexane:Ethyl Acetate 3:1) into a developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere and cover it with a lid.

  • Prepare the TLC Plate: Using a pencil, gently draw a light "origin" line about 1 cm from the bottom of a silica gel TLC plate.[4]

  • Spot the Plate:

    • Lane 1 (Reference): Dissolve a tiny amount of the this compound starting material in a suitable solvent (like ethyl acetate) and use a capillary tube to apply a small spot onto the origin line.

    • Lane 2 (Reaction Mixture): Using a capillary tube, take a small aliquot from the reaction vessel and spot it directly onto the origin line.[9]

    • Lane 3 (Co-spot): Apply a spot of the starting material first, and then carefully spot the reaction mixture directly on top of it.[6]

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the origin line is above the solvent level.[9] Close the lid and allow the solvent to travel up the plate via capillary action.

  • Analyze: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[9] Visualize the spots under a UV lamp and circle them with a pencil. Calculate the R_f (retention factor) for each spot.

Data Presentation: Typical TLC Results
CompoundMobile Phase (Hexane:EtOAc)Typical R_f ValueAppearance under UV (254 nm)
2,4-Dichloropyrimidine (Starting Material)4:1~0.6 - 0.7Dark spot
This compound (Product)4:1~0.4 - 0.5Dark spot
Mono-substituted Intermediate4:1~0.5 - 0.6Dark spot
Note: R_f values are relative and can vary based on exact conditions, including temperature, plate manufacturer, and chamber saturation.

G cluster_prep Preparation cluster_spotting Sample Application cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Origin Line) prep_chamber->prep_plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (RXN) spot_sm->spot_rxn spot_co Co-Spot (SM + RXN) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop visualize Visualize under UV Light & Mark Spots develop->visualize interpret Interpret Results (Compare Spots) visualize->interpret end_node Reaction Complete? interpret->end_node start Start Monitoring start->prep_chamber continue_rxn Continue Reaction end_node->continue_rxn No stop_rxn Stop Reaction / Workup end_node->stop_rxn Yes

Caption: Workflow for monitoring a chemical reaction using TLC.

Technique 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it ideal for determining the purity of this compound and calculating reaction conversion.[1][10]

HPLC Troubleshooting Guide & FAQs
Question/IssueAnswer/Solution
Q: My peaks are broad or splitting. A: This can be due to column contamination/degradation, a clogged inlet frit, or sample solvent incompatibility.[11] Solutions: 1. Flush the column with a strong solvent.[12] 2. If flushing fails, reverse the column (disconnected from the detector) and flush to clean the inlet frit.[13] 3. Always dissolve your sample in the mobile phase whenever possible to avoid solvent mismatch effects.[11]
Q: I'm seeing drifting retention times. A: Fluctuating retention times are often caused by changes in mobile phase composition, unstable column temperature, or insufficient column equilibration time.[12][14] Solutions: 1. Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed. 2. Use a column oven to maintain a constant temperature.[12] 3. Allow the column to equilibrate with the mobile phase for at least 20-30 column volumes before injecting your sample.[12]
Q: The system backpressure is too high. A: High backpressure usually indicates a blockage.[13] Solutions: 1. Check for blockages in the system, starting from the column outlet and moving backward. 2. A common culprit is a clogged column inlet frit. Disconnect the column, reverse it, and flush it to dislodge particulates.[13] 3. Use an in-line filter and guard column to protect the analytical column.[11]
Q: How do I develop an HPLC method for this reaction? A: Start with a reversed-phase C18 column and a mobile phase of acetonitrile (or methanol) and water.[15] Run a "scouting" gradient (e.g., 5% to 95% acetonitrile over 20-30 minutes) to determine the approximate elution conditions for your starting material and product.[16] From there, you can optimize for an isocratic method or a more refined gradient for better separation.
Q: What causes ghost peaks? A: Ghost peaks are unexpected peaks that can appear in a chromatogram. They are often due to contaminants in the mobile phase, an issue with the injection valve, or carryover from a previous injection. Ensure you are using high-purity HPLC-grade solvents.[11] Include a wash step in your gradient program to clean the column after each run.
Experimental Protocol: HPLC Method Development (Example)
  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.[10]

    • Column Temperature: 30 °C.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 90% A: 10% B). Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Elution (Scouting Run):

    • Start with a linear gradient from 10% B to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B over 1 minute and hold for 4 minutes to re-equilibrate the column.

  • Data Analysis:

    • Identify the peaks for the starting material and the this compound product.

    • Optimize the gradient or switch to an isocratic method to achieve baseline separation (Resolution > 1.5) with reasonable run times.

    • Calculate the percentage conversion by integrating the peak areas: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] x 100%

Data Presentation: Example HPLC Method Parameters
ParameterRecommended SettingPurpose
Stationary Phase C18 or Phenyl-Hexyl ColumnGood retention for moderately polar aromatic compounds.[15]
Mobile Phase Acetonitrile/Water or Methanol/WaterCommon reversed-phase solvents.[10][15]
Modifier 0.1% Formic Acid or Phosphoric BufferImproves peak shape and reproducibility.[15]
Flow Rate 0.8 - 1.2 mL/minStandard analytical flow rate for 4.6 mm ID columns.
Detection Wavelength ~280 nmPyrimidine derivatives typically have strong UV absorbance in this region.[10]
Injection Volume 5 - 20 µLStandard volume; avoid overloading the column.

G start Chromatographic Problem Observed q_pressure Is Backpressure High? start->q_pressure q_retention Are Retention Times Drifting? start->q_retention q_shape Are Peaks Broad or Splitting? start->q_shape sol_pressure Check for Blockages (Frit, Tubing) Reverse-flush column q_pressure->sol_pressure Yes sol_retention Check Mobile Phase Use Column Oven Increase Equilibration Time q_retention->sol_retention Yes sol_shape Check for Column Contamination Match Sample Solvent to Mobile Phase Lower Injection Volume q_shape->sol_shape Yes end_node Problem Resolved sol_pressure->end_node sol_retention->end_node sol_shape->end_node

Caption: Decision tree for troubleshooting common HPLC issues.

Technique 3: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing volatile and thermally stable compounds like this compound. It provides excellent separation and definitive identification based on the mass spectrum.[17]

GC-MS Troubleshooting Guide & FAQs
Question/IssueAnswer/Solution
Q: I'm not seeing my compound of interest. A: This could be due to several reasons: the compound may not be volatile enough, it might be degrading in the hot injector, or the concentration is too low. Solutions: 1. Ensure your injector and oven temperatures are appropriate (not too high to cause degradation, but high enough for volatilization). 2. Confirm the compound's volatility. If it's not volatile, HPLC is a better choice. 3. Concentrate your sample before injection.
Q: My peaks are tailing. A: Peak tailing in GC is often caused by active sites in the injector liner or on the column itself. Solutions: 1. Use a deactivated or silanized injector liner. 2. Trim the first few centimeters off the front of the column to remove non-volatile residues. 3. Ensure your sample is completely free of non-volatile materials (like salts) by passing it through a small plug of silica before injection.
Q: The mass spectrum is noisy or has a high background. A: A high background can be caused by column bleed, a leak in the system, or contaminated carrier gas. Solutions: 1. Condition the column by baking it at its maximum rated temperature for a few hours. 2. Perform a leak check on the system, especially around the injector septum and column fittings. 3. Ensure you are using high-purity carrier gas (e.g., Helium 99.999%).
Experimental Protocol: GC-MS Analysis
  • System Preparation:

    • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Split/splitless injector at 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile organic solvent (e.g., ethyl acetate or dichloromethane).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to see the separated components.

    • Examine the mass spectrum for each peak to identify the compounds. The molecular ion peak (M+) for this compound should be at m/z 168.19.[8]

    • Compare the obtained spectra with a known standard or a library (e.g., NIST) for confirmation.

Data Presentation: Expected GC-MS Data
CompoundExpected Retention TimeKey Mass Spec Fragments (m/z)
This compoundVaries with method168 (M+) , 153, 140, 125, 112
2,4-DichloropyrimidineVaries with method148 (M+) , 113, 87
Note: Fragmentation patterns and retention times are dependent on the specific instrument and method parameters used.

Technique 4: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) is an excellent tool for confirming the successful synthesis of this compound by verifying its chemical structure. It allows for the unambiguous identification of the ethoxy groups and the pyrimidine ring protons.[3][18]

¹H NMR Troubleshooting Guide & FAQs
Question/IssueAnswer/Solution
Q: My spectrum has broad peaks. A: Broadening can be caused by the presence of paramagnetic impurities, solid particles in the sample, or chemical exchange. Solutions: 1. Filter your sample through a small plug of cotton or glass wool into a clean NMR tube. 2. Ensure your sample is fully dissolved. 3. If the compound can exist in multiple conformations or tautomers, slight heating of the sample may sharpen the peaks.
Q: Why are my chemical shifts different from literature values? A: Chemical shifts are highly dependent on the solvent used. Always report the solvent when recording a spectrum (e.g., CDCl₃, DMSO-d₆). Small variations can also occur due to concentration and temperature differences.[18]
Q: How can I use NMR to calculate reaction conversion? A: Identify a well-resolved peak for the starting material and a well-resolved peak for the product that do not overlap with other signals. Integrate both peaks. The ratio of the integrals (normalized for the number of protons each signal represents) can be used to determine the molar ratio of product to starting material. This provides a quantitative measure of reaction progress.[2]
Experimental Protocol: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation: Take an aliquot from the reaction mixture and perform a mini-workup: dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent.

  • Dissolve Sample: Dissolve the crude residue (~5-10 mg) in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

  • Transfer to NMR Tube: Transfer the solution to an NMR tube.

  • Acquire Spectrum: Acquire a ¹H NMR spectrum. A standard acquisition with 16-32 scans is usually sufficient.

  • Data Analysis: Process the spectrum (phasing, baseline correction, and integration). Identify the characteristic peaks for the starting material and the this compound product.

Data Presentation: Expected ¹H NMR Chemical Shifts
CompoundProtonsExpected Chemical Shift (δ, ppm in CDCl₃)Multiplicity
This compound Pyrimidine H-5~6.0 - 6.2Doublet
Pyrimidine H-6~7.9 - 8.1Doublet
-OCH₂CH₃ (ethoxy at C4)~4.4 - 4.5Quartet
-OCH₂CH₃ (ethoxy at C2)~4.3 - 4.4Quartet
-OCH₂CH₃ (both)~1.3 - 1.5Triplet
2,4-Dichloropyrimidine Pyrimidine H-5~7.4 - 7.5Doublet
Pyrimidine H-6~8.7 - 8.8Doublet
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and instrument.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,4-Diethoxypyrimidine and 2,4-Dimethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and ultimate molecular design. Among the vast array of heterocyclic compounds, 2,4-dialkoxypyrimidines serve as versatile intermediates. This guide provides a detailed comparison of the reactivity of two key analogues: 2,4-diethoxypyrimidine and 2,4-dimethoxypyrimidine, with a focus on their behavior in the double Chapman rearrangement, a significant transformation for the synthesis of N-alkylated pyrimidine-2,4-diones.

Executive Summary

This guide presents a head-to-head comparison of this compound and 2,4-dimethoxypyrimidine, leveraging experimental data from a key study on their double Chapman rearrangement. The data indicates that under both conventional heating and microwave irradiation, 2,4-dimethoxypyrimidine generally exhibits a slightly higher reactivity, evidenced by shorter reaction times and comparable or slightly higher yields of the rearranged product. This suggests that the nature of the alkoxy substituent, though seemingly a minor variation, can influence the kinetics of this thermal rearrangement.

Data Presentation: Double Chapman Rearrangement

The primary reaction considered for a quantitative comparison is the double Chapman rearrangement, which transforms 2,4-dialkoxypyrimidines into their corresponding 1,3-dialkyl-(1H, 3H)-pyrimidine-2,4-diones. This reaction is of significant interest due to the biological activities of the resulting pyrimidinedione derivatives.[1]

CompoundMethodTemperature (°C) / Power (W)Time (min)Yield (%)
2,4-Dimethoxypyrimidine Conventional Heating155-1804565
Microwave Irradiation9001475
This compound Conventional Heating155-1805062
Microwave Irradiation9001572

Data extracted from the study on the double Chapman rearrangement of 2,4-dialkoxypyrimidines.[1]

Reactivity Analysis

The experimental data reveals subtle but distinct differences in the reactivity of the two compounds in the Chapman rearrangement.

  • Conventional Heating: Under thermal conditions, 2,4-dimethoxypyrimidine rearranges in a shorter time (45 minutes) and with a slightly higher yield (65%) compared to this compound (50 minutes, 62% yield). This suggests a moderately faster reaction rate for the methoxy derivative under conventional heating.

  • Microwave Irradiation: Microwave-assisted synthesis significantly accelerates the rearrangement for both compounds, drastically reducing reaction times.[1] Here too, 2,4-dimethoxypyrimidine shows a slight advantage, completing the reaction in 14 minutes with a 75% yield, while the diethoxy analogue requires 15 minutes for a 72% yield.

The observed trend suggests that the smaller methyl group in 2,4-dimethoxypyrimidine may facilitate the intramolecular rearrangement slightly more efficiently than the bulkier ethyl group in this compound. However, it is important to note that both substrates are effective precursors for the synthesis of 1,3-dialkyl pyrimidinediones.

General Reactivity Profile

Beyond the Chapman rearrangement, the reactivity of 2,4-dialkoxypyrimidines is characterized by the electron-donating nature of the alkoxy groups. This electronic effect activates the pyrimidine ring towards electrophilic substitution, with the C-5 position being the most probable site of attack.

In the context of nucleophilic aromatic substitution (SNAr), alkoxy groups are generally considered poorer leaving groups compared to halogens. Therefore, for reactions involving the displacement of the substituent at the C-2 or C-4 position, 2,4-dichloropyrimidines are often the preferred starting materials.

Experimental Protocols

The following are the detailed experimental protocols for the double Chapman rearrangement of 2,4-dialkoxypyrimidines.

Conventional Heating Method
  • In a flask equipped with a water condenser and a magnetic stirrer, place the respective 2,4-dialkoxypyrimidine (0.01 M).

  • Heat the flask in a pre-heated oil bath to a temperature of 155-180 °C under a nitrogen atmosphere with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the reaction mass to room temperature.

  • Add petroleum ether (25 ml) to the cooled residue and stir.

  • The resulting product (crystals or oil) is then purified.

Microwave Irradiation Method
  • In a flask equipped with a water condenser, place the respective 2,4-dialkoxypyrimidine (0.01 M).

  • Irradiate the flask in a microwave oven at a power of 900 W.

  • Monitor the reaction progress by TLC.

  • After completion of the reaction (as indicated by TLC), cool the reaction mass to room temperature.

  • Add petroleum ether (25 ml) to the cooled residue and stir.

  • The resulting product is then purified.[2]

Visualizing the Reaction Pathway

The double Chapman rearrangement is a thermal process involving the intramolecular migration of the alkyl groups from the oxygen atoms to the nitrogen atoms of the pyrimidine ring.

Chapman_Rearrangement Double Chapman Rearrangement of 2,4-Dialkoxypyrimidine cluster_start Starting Material cluster_intermediate1 First Rearrangement cluster_intermediate2 Second Rearrangement Start 2,4-Dialkoxypyrimidine Intermediate1 Mono-rearranged Intermediate Start->Intermediate1 Heat or Microwave Intermediate2 1,3-Dialkyl-(1H, 3H)-pyrimidine-2,4-dione Intermediate1->Intermediate2 Heat or Microwave

Caption: Double Chapman Rearrangement Pathway.

Conclusion

References

A Tale of Two Pyrimidines: The Established Anticancer Agent 5-Fluorouracil Versus the Enigmatic 2,4-Diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer chemotherapy, pyrimidine analogs have long been a cornerstone of treatment. Among them, 5-fluorouracil (5-FU) stands as a well-established and widely utilized antimetabolite. This guide provides a detailed comparison of the biological activity of 5-FU with that of a lesser-known counterpart, 2,4-Diethoxypyrimidine. While 5-FU's mechanisms and clinical applications are extensively documented, this compound remains largely uncharacterized, offering a compelling case study of a known therapeutic versus a potential, yet unproven, scaffold.

This comparison guide is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of 5-FU's established biological profile and postulating the potential activities and necessary investigational pathways for this compound based on the known activities of other pyrimidine derivatives.

At a Glance: Key Biological and Chemical Properties

Property5-Fluorouracil (5-FU)This compound
Chemical Formula C₄H₃FN₂O₂C₈H₁₂N₂O₂
Molar Mass 130.08 g/mol 168.19 g/mol
Primary Biological Activity Anticancer (Antimetabolite)Largely uncharacterized; potential for anticancer, antimicrobial, and anti-inflammatory activity based on related structures.
Mechanism of Action Inhibition of thymidylate synthase, incorporation into DNA and RNA.Unknown.

In-Depth Biological Activity Comparison

5-Fluorouracil: A Multi-pronged Attack on Cancer Cells

5-Fluorouracil exerts its cytotoxic effects through several well-defined mechanisms. As a pyrimidine analog, it interferes with normal nucleic acid synthesis, leading to cell death, particularly in rapidly dividing cancer cells.

Key Mechanisms of Action:

  • Inhibition of Thymidylate Synthase (TS): 5-FU is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable complex with thymidylate synthase. This inhibition blocks the synthesis of thymidylate, a necessary precursor for DNA replication, leading to "thymineless death".

  • Incorporation into RNA: 5-FU can be converted to fluorouridine triphosphate (FUTP) and incorporated into RNA in place of uridine. This disrupts RNA processing and function, leading to cytotoxicity.

  • Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, which can trigger DNA damage responses and apoptosis.

The intricate metabolic activation and catabolism of 5-FU are critical to its efficacy and toxicity. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in 5-FU catabolism, and its activity can significantly influence patient response and side effects.

5-FU_Signaling_Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP Thymidylate Synthase Thymidylate Synthase FdUMP->Thymidylate Synthase Inhibits RNA RNA FUTP->RNA Incorporated into DNA DNA FdUTP->DNA Incorporated into DNA Synthesis DNA Synthesis Thymidylate Synthase->DNA Synthesis Required for Cell Death Cell Death DNA Synthesis->Cell Death Inhibition leads to RNA->Cell Death Disruption leads to DNA->Cell Death Damage leads to

Figure 1: Simplified signaling pathway of 5-Fluorouracil's anticancer activity.
This compound: An Uncharted Territory

In stark contrast to 5-FU, there is a significant lack of published experimental data on the biological activity of this compound. However, the pyrimidine scaffold is a common feature in a wide range of biologically active molecules. Based on the activities of other substituted pyrimidines, we can hypothesize potential areas of biological activity for this compound.

Hypothesized Biological Activities:

  • Anticancer Activity: Numerous pyrimidine derivatives have been synthesized and evaluated for their anticancer properties. These compounds often act as inhibitors of various kinases or other enzymes crucial for cancer cell proliferation and survival.

  • Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial agents. It is plausible that this compound could exhibit antibacterial or antifungal properties.

  • Anti-inflammatory Activity: Some pyrimidine derivatives have been shown to possess anti-inflammatory effects, often by modulating inflammatory signaling pathways.

To ascertain the actual biological profile of this compound, a systematic experimental evaluation is necessary.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound This compound Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine) Compound->Anti_inflammatory Hit_Identification Hit Identification Cytotoxicity->Hit_Identification Antimicrobial->Hit_Identification Anti_inflammatory->Hit_Identification Enzyme_Inhibition Enzyme Inhibition Assays Hit_Identification->Enzyme_Inhibition Gene_Expression Gene Expression Analysis Enzyme_Inhibition->Gene_Expression Signaling_Pathway Signaling Pathway Analysis Gene_Expression->Signaling_Pathway Animal_Models Animal Models (e.g., Xenograft, Infection) Signaling_Pathway->Animal_Models Toxicity_Studies Toxicity Studies Animal_Models->Toxicity_Studies Efficacy_Assessment Efficacy Assessment Toxicity_Studies->Efficacy_Assessment

Figure 2: Proposed experimental workflow for evaluating the biological activity of this compound.

Experimental Protocols

Standard Protocol for Evaluating In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method to assess the cytotoxic potential of a compound against cancer cell lines and can be applied to both 5-FU (as a positive control) and this compound.

1. Cell Culture:

  • Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

2. Cell Seeding:

  • Trypsinize and count the cells.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight.

3. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., in DMSO).

  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., 5-FU).

  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

5. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion: A Study in Contrasts

The comparison between 5-fluorouracil and this compound highlights the vast difference between a well-established therapeutic agent and a compound with unexplored potential. 5-FU's extensive history of clinical use is supported by a deep understanding of its molecular mechanisms, providing a clear picture of its biological activity. In contrast, this compound represents a blank slate, a chemical entity whose biological effects are yet to be determined.

For researchers in drug discovery, this juxtaposition is illustrative. While the continued study of established drugs like 5-FU can lead to optimization and new combination therapies, the investigation of novel chemical scaffolds like this compound holds the promise of discovering entirely new mechanisms of action and therapeutic applications. The proposed experimental workflow provides a roadmap for elucidating the potential of such uncharacterized compounds, a critical first step in the long journey of drug development.

A Comparative Analysis of the Mechanisms of Action: 2,4-Diethoxypyrimidine and Methotrexate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a detailed comparison of the established mechanism of action of the widely-used anti-metabolite, methotrexate, with the potential mechanism of pyrimidine derivatives, in the context of the limited publicly available information on 2,4-Diethoxypyrimidine. While specific pharmacological data for this compound is not available in the current scientific literature, this comparison is based on the known activities of structurally related pyrimidine compounds, many of which function as inhibitors of dihydrofolate reductase (DHFR), the primary target of methotrexate.

Executive Summary

Methotrexate is a cornerstone therapeutic agent with a well-characterized mechanism of action revolving around the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. This inhibition leads to the disruption of DNA synthesis, repair, and cellular replication, making it an effective anticancer and immunosuppressive agent.[1][2][3] Beyond its anti-folate activity, methotrexate's anti-inflammatory effects are mediated by the promotion of adenosine release and the inhibition of transmethylation reactions.[4]

Information regarding the specific biological activity and mechanism of action of this compound is not present in the available scientific literature. However, the pyrimidine scaffold is a common feature in many biologically active compounds, including numerous DHFR inhibitors. Therefore, for the purpose of this comparative guide, we will infer a potential mechanism for a hypothetical pyrimidine-based DHFR inhibitor to contrast with methotrexate.

Methotrexate: A Multi-faceted Mechanism of Action

Methotrexate, a folate analog, exerts its therapeutic effects through several key pathways:

  • Inhibition of Dihydrofolate Reductase (DHFR): Methotrexate competitively and potently inhibits DHFR, an enzyme that catalyzes the reduction of dihydrofolate to the biologically active tetrahydrofolate.[1][3][5] Tetrahydrofolate is essential for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA.[1][2][3] By depleting the intracellular pool of tetrahydrofolate, methotrexate effectively halts cellular proliferation, particularly in rapidly dividing cells like cancer cells and activated immune cells.[3][6]

  • Anti-inflammatory Effects: In the context of autoimmune diseases like rheumatoid arthritis, the anti-inflammatory properties of methotrexate are thought to be independent of its direct effects on DHFR.[1] One of the primary mechanisms is the promotion of extracellular adenosine release.[4] Adenosine is a potent endogenous anti-inflammatory molecule that suppresses the function of inflammatory cells. Methotrexate treatment leads to an accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide), which in turn inhibits enzymes involved in adenosine metabolism, leading to increased adenosine levels at sites of inflammation.[3][7]

  • Inhibition of Transmethylation Reactions: Methotrexate can also interfere with transmethylation reactions, which are crucial for various cellular processes, including the regulation of gene expression and protein function.[4]

Signaling Pathway of Methotrexate

Methotrexate_Mechanism cluster_cell Cell MTX Methotrexate DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibits AICAR_Transformylase AICAR Transformylase MTX->AICAR_Transformylase Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes reduction Cell_Proliferation Cell Proliferation DHF Dihydrofolate (DHF) DHF->DHFR Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate Required for synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA_Synthesis DNA_RNA_Synthesis->Cell_Proliferation AICAR AICAR Adenosine_Metabolism Adenosine Metabolism AICAR->Adenosine_Metabolism Inhibits Adenosine Adenosine Anti_Inflammatory_Effect Anti-inflammatory Effect Adenosine->Anti_Inflammatory_Effect

Caption: Mechanism of action of Methotrexate.

This compound: An Inferential Comparison

As previously stated, there is a lack of direct scientific evidence detailing the mechanism of action of this compound. However, the pyrimidine chemical structure is a key component of many known DHFR inhibitors. For the purpose of this guide, we will outline the mechanism of a hypothetical pyrimidine-based DHFR inhibitor as a point of comparison.

A pyrimidine derivative that acts as a DHFR inhibitor would share the primary mechanism of methotrexate: blocking the synthesis of tetrahydrofolate. The key differences would likely lie in its binding affinity for DHFR, its selectivity for microbial versus human DHFR, and its off-target effects.

Hypothetical Signaling Pathway of a Pyrimidine-Based DHFR Inhibitor

Pyrimidine_Inhibitor_Mechanism cluster_cell Cell Pyrimidine_Inhibitor Pyrimidine-Based DHFR Inhibitor DHFR Dihydrofolate Reductase (DHFR) Pyrimidine_Inhibitor->DHFR Inhibits THF Tetrahydrofolate (THF) DHFR->THF Catalyzes reduction DHF Dihydrofolate (DHF) DHF->DHFR Purines_Thymidylate Purines & Thymidylate THF->Purines_Thymidylate Required for synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Purines_Thymidylate->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Hypothetical mechanism of a Pyrimidine-based DHFR inhibitor.

Quantitative Data Comparison

Due to the absence of experimental data for this compound, a direct quantitative comparison is not possible. The following table presents typical quantitative data for methotrexate's inhibitory activity. Should data for this compound or a similar pyrimidine derivative become available, this table can be used as a template for comparison.

ParameterMethotrexateHypothetical Pyrimidine DHFR Inhibitor
Target Enzyme Dihydrofolate Reductase (DHFR)Dihydrofolate Reductase (DHFR)
IC50 for human DHFR ~1-10 nMData not available
Binding Affinity (Kd) ~pM to nM rangeData not available
Cellular Effects Inhibition of DNA synthesis, cell cycle arrest, apoptosisData not available
Therapeutic Indications Cancer, Rheumatoid Arthritis, PsoriasisData not available

Experimental Protocols

To evaluate the mechanism of action of a novel compound like this compound and compare it to methotrexate, a series of standard experimental protocols would be employed.

DHFR Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of the test compound against purified DHFR enzyme.

Methodology:

  • Purified recombinant human DHFR is incubated with varying concentrations of the test compound (e.g., this compound) and methotrexate (as a positive control).

  • The enzymatic reaction is initiated by the addition of the substrates, dihydrofolate (DHF) and NADPH.

  • The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of the test compound on cancer cell lines.

Methodology:

  • Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of the test compound and methotrexate for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • The concentration of the compound that inhibits cell growth by 50% (GI50) is determined.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the test compound with DHFR within intact cells.

Methodology:

  • Intact cells are treated with the test compound or a vehicle control.

  • The cells are heated to a range of temperatures, causing protein denaturation and aggregation.

  • The cells are lysed, and the soluble fraction of proteins is separated from the aggregated fraction by centrifugation.

  • The amount of soluble DHFR remaining at each temperature is quantified by Western blotting or other protein detection methods.

  • Binding of the test compound to DHFR will stabilize the protein, resulting in a higher melting temperature compared to the vehicle-treated cells.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays cluster_data Data Analysis DHFR_Assay DHFR Enzyme Inhibition Assay IC50_Calculation IC50 Calculation DHFR_Assay->IC50_Calculation Cell_Proliferation Cell Proliferation Assay GI50_Calculation GI50 Calculation Cell_Proliferation->GI50_Calculation CETSA Cellular Thermal Shift Assay (CETSA) Target_Engagement Target Engagement Confirmation CETSA->Target_Engagement

Caption: Workflow for evaluating a novel DHFR inhibitor.

Conclusion

Methotrexate's mechanism of action is well-documented and involves the potent inhibition of DHFR, leading to the disruption of nucleotide synthesis, as well as distinct anti-inflammatory effects mediated by adenosine. While there is no specific information available for this compound, its pyrimidine core suggests a potential, yet unproven, role as a DHFR inhibitor. The experimental protocols outlined in this guide provide a clear roadmap for the investigation of novel compounds like this compound and their rigorous comparison to established drugs such as methotrexate. Further research is imperative to elucidate the biological activities of this compound and determine its potential as a therapeutic agent.

References

A Comparative In Vitro Analysis of Novel Pyrimidine Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Pyrimidine-Based Anticancer Agents

This guide provides a comparative analysis of the in-vitro anticancer activity of recently developed pyrimidine derivatives. The data presented is compiled from recent preclinical studies, offering insights into their potency and selectivity against various cancer cell lines. This document is intended to aid researchers in the strategic development of novel targeted cancer therapies.

Introduction to Pyrimidine Derivatives in Oncology

Pyrimidine and its fused heterocyclic analogues are cornerstone scaffolds in the development of anticancer agents.[1] Their structural similarity to the nucleobases found in DNA and RNA allows them to interact with a wide array of biological targets, disrupting cancer cell proliferation and survival.[1] Many pyrimidine derivatives function as kinase inhibitors, targeting enzymes like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Src kinase, which are often dysregulated in cancer.[2][3][4] This guide focuses on the comparative in-vitro efficacy of several classes of pyrimidine derivatives, providing a quantitative basis for further investigation.

Comparative Analysis of In Vitro Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various pyrimidine derivatives against a panel of human cancer cell lines. The IC50 value is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell growth. Lower IC50 values indicate higher potency.

Table 1: IC50 Values (µM) of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundLeukemia (MOLT-4)Leukemia (HL-60)Melanoma (SK-MEL-5)Renal (UO-31)Notes
12c 1.58--<0.01Showed high potency against renal cancer cell lines, greater than sorafenib and sunitinib.[5]
12d 2.02.63--Active against leukemia cell lines.[5]
12j 1.82-<10-Most active compound across the full NCI60 panel.[5]
11 --2.40-Exhibited selective activity against certain melanoma cell lines.[5]
SI-388 ----A potent Src kinase inhibitor that hampered cell viability in glioblastoma models.[6]

Table 2: IC50 Values (µM) of Pyrrolo[2,3-d]pyrimidine and Pyrido[2,3-d]pyrimidine Derivatives

CompoundLiver (HepG2)Breast (MCF-7)Colon (HCT-116)Target Kinase(s)Notes
5k 29-5929-5929-59EGFR, Her2, VEGFR2, CDK2A multi-targeted kinase inhibitor that induced apoptosis in HepG2 cells.[7]
PD180970 ---Bcr/AblEffective against imatinib-resistant CML cells.[8]
Compound 4 0.99-4.16--PIM-1Showed potent cytotoxicity against HepG2 cells.[9]
Compound 6 0.99-4.16--PIM-1Exhibited promising PIM-1 inhibition.[9]
Compound 11 0.99-4.16--PIM-1Demonstrated potent cytotoxicity against HepG2 cells.[9]

Table 3: IC50 Values (µM) of Other Pyrimidine Derivatives

Compound ClassCell LineCompoundIC50 (µM)Target Kinase(s)Notes
Indazol-Pyrimidine Breast (MCF-7)4f 1.629-More potent than the reference drug.[10]
Indazol-Pyrimidine Breast (MCF-7)4i 1.841-Showed significant cytotoxic potential.[10]
Chalcone-Pyrimidine Breast (MCF-7)B-4 6.70EGFRMore significant anticancer activity against MCF-7 than lapatinib.[11]
Chalcone-Pyrimidine Lung (A549)B-4 20.49EGFRSimilar anti-NSCLC activity to lapatinib.[11]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of in-vitro data. The following is a generalized protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and thereby cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This assay quantitatively measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for incubation step)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1.5x10⁵ cells/mL for solid tumors) and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment: The following day, treat the cells with various concentrations of the pyrimidine derivatives.[13] Include a vehicle control (e.g., PBS) and a positive control.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 72 hours).[13]

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are then determined from the dose-response curves.

Signaling Pathways and Experimental Workflow

Targeted Signaling Pathways

Pyrimidine derivatives often exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. Two of the most common targets are the EGFR and CDK pathways.

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[14] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[3][15] Pyrimidine-based inhibitors can block the ATP binding site of the EGFR tyrosine kinase domain, thereby inhibiting its downstream signaling.[3][16]

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Pyrimidine Pyrimidine Derivative Pyrimidine->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

The CDK signaling pathway is fundamental for cell cycle regulation.[17] CDKs, in complex with cyclins, drive the progression of the cell through its different phases.[18] Dysregulation of this pathway is a hallmark of cancer, leading to uncontrolled cell division.[2][19] Pyrimidine derivatives can inhibit specific CDKs, leading to cell cycle arrest and apoptosis.

CDK_Signaling_Pathway GrowthFactors Growth Factors CyclinD Cyclin D GrowthFactors->CyclinD CDK46 CDK4/6 CyclinD->CDK46 Activates Rb Rb CDK46->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Promotes Transcription CDK2 CDK2 CyclinE->CDK2 Activates G1S_Transition G1-S Phase Transition CDK2->G1S_Transition Drives Pyrimidine Pyrimidine Derivative Pyrimidine->CDK46 Inhibits Pyrimidine->CDK2 Inhibits

Caption: CDK Signaling Pathway and Cell Cycle Control.

Experimental Workflow

The general workflow for the in-vitro evaluation of novel pyrimidine derivatives involves several key stages, from initial compound synthesis to detailed mechanistic studies.

Experimental_Workflow Synthesis Compound Synthesis Screening Initial Cytotoxicity Screening (e.g., MTT) Synthesis->Screening DoseResponse Dose-Response & IC50 Determination Screening->DoseResponse KinaseAssay Target Kinase Inhibition Assay DoseResponse->KinaseAssay Mechanism Mechanistic Studies (Apoptosis, Cell Cycle) DoseResponse->Mechanism Lead Lead Compound Identification KinaseAssay->Lead Mechanism->Lead

Caption: In Vitro Evaluation Workflow for Pyrimidine Derivatives.

References

A Comparative Analysis of Dihydrofolate Reductase (DHFR) Inhibitors: Trimethoprim, Methotrexate, and Pyrimethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three prominent dihydrofolate reductase (DHFR) inhibitors: Trimethoprim, a 2,4-diaminopyrimidine antibacterial agent; Methotrexate, a classical antifolate used in cancer chemotherapy; and Pyrimethamine, an antiprotozoal agent. This document is intended to serve as a resource for researchers and professionals in drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Mechanism of Action of DHFR Inhibitors

Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway. It catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids.[1] The inhibition of DHFR disrupts DNA synthesis and repair, ultimately leading to cell death.[2] This mechanism is particularly effective against rapidly proliferating cells such as bacteria, cancer cells, and protozoa.[1]

DHFR inhibitors act as competitive inhibitors, binding to the active site of the enzyme with high affinity and preventing the binding of the natural substrate, DHF.[3] The selectivity of these inhibitors for microbial versus human DHFR is a key factor in their therapeutic efficacy, arising from subtle differences in the enzyme's active site across species.[3]

DHFR_Pathway cluster_reaction DHFR Catalyzed Reaction DHF Dihydrofolate (DHF) DHFR_Enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_Enzyme Substrate THF Tetrahydrofolate (THF) DNA_Synthesis Purine & Thymidylate Synthesis for DNA Replication THF->DNA_Synthesis Essential Cofactor NADPH NADPH NADPH->DHFR_Enzyme Cofactor NADP NADP+ DHFR_Enzyme->THF DHFR_Enzyme->NADP Inhibitors DHFR Inhibitors (e.g., Trimethoprim, Methotrexate, Pyrimethamine) Inhibitors->DHFR_Enzyme Inhibition

Folate metabolism pathway and DHFR inhibition.

Quantitative Comparison of DHFR Inhibitor Potency

The efficacy of DHFR inhibitors is quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). Lower values indicate higher potency. The following table summarizes the inhibitory activity of Trimethoprim, Methotrexate, and Pyrimethamine against DHFR from various species, highlighting their selectivity profiles.

InhibitorTarget Organism/EnzymeParameterValue (nM)Reference(s)
Trimethoprim Escherichia coli DHFRIC507[2]
Staphylococcus aureus DHFR (DfrB, Wild-Type)Ki2.7[4]
Staphylococcus aureus DHFR (DfrG, Resistant)Ki31,000[1][4]
Human DHFRIC50>30,000[5][6]
Methotrexate Human DHFRIC50120[7]
Human DHFRKi0.031[8]
Escherichia coli DHFRKi0.001[3][4]
Staphylococcus aureus DHFR (DfrB)Ki0.71[1]
Pyrimethamine Toxoplasma gondii DHFRIC50139[5][6]
Plasmodium falciparum DHFR (Susceptible)IC5011.1 - 15.4[8]
Plasmodium falciparum DHFR (Resistant)IC502,030 - 9,440[8]
Human DHFRIC50760[5][6]

Experimental Protocols

A standardized and reproducible experimental protocol is crucial for the accurate assessment of DHFR inhibition. A common method is the spectrophotometric enzyme activity assay.

Spectrophotometric DHFR Inhibition Assay

Principle: The activity of DHFR is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF). An effective inhibitor will slow down the rate of this absorbance decrease.

Materials and Reagents:

  • Purified DHFR enzyme (from the desired species)

  • DHFR Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Dihydrofolic acid (DHF) solution

  • NADPH solution

  • Test inhibitor (e.g., Trimethoprim) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and the test inhibitor. Create serial dilutions of the inhibitor to be tested.

  • Reaction Setup: In a 96-well plate, add the DHFR assay buffer, the DHFR enzyme solution, and the diluted inhibitor solutions. Include a control well with no inhibitor. Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 5-10 minutes).

  • Initiate Reaction: Start the reaction by adding the NADPH solution to all wells, followed immediately by the DHF solution.

  • Measurement: Immediately place the microplate in the reader and begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a specified duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in DHFR activity, by fitting the data to a suitable dose-response curve.

Experimental_Workflow start Start reagent_prep Prepare Reagents: - DHFR Enzyme - DHF and NADPH - Serial Dilutions of Inhibitor start->reagent_prep reaction_setup Set up Reaction in 96-well Plate: - Assay Buffer - DHFR Enzyme - Inhibitor (or vehicle for control) reagent_prep->reaction_setup pre_incubation Pre-incubate at Controlled Temperature reaction_setup->pre_incubation initiate_reaction Initiate Reaction by Adding NADPH and DHF pre_incubation->initiate_reaction measurement Measure Absorbance at 340 nm (Kinetic Mode) initiate_reaction->measurement data_analysis Data Analysis: - Calculate Reaction Velocities - Plot % Inhibition vs. [Inhibitor] - Determine IC50 Value measurement->data_analysis end End data_analysis->end

Workflow for a DHFR inhibition assay.

Conclusion

The comparative analysis of Trimethoprim, Methotrexate, and Pyrimethamine highlights the diverse applications and selectivity profiles of DHFR inhibitors. Trimethoprim's high selectivity for bacterial DHFR makes it an effective antibacterial agent. In contrast, Methotrexate's potent inhibition of human DHFR underpins its use in cancer chemotherapy, while Pyrimethamine's efficacy against protozoan DHFR is utilized in the treatment of parasitic infections. The quantitative data and experimental protocols provided in this guide offer a foundation for further research and development of novel, more potent, and selective DHFR inhibitors to address the ongoing challenges of drug resistance and therapeutic specificity.

References

Validating the Structure of 2,4-Diethoxypyrimidine Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel bioactive molecules is a cornerstone of modern drug discovery and development. For derivatives of 2,4-diethoxypyrimidine, a scaffold of interest in medicinal chemistry, precise structural validation is paramount to understanding structure-activity relationships (SAR) and ensuring intellectual property protection. This guide provides a comparative overview of key analytical techniques for the structural elucidation of these compounds, with a primary focus on the definitive method of single-crystal X-ray crystallography. While a specific crystal structure for a this compound derivative is not publicly available in crystallographic databases as of this guide's compilation, we will use a closely related, structurally characterized pyrimidine derivative to illustrate the depth of information provided by this powerful technique, alongside a discussion of complementary spectroscopic methods.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the electron density of the molecule and, consequently, the precise spatial arrangement of its atoms, bond lengths, and bond angles.

Illustrative Example: Crystal Structure of a Substituted Pyrimidine Derivative

To demonstrate the outputs of a crystallographic analysis, we present data for a representative substituted pyrimidine derivative. This data exemplifies the level of structural detail that can be obtained and serves as a benchmark for what researchers should expect from such an analysis of a novel this compound derivative.

Parameter Value
Empirical Formula C₁₀H₁₀N₄O₂
Formula Weight 218.22
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.456(2) Å
b = 12.123(3) Å
c = 9.876(2) Å
α = 90°
β = 105.45(3)°
γ = 90°
Volume 974.5(4) ų
Z 4
Density (calculated) 1.488 Mg/m³
R-factor 0.045

This is representative data for a substituted pyrimidine derivative and not for a this compound derivative.

Complementary Spectroscopic Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods are essential for confirming the chemical structure, particularly in solution, and for routine characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound derivatives, ¹H and ¹³C NMR are fundamental.

Expected NMR Data for a this compound Derivative:

Technique Expected Chemical Shifts (δ, ppm) Key Information
¹H NMR 1.3-1.5 (t, 6H, 2 x -OCH₂CH ₃)Triplet for the methyl protons of the ethoxy groups.
4.3-4.5 (q, 4H, 2 x -OCH ₂CH₃)Quartet for the methylene protons of the ethoxy groups.
6.0-6.2 (d, 1H, H-5)Doublet for the proton at position 5 of the pyrimidine ring.
8.0-8.2 (d, 1H, H-6)Doublet for the proton at position 6 of the pyrimidine ring.
¹³C NMR 14-15 (2 x -OCH₂C H₃)Methyl carbons of the ethoxy groups.
63-65 (2 x -OC H₂CH₃)Methylene carbons of the ethoxy groups.
95-97 (C-5)Carbon at position 5 of the pyrimidine ring.
158-160 (C-6)Carbon at position 6 of the pyrimidine ring.
165-167 (C-2)Carbon at position 2 of the pyrimidine ring.
170-172 (C-4)Carbon at position 4 of the pyrimidine ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.

Expected Mass Spectrometry Data for a this compound Derivative:

Technique Expected m/z Value Interpretation
High-Resolution MS (HRMS) [M+H]⁺ calculated for C₈H₁₃N₂O₂: 169.0972Precise mass measurement to confirm the elemental composition.
Electron Ionization (EI-MS) M⁺ at m/z 168Molecular ion peak.
Fragments corresponding to loss of ethoxy or ethyl groups.Characteristic fragmentation pattern to support the proposed structure.

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the purified this compound derivative in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture). Vapor diffusion and slow cooling techniques can also be employed.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined against the experimental data to generate the final, highly accurate molecular structure.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the purified this compound derivative is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard spectrum is acquired. For ¹³C NMR, a proton-decoupled spectrum is typically obtained. Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to establish proton-proton and proton-carbon correlations for unambiguous assignment.

  • Data Processing and Analysis: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced. Integration of the signals in the ¹H NMR spectrum provides information on the relative number of protons.

Mass Spectrometry
  • Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the mass spectrometer. For electrospray ionization (ESI), the solution is infused into the source where it is nebulized and ionized. For electron ionization (EI), the sample is vaporized and then bombarded with a high-energy electron beam. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions. For HRMS, the measured m/z is compared to the calculated value for the proposed elemental composition to confirm its accuracy.

Visualizing the Workflow and Structural Relationships

To further clarify the process of structural validation, the following diagrams illustrate the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_validation Structure Validation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Initial Structure Confirmation MS Mass Spectrometry (HRMS, EI-MS) Purification->MS Molecular Weight Confirmation Xray Single-Crystal X-ray Crystallography Purification->Xray Absolute Structure Determination Validated_Structure Validated Structure NMR->Validated_Structure MS->Validated_Structure Xray->Validated_Structure

Caption: Experimental workflow for the synthesis and structural validation of this compound derivatives.

logical_relationship Xray X-ray Crystallography Structure Definitive 3D Structure Xray->Structure Provides absolute stereochemistry and conformation NMR NMR Spectroscopy NMR->Structure Confirms connectivity and solution-state structure MS Mass Spectrometry MS->Structure Confirms molecular formula and fragmentation

Caption: Logical relationship between key analytical techniques for structural elucidation.

A Head-to-Head Comparison of the Cytotoxicity of Substituted Pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities, including anticancer properties.[1] The anticancer potential of pyrimidine derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring.[1] These modifications can alter a molecule's affinity for its biological target, its pharmacokinetic properties, and its overall efficacy.[1] This guide provides a comparative analysis of the cytotoxicity of various substituted pyrimidines against several human cancer cell lines, supported by experimental data.

Quantitative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), of various classes of substituted pyrimidine derivatives. Lower IC50 values indicate higher cytotoxicity.

Table 1: Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives as PIM-1 Kinase Inhibitors [2]

CompoundRR1Cancer Cell LineIC50 (µM)
2 CyclohexylHMCF-729.6
HepG215.6
4 Cyclohexyl4-FluorobenzoylMCF-70.57
HepG21.13
5 Cyclohexyl4-ChlorobenzoylMCF-716.9
HepG28.1
6 Cyclohexyl4-MethylbenzoylMCF-72.11
HepG24.16
7 Cyclohexyl4-MethoxybenzoylMCF-721.3
HepG2>50
8 CyclohexylThiophene-2-carbonylMCF-725.1
HepG211.2
9 CyclohexylFuran-2-carbonylMCF-73.15
HepG21.88
10 CyclohexylPyridine-4-carbonylMCF-71.83
HepG22.05
11 CyclohexylN/AMCF-71.31
HepG20.99
Staurosporine (Control) N/AN/AMCF-76.76
HepG25.07

Table 2: Cytotoxicity of Thiazolo[4,5-d]pyrimidine Derivatives [3]

CompoundRCancer Cell LineIC50 (µM)
3a PhenylA375>5000
3b 4-FluorophenylA375110
C32150
DU145120
MCF-7/WT130
HaCaT140
3c 4-ChlorophenylA375>5000
3d 3-FluorophenylA375>5000

Table 3: Cytotoxicity of Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine Derivatives [4]

CompoundRCancer Cell LineIC50 (µM)
4i 4-FluorophenylMCF-70.33 ± 0.24
HeLa0.52 ± 0.13
HepG23.09 ± 0.11

Table 4: Cytotoxicity of 2,5-Disubstituted Pyrimidine Derivatives [5]

CompoundR1R2Cancer Cell LineIC50 (µM)
4e H4-ChlorophenylHeLa10.36 ± 0.60
4f H4-ChlorophenylHeLa9.90 ± 0.20
Doxorubicin (Control) N/AN/AHeLa3.42 ± 0.20

Table 5: Cytotoxicity of Pyrimidopyrimidine and 2-(Substituted-pyrazolyl)pyrimidine Derivatives [6]

CompoundArCancer Cell LineIC50 (µM)
3b 4-ChlorophenylHCT-1165.14 ± 0.31
MCF-76.25 ± 0.43
HEPG-27.82 ± 0.57
10b 4-ChlorophenylHCT-1165.31 ± 0.29
MCF-76.83 ± 0.51
HEPG-28.14 ± 0.62
10c 4-MethoxyphenylHCT-1164.89 ± 0.25
MCF-75.11 ± 0.33
HEPG-26.49 ± 0.48
Doxorubicin (Control) N/AHCT-1164.52 ± 0.24
MCF-74.93 ± 0.28
HEPG-25.86 ± 0.35

Experimental Protocols

A detailed methodology for a key experiment is provided below.

MTT Cell Viability and Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1] The amount of formazan produced is directly proportional to the number of living cells.[1]

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7] Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in culture medium. The concentration range should be wide enough to determine a full dose-response curve (e.g., 0.01 µM to 100 µM).[7] Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle-only as a negative control. Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[7]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathway

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (5,000-10,000 cells/well) compound_prep 2. Compound Preparation (Serial Dilutions) treatment 3. Compound Treatment (48-72 hours incubation) compound_prep->treatment mtt_addition 4. MTT Addition (4 hours incubation) treatment->mtt_addition solubilization 5. Formazan Solubilization (DMSO) mtt_addition->solubilization read_plate 6. Absorbance Reading (570 nm) solubilization->read_plate calc_ic50 7. IC50 Calculation read_plate->calc_ic50

References

Assessing the Selectivity of 2,4-Disubstituted Pyrimidine-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the development of enzyme inhibitors, particularly for protein kinases, due to its ability to mimic the hydrogen bonding interactions of the adenine ring of ATP.[1][2] The 2,4-disubstituted pyrimidine core, a common motif in numerous approved and experimental drugs, offers a versatile platform for achieving both potency and selectivity.[1] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors, often leading to off-target effects that can cause toxicity.[3][4] This guide provides a comparative overview of the selectivity of 2,4-disubstituted pyrimidine-based enzyme inhibitors, supported by experimental data and detailed methodologies for assessing inhibitor performance.

Comparative Selectivity of Pyrimidine-Based Inhibitors

Achieving selectivity with pyrimidine-based inhibitors is a critical aspect of drug discovery, as off-target activities can lead to adverse effects. The substitution pattern on the pyrimidine ring plays a crucial role in determining the inhibitor's selectivity profile. By targeting unique features of the ATP-binding pocket or exploiting less conserved regions, it is possible to develop inhibitors with improved selectivity.[4]

Below is a summary of the inhibitory activity and selectivity of various 2,4-disubstituted pyrimidine-based inhibitors against their primary targets and key off-targets.

Inhibitor ScaffoldPrimary TargetIC50 (Primary Target)Key Off-TargetsOff-Target IC50Reference
2,4-DiaminopyrimidineMK219 nMVarious kinasesModerately selective[5]
2,4-DiaminopyrimidineMTHFD211 nMMTHFD1, MTHFD2L0.5 nM, 27 nM[6]
Thieno[2,3-d]pyrimidine-2,4-dionePPO-hPPOLow selectivity can be toxic[7]
2,4-Diamino-5-chloropyrimidineFAK27.4 nMMMP-2, MMP-9Significant inhibition[2]
Aminopyrimidine-2,4-dioneBRD4/PLK10.029 µM / 0.094 µM-Dual inhibitor[8]
2-Thiopyrimidine-4-oneBRD4/PLK10.042 µM / 0.02 µM-Dual inhibitor[8]

Experimental Protocols for Assessing Inhibitor Selectivity

The accurate assessment of an inhibitor's selectivity is paramount for its development as a therapeutic agent. A variety of in vitro and cell-based assays are employed to determine the potency and selectivity profile of a compound.

IC50 Determination: A Measure of Potency

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of an inhibitor.[9] It represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[9] The IC50 value is determined by measuring the enzyme's activity at various inhibitor concentrations.

a) General Workflow for IC50 Determination

The general workflow for determining the IC50 value of an enzyme inhibitor is a standardized process, regardless of the specific detection method used.[10]

G prep Reagent Preparation (Enzyme, Inhibitor, Substrate) reaction Enzymatic Reaction (Incubation) prep->reaction detection Signal Detection (e.g., Absorbance, Fluorescence) reaction->detection analysis Data Analysis (% Inhibition vs. [Inhibitor]) detection->analysis ic50 IC50 Calculation (Non-linear Regression) analysis->ic50

Caption: General workflow for IC50 determination of enzyme inhibitors.

b) Colorimetric Assay Protocol (Example: sPLA2-IIA)

This protocol outlines a colorimetric method for determining the IC50 of inhibitors against secretory phospholipase A2-IIA (sPLA2-IIA).[10]

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the inhibitor in the assay buffer.

    • Dilute the sPLA2-IIA enzyme to the desired working concentration in the assay buffer.

    • Prepare the substrate and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solutions as per the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of assay buffer to the "Blank" wells (no enzyme).

    • Add 10 µL of the positive control or test inhibitor dilutions to their respective wells.

    • Add 20 µL of the sPLA2-IIA enzyme solution to all wells except the "Blank".

    • Initiate the reaction by adding 200 µL of the substrate/DTNB mixture to all wells.

    • Incubate the plate for 15-30 minutes at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 405-414 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Activity_with_Inhibitor / Activity_without_Inhibitor)) * 100.[10]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

Kinase Selectivity Profiling

To assess the selectivity of an inhibitor, it is crucial to screen it against a broad panel of kinases.[3][11] This provides a comprehensive view of the inhibitor's off-target effects.[11] Several commercial services offer kinase selectivity profiling, often using radiometric or fluorescence-based assays.[11][12]

a) Kinase Profiling Workflow

The following diagram illustrates a typical workflow for kinase selectivity profiling.

G compound Test Inhibitor assay Biochemical Kinase Assay (e.g., Radiometric, FRET) compound->assay kinase_panel Panel of Purified Kinases kinase_panel->assay data_acq Data Acquisition (% Inhibition at a fixed concentration) assay->data_acq hit_id Identification of Off-Target Hits data_acq->hit_id dose_resp Dose-Response Curves for Hits hit_id->dose_resp selectivity Determination of Selectivity Profile dose_resp->selectivity

Caption: Workflow for kinase inhibitor selectivity profiling.

b) Radiometric Kinase Assay (Example: HotSpot™ Assay)

Radiometric assays are a widely used method for measuring kinase activity and inhibition.[12] They involve the use of radiolabeled ATP (e.g., [γ-³³P]ATP) to detect the phosphorylation of a substrate.[12]

  • Reaction Setup:

    • In a microplate, combine the test inhibitor at various concentrations, the target kinase, and the specific substrate peptide or protein.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at a controlled temperature for a specific period.

  • Separation and Detection:

    • Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-³³P]ATP. This is often done by spotting the reaction mixture onto a filter membrane that captures the substrate.[11]

    • Wash the filter to remove unbound ATP.

    • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Determine the percentage of kinase activity remaining at each inhibitor concentration relative to a no-inhibitor control.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Off-Target Considerations

Understanding the signaling pathways in which the target enzyme and potential off-targets are involved is crucial for predicting the physiological consequences of inhibitor treatment. Pyrimidine-based inhibitors, especially those targeting kinases, can have unintended effects on various cellular processes if they are not sufficiently selective.[3]

Pyrimidine Biosynthesis and Antiviral Response

Inhibitors of the pyrimidine biosynthesis pathway have been shown to possess broad-spectrum antiviral properties.[13] This effect is not solely due to the deprivation of pyrimidines needed for viral replication but also involves the induction of the host's innate immune response.[13]

G inhibitor Pyrimidine Biosynthesis Inhibitor (e.g., DD264) pathway Pyrimidine Biosynthesis Pathway inhibitor->pathway Inhibits deprivation Pyrimidine Deprivation pathway->deprivation stress Metabolic Stress deprivation->stress viral_replication Viral Replication Inhibition deprivation->viral_replication innate_immunity Innate Immune Response (Induction of Antiviral Genes) stress->innate_immunity innate_immunity->viral_replication

References

quantitative structure-activity relationship (QSAR) studies of 2,4-dialkoxypyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, providing a computational framework to correlate the chemical structure of compounds with their biological activities. This guide offers a comparative analysis of various QSAR methodologies applied to substituted pyrimidine derivatives, a class of heterocyclic compounds with a wide range of therapeutic applications, including as anticancer and antimicrobial agents. The information presented here is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the different approaches and their outcomes.

Comparative Analysis of QSAR Models for Substituted Pyrimidines

The following table summarizes key quantitative data from different QSAR studies on substituted pyrimidine derivatives. This allows for a direct comparison of the models' predictive capabilities and the molecular descriptors that govern their biological activity.

Study Focus Pyrimidine Derivatives Biological Target/Activity QSAR Model(s) Key Molecular Descriptors Statistical Performance
VEGFR-2 Inhibition Furo[2,3-d]pyrimidines and Thieno[2,3-d]pyrimidinesVEGFR-2 Kinase InhibitionMultiple Linear Regression (MLR), Artificial Neural Network (ANN)5 descriptors selected via stepwise method.MLR : R² = 0.889ANN : R² = 0.998[1][2]
DHFR Inhibition 2,4-diamino-5-(substituted benzyl)pyrimidinesDihydrofolate Reductase (DHFR) InhibitionNonlinear QSAR, Molecular Shape Analysis (MSA)Parameters describing molecular shape and physicochemical properties.High correlation coefficient (r = 0.931) for MSA model.[3][4]
Antileishmanial Activity General Pyrimidine DerivativesAntileishmanial Activity (vs. Leishmania)Multiple Linear Regression (MLR), Nonlinear Regression (RNLM)Physicochemical descriptors.MLR : R² = 0.824MNLR : R² = 0.870[5]
HCV Replication Inhibition Substituted PyrimidinesHepatitis C Virus (HCV) NS5B Polymerase InhibitionMultiple Linear Regression (MLR)3D Morse and 2D-Autocorrelation parameters (GATS3e, Mor16m, Mor32u, etc.).R² = 0.81[6]
HIV Reverse Transcriptase Inhibition General Pyrimidine AnaloguesHIV-1 Reverse Transcriptase (RT) InhibitionField-Based QSARPharmacophoric features (π-π interactions, hydrogen bonds).R² = 0.8078, Q² = 0.5397 (training set)[7]
Antiproliferative Activity Uracil and other Pyrimidine DerivativesAntiproliferative activity against HeLa cell lineData-driven Machine Learning QSARForward selection of molecular descriptors.High predictive accuracy for newly synthesized compounds.[8]

Experimental and Computational Protocols

The methodologies employed in QSAR studies are critical for the reliability and reproducibility of the results. Below is a summary of common protocols cited in the analyzed literature.

Protocol Step Methodology Description Software/Tools Commonly Used
Data Set Preparation Data CollectionA dataset of molecules with known biological activities is compiled from literature or experimental results.[5]ChEMBL, PubChem, proprietary databases.
Data CurationThe dataset is curated to remove duplicates and errors. Biological activity data (e.g., IC50, EC50) is often converted to a logarithmic scale (pIC50, pEC50).-
Dataset SplittingThe dataset is typically divided into a training set for model development and a test set for external validation.[1][2]Principal Component Analysis (PCA), Kennard-Stone algorithm.
Molecular Structure & Descriptor Calculation Structure Drawing and Optimization2D or 3D structures of the molecules are drawn and their geometries are optimized using computational chemistry methods.[2]ChemDraw, Chem3D, Hyperchem.[2]
Descriptor CalculationA wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated to numerically represent the chemical structures.[2][6]Dragon, PaDEL-Descriptor, MOE (Molecular Operating Environment).[6]
QSAR Model Development Descriptor SelectionA subset of the most relevant descriptors is selected to avoid overfitting and multicollinearity.Stepwise Regression, Genetic Algorithms.[1]
Model BuildingA mathematical model is constructed to correlate the selected descriptors with the biological activity.Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Support Vector Machines (SVM), Partial Least Squares (PLS).
Model Validation Internal ValidationThe robustness of the model is assessed using the training set data.Cross-validation (Leave-One-Out or k-fold).
External ValidationThe predictive power of the model is evaluated using the independent test set.Calculation of statistical metrics like R² (coefficient of determination), Q² (cross-validated R²), and RMSE (root mean square error).[1][2]
Applicability DomainThe chemical space in which the model can make reliable predictions is defined.William's plot.[5]

Visualizing QSAR Concepts and Pathways

General QSAR Workflow

The following diagram illustrates the typical workflow of a quantitative structure-activity relationship study, from data collection to model application.

G cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Development & Validation cluster_3 Application DataCollection Data Collection (Chemical Structures & Biological Activity) DataCuration Data Curation & Splitting (Training & Test Sets) DataCollection->DataCuration StructureOptimization Molecular Structure Optimization DataCuration->StructureOptimization DescriptorCalculation Calculation of Molecular Descriptors StructureOptimization->DescriptorCalculation DescriptorSelection Descriptor Selection DescriptorCalculation->DescriptorSelection ModelBuilding QSAR Model Building (e.g., MLR, ANN) DescriptorSelection->ModelBuilding ModelValidation Model Validation (Internal & External) ModelBuilding->ModelValidation Prediction Prediction of Activity for New Compounds ModelValidation->Prediction Interpretation Interpretation of Structure-Activity Relationships Prediction->Interpretation

A typical workflow for a QSAR study.

Comparison of QSAR Modeling Techniques

Different statistical methods can be employed to build QSAR models, each with its own characteristics. The choice of method often depends on the nature of the relationship between the chemical structures and their biological activity.

G cluster_linear Linear Models cluster_nonlinear Non-linear Models QSAR_Models QSAR Modeling Approaches MLR Multiple Linear Regression (MLR) - Assumes a linear relationship - Easy to interpret QSAR_Models->MLR ANN Artificial Neural Network (ANN) - Can model complex, non-linear relationships - Often considered a 'black box' QSAR_Models->ANN SVM Support Vector Machine (SVM) - Effective for classification and regression - Robust for high-dimensional data QSAR_Models->SVM

Comparison of common QSAR modeling techniques.

Simplified VEGFR-2 Signaling Pathway

Several QSAR studies on pyrimidine derivatives have focused on inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis (the formation of new blood vessels), which is crucial for tumor growth.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates Pyrimidine Pyrimidine Inhibitor Pyrimidine->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

Simplified VEGFR-2 signaling pathway and the role of pyrimidine inhibitors.

References

Comparative Cross-Reactivity Profiling of 2,4-Disubstituted Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery

The pyrimidine scaffold is a foundational structural motif in the development of kinase inhibitors, with numerous approved drugs featuring this core.[1] This guide provides a comparative analysis of the cross-reactivity profiles of 2,4-disubstituted pyrimidine derivatives, a prominent class of kinase inhibitors. While specific experimental data for 2,4-Diethoxypyrimidine is not publicly available, this document will use a representative compound from the broader 2,4-diaminopyrimidine class to illustrate the principles of kinase profiling and data comparison. This approach offers a valuable framework for researchers engaged in the evaluation and selection of kinase inhibitor candidates.

The 2,4-disubstituted pyrimidine core serves as a versatile scaffold for developing inhibitors that can target a range of kinases by forming key interactions within the ATP-binding pocket.[2] The substituents at the 2 and 4 positions are critical for determining the potency and selectivity of these inhibitors.[3]

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of a representative 2,4-diaminopyrimidine inhibitor, Compound X, against a panel of selected kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. For comparison, data for a hypothetical alternative inhibitor, Compound Y, is included to showcase how such a comparison would be presented.

Target KinaseCompound X (IC50, nM)Compound Y (IC50, nM)Kinase Family
MK21950CAMK
Aurora A>10,000150Aurora
Aurora B>10,00025Aurora
CDK985120CMGC
EGFR5,20075TK
VEGFR23,50090TK
JAK21,100200TK
c-Met4,80060TK
ALK6,20045TK

Note: The IC50 values for Compound X are based on data for a representative 2,4-diaminopyrimidine MK2 inhibitor.[4] Data for Compound Y is hypothetical for comparative purposes.

Experimental Protocols

The determination of kinase inhibition profiles is crucial for understanding the selectivity and potential off-target effects of a compound. Below are detailed methodologies for a common biochemical kinase assay used for such profiling.

Luminescence-Based Kinase Assay

This assay measures the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • Kinase of interest (e.g., MK2)

  • Peptide substrate specific for the kinase

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (e.g., this compound dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer plate reader

Procedure:

  • Compound Preparation: A 10-point, 3-fold serial dilution of the test compound in DMSO is prepared.

  • Assay Plate Preparation: 1 µL of each compound dilution is dispensed into the wells of a 384-well plate. Control wells contain DMSO only (100% activity) and a known inhibitor (positive control).

  • Kinase Reaction: A master mix containing the kinase, substrate, and ATP in assay buffer is prepared. 10 µL of this mix is added to each well to initiate the reaction.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Signal Detection: After incubation, 10 µL of the luminescent detection reagent is added to each well. The plate is then incubated at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The percentage of kinase inhibition is calculated relative to the DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.[5]

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate a typical kinase inhibition assay workflow and a relevant signaling pathway.

G cluster_workflow Kinase Inhibition Assay Workflow A Compound Dilution B Dispense to Plate A->B C Add Kinase/Substrate/ATP Mix B->C D Incubate (e.g., 60 min) C->D E Add Detection Reagent D->E F Measure Luminescence E->F G Calculate IC50 F->G

Caption: A generalized workflow for a luminescence-based kinase inhibition assay.

G cluster_pathway Simplified p38/MK2 Signaling Pathway Stress Cellular Stress p38 p38 MAPK Stress->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Activates TNFa TNF-α Production MK2->TNFa Promotes Inhibitor 2,4-Disubstituted Pyrimidine Inhibitor Inhibitor->MK2 Inhibits

Caption: Inhibition of the p38/MK2 signaling pathway by a 2,4-disubstituted pyrimidine.

Comparison with Alternatives

The selectivity of a kinase inhibitor is a critical attribute. While Compound X shows high potency for MK2, it has significantly lower activity against other kinases in the panel, indicating a favorable selectivity profile for this target. In contrast, the hypothetical Compound Y, while also targeting MK2, exhibits broader activity against other kinases, including those from the Aurora and tyrosine kinase (TK) families. This "off-target" activity could lead to unintended biological effects and potential toxicity.

For researchers focusing on MK2-related pathways, Compound X would be a more suitable tool due to its higher selectivity. However, for applications where broader kinase inhibition might be desirable, such as in certain cancer therapies targeting multiple signaling pathways, a compound with a profile similar to Compound Y might be considered. The choice of inhibitor ultimately depends on the specific research question and therapeutic strategy.

The pyrimidine core is a well-established hinge-binding motif, and its extensive use has led to the development of inhibitors for a wide range of kinases.[2] The structure-activity relationship (SAR) for 2,4-disubstituted pyrimidines is complex, with small modifications to the substituents often leading to significant changes in the kinase selectivity profile.[3] Therefore, comprehensive profiling against a large panel of kinases is an essential step in the characterization of any new pyrimidine-based inhibitor.

References

Safety Operating Guide

Proper Disposal Procedures for 2,4-Diethoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2,4-Diethoxypyrimidine is a critical component of laboratory safety and environmental responsibility. As with any chemical waste, it is essential to adhere to strict protocols to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in line with general hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the Environmental Protection Agency (EPA) in the United States.[2][3] The following steps outline the standard procedure for its disposal:

  • Waste Identification and Classification :

    • Treat all this compound waste, including contaminated materials, as hazardous waste.[3][4]

    • Do not dispose of this chemical down the drain or in regular trash.[1][5] Discharge into the environment and sewer systems must be avoided.[1]

  • Containerization :

    • Select a suitable, leak-proof container for the waste. Plastic containers are often preferred over glass when chemical compatibility is not an issue.[2] The container must be in good condition, free from rust or cracks, and have a secure, tight-fitting lid.[6]

    • Ensure the container is compatible with this compound.

  • Labeling :

    • Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[2][4]

    • The label must include the following information:

      • Full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[2]

      • The quantity of waste in the container.

      • The date of waste generation.

      • The location of origin (e.g., department, room number).

      • The name and contact information of the Principal Investigator.[2]

      • Appropriate hazard pictograms.

  • Accumulation and Storage :

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.

    • Keep the container closed at all times, except when adding waste.[6]

    • Segregate the this compound waste from incompatible materials.[6]

  • Disposal of Contaminated Materials and Empty Containers :

    • Any labware, such as glassware or disposable plastics, that is contaminated with this compound must be disposed of as hazardous waste.[6]

    • Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.[6] The rinsate from these rinses must be collected and treated as hazardous waste.[6][7] After thorough rinsing and air-drying, the defaced container may be disposed of as regular trash, in accordance with your institution's policies.[4][6]

  • Arranging for Pickup and Disposal :

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste container.[2][4]

    • The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Your EHS department will manage this final disposal process.

Summary of Handling and Disposal Requirements

RequirementSpecificationRationale
PPE Safety goggles, chemical-resistant gloves, lab coat.To prevent skin and eye contact.[1]
Handling Area Well-ventilated area or chemical fume hood.To avoid inhalation of vapors or mists.[1]
Disposal Route Hazardous waste collection through EHS.Prohibited from sewer or regular trash disposal.[1][2]
Waste Container Compatible, leak-proof container with a secure lid.To prevent spills and environmental contamination.[6]
Waste Labeling "Hazardous Waste" tag with full chemical name and details.For proper identification, safe handling, and regulatory compliance.[2]
Empty Containers Triple-rinse with solvent; collect rinsate as hazardous waste.To decontaminate the container before non-hazardous disposal.[6][7]
Spill Cleanup Collect material in a suitable, closed container for disposal.To contain the spill and manage the cleanup debris as hazardous waste.[1]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill or Contaminated Material? ppe->spill container Select a Labeled, Compatible Hazardous Waste Container labeling Label Container: 'Hazardous Waste' Full Chemical Name Date, PI Info container->labeling add_waste Add Waste to Container labeling->add_waste close_container Keep Container Securely Closed add_waste->close_container storage Store in Designated Satellite Accumulation Area close_container->storage full Is Container Full? storage->full full->storage No pickup Arrange for Pickup by EHS/Hazardous Waste Program full->pickup Yes end End: Proper Disposal pickup->end no1 no1 spill->no1 No yes1 yes1 spill->yes1 Yes collect_spill Collect Spill Debris/ Contaminated Items into Waste Container collect_spill->add_waste empty_container_q Empty Original Reagent Container? no2 no2 empty_container_q->no2 No yes2 yes2 empty_container_q->yes2 Yes triple_rinse Triple-Rinse Container collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy collect_rinsate->dispose_container dispose_container->ppe no1->empty_container_q yes1->collect_spill no2->container yes2->triple_rinse

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 2,4-Diethoxypyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,4-Diethoxypyrimidine

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.

Chemical and Physical Properties

While specific hazard data for this compound is limited, its properties and analogy to similar pyrimidine derivatives necessitate careful handling. The following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂PubChem[1]
Molecular Weight 168.19 g/mol PubChem[1]
CAS Number 20461-60-3PubChem[1]
Appearance Off-white to light blue crystalline powder (for analogous compounds)Santa Cruz Biotechnology[2]
Solubility Does not mix well with water (for analogous compounds)Santa Cruz Biotechnology[2]
Boiling Point No data available
Melting Point No data available
Density No data available
Hazard Identification and Personal Protective Equipment (PPE)

Due to the lack of specific toxicity data for this compound, it is prudent to handle it with the same precautions as for similar potentially hazardous pyrimidine derivatives. Analogous compounds, such as 2,4-dimethoxypyrimidine and 2,4-dichloropyrimidine, are known to cause skin, eye, and respiratory irritation[2][3]. Therefore, a comprehensive PPE strategy is mandatory.

PPE CategorySpecification
Eye and Face Chemical safety goggles or a face shield are required where splashing is a risk.[4][5]
Hand Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Gloves should be inspected before use and changed frequently, especially if contaminated.[4][5]
Body A lab coat or chemical-resistant apron must be worn to protect against skin contact.[4][5]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][6] If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Protocol

This section details the procedural steps for the safe handling of this compound from receipt to use in experiments.

Pre-Experiment Preparation
  • Review Safety Data Sheet (SDS): Although the available SDS for this compound lacks detailed hazard information, it should still be reviewed. Also, review the SDS for similar compounds to understand potential risks.

  • Familiarize with Procedures: Thoroughly read and understand the experimental protocol before starting.

  • Gather Materials: Ensure all necessary equipment, including PPE, is readily available.

  • Emergency Preparedness: Know the location of the nearest safety shower, eyewash station, and fire extinguisher.

Handling and Use
  • Work in a Ventilated Area: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4][6]

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.

  • Weighing and Transferring:

    • Handle as a solid to avoid generating dust.

    • Use a spatula or other appropriate tool for transferring the solid.

    • Close the container tightly immediately after use.

  • In Solution:

    • When dissolving in a solvent, add the solid to the solvent slowly to avoid splashing.

    • Ensure the chosen solvent is compatible.

In Case of a Spill
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Containment: For a small, manageable spill, and if properly trained, contain the spill with an inert absorbent material (e.g., sand or vermiculite).

  • Clean-up: Carefully scoop the absorbed material into a designated chemical waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any unused this compound and any materials contaminated with it (e.g., absorbent from spills, contaminated gloves) in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Empty Containers: "Empty" containers may still contain residual chemical and should be treated as hazardous waste. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a licensed chemical waste disposal service.

Final Disposal
  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow Diagram

The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal cluster_spill Spill Response A Review SDS and Protocol B Gather PPE and Materials A->B C Ensure Emergency Equipment is Accessible B->C D Work in Chemical Fume Hood C->D Proceed to Handling E Don Appropriate PPE D->E F Weigh and Transfer Chemical E->F G Perform Experiment F->G L Evacuate and Alert Others F->L Spill Occurs H Decontaminate Work Area G->H Experiment Complete G->L Spill Occurs I Segregate and Label Waste H->I J Store Waste in Designated Area I->J K Arrange for Professional Disposal J->K M Contain Spill with Absorbent L->M N Collect and Dispose of as Hazardous Waste M->N

Caption: A workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Diethoxypyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Diethoxypyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.